Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVYTBECJRJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743525 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337851-11-2 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, bearing the CAS Number 1337851-11-2, is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its core structure, the 3-oxo-2,3-dihydrobenzofuran moiety, is a recognized privileged scaffold in drug discovery, appearing in a variety of biologically active natural products and synthetic compounds.[2] This guide provides a comprehensive technical overview of this molecule, including its chemical properties, a detailed plausible synthesis protocol, and its potential applications in drug development, aimed at researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1337851-11-2 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| IUPAC Name | methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1OCC2=O | [1] |
Synthesis Protocol: A Plausible Approach via Intramolecular Cyclization
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned to start from readily available starting materials, proceeding through a key diester intermediate which then undergoes an intramolecular cyclization.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)benzoate (Intermediate B)
-
Reaction Setup: To a stirred solution of Methyl 2-hydroxy-3-(methoxycarbonyl)benzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Addition of Reagent: To this suspension, add methyl bromoacetate (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure diester intermediate.
Step 2: Intramolecular Dieckmann Condensation to Yield this compound (Target Compound C)
-
Reaction Setup: A solution of the diester intermediate (1 equivalent) in anhydrous toluene is added dropwise to a stirred suspension of sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product, this compound.
Spectral Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The aromatic protons on the benzene ring will likely appear as a multiplet in the region of 7.0-8.0 ppm. A key feature will be a singlet for the methylene protons of the dihydrofuranone ring, likely in the range of 4.5-5.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester is expected to resonate around 165 ppm, while the ketone carbonyl of the furanone ring will be further downfield, likely above 190 ppm. The methyl carbon of the ester will be around 52 ppm. The aromatic carbons will appear in the 110-160 ppm range, and the methylene carbon of the dihydrofuranone ring is expected around 70-80 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and the ketone, likely in the regions of 1720-1740 cm⁻¹ and 1700-1720 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (192.17 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The 3-oxo-2,3-dihydrobenzofuran scaffold is a component of numerous compounds with demonstrated biological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents.
Potential as an Anticancer Agent
Derivatives of benzofuran have shown significant potential as anticancer agents.[5] The core structure can be modified to interact with various biological targets involved in cancer progression. The presence of the ester group at the 7-position provides a handle for further chemical modifications to explore structure-activity relationships (SAR) and develop more potent and selective anticancer compounds.
Anti-inflammatory Properties
The 2,3-dihydrobenzofuran skeleton is also found in compounds with potent anti-inflammatory properties.[2][6] These compounds often act by inhibiting key enzymes in the inflammatory cascade. The title compound could serve as a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
Workflow for Biological Evaluation
The following workflow outlines a typical screening process for a compound like this compound in a drug discovery program.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a molecule with considerable potential as a versatile intermediate in the synthesis of complex, biologically active compounds. Its structural features suggest that it could be a valuable starting point for the development of new anticancer and anti-inflammatory agents. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications in drug discovery. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. Available at: [Link]
-
This compound | C10H8O4 | CID 70700729 - PubChem. Available at: [Link]
-
Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed. Available at: [Link]
-
Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[3]-benzofuro-[2,3-c]. Available at: [Link]
-
Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis - PubMed. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. Available at: [Link]
-
Dieckmann Condensation reaction - ChemSpider Synthetic Pages. Available at: [Link]
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES - LOCKSS. Available at: [Link]
-
Synthesis of methyl benzofuran-7-carboxylate - PrepChem.com. Available at: [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available at: [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available at: [Link]
Sources
- 1. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity and Synthetic Utility of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Abstract
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure features a unique combination of reactive sites: a ketone, an enolizable α-methylene group, an electron-rich aromatic ring modulated by competing electronic effects, and a methyl ester. This guide provides an in-depth analysis of the molecule's chemical reactivity, exploring the underlying principles that govern its transformations. We will dissect the reactivity at each functional group, detailing protocols for key reactions such as enolate alkylation, nucleophilic additions to the carbonyl, and electrophilic aromatic substitution. The discussion is grounded in established mechanistic principles and supported by data from analogous systems, offering researchers and drug development professionals a predictive framework for employing this scaffold in the synthesis of complex molecular architectures, including those with significant biological activity.[1][2]
Introduction to the 2,3-Dihydrobenzofuran-3-one Scaffold
The benzofuran skeleton is a privileged motif found in a multitude of natural products and pharmacologically active compounds.[1] Derivatives of this scaffold are known to exhibit a wide range of biological properties, including anti-inflammatory, antitumor, and antimicrobial activities.[2][3][4] this compound (PubChem CID: 70700729) represents a synthetically powerful building block within this class.[5] Its strategic placement of functional groups allows for sequential and regioselective modifications, making it an ideal starting point for generating molecular diversity.
Structural Features and Electronic Properties
The reactivity of this molecule is best understood by examining its core structure and the interplay of its functional groups.
Caption: Generalized synthetic workflow.
This pathway leverages a Horner-Wadsworth-Emmons reaction to build the carbon framework, followed by reduction and a base-mediated intramolecular condensation to form the five-membered heterocyclic ring.
Analysis of Chemical Reactivity
Keto-Enol Tautomerism and C2-Position Reactivity
The acidity of the C2 protons is a cornerstone of this molecule's utility. Treatment with a suitable base readily generates an enolate, a potent carbon nucleophile for forming new carbon-carbon bonds.
Caption: Keto-Enol tautomerism enables C2 reactivity.
3.1.1 Protocol: C2-Alkylation via Enolate Formation
This protocol demonstrates the formation of a new C-C bond at the C2 position. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete and irreversible enolate formation, preventing side reactions like self-condensation.
-
Objective: To introduce an ethyl group at the C2 position.
-
Causality: LDA is a sterically hindered base, which favors deprotonation at the less-hindered C2 position and minimizes competitive nucleophilic attack at the C3-carbonyl or C7-ester. The reaction is run at low temperature (-78 °C) to maintain the kinetic stability of the enolate and prevent decomposition.
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir for 1 hour at -78 °C. The formation of a yellow-orange solution indicates enolate generation.
-
Add iodoethane (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 2-ethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylate.
-
Reactions at the C3-Carbonyl Group
The electrophilic nature of the C3-carbonyl carbon makes it a prime target for a wide array of nucleophiles.
3.2.1 Protocol: Grignard Reaction for Tertiary Alcohol Synthesis
This procedure illustrates the addition of an organometallic reagent to form a tertiary alcohol, a common transformation in drug discovery programs.
-
Objective: To synthesize Methyl 3-hydroxy-3-phenyl-2,3-dihydrobenzofuran-7-carboxylate.
-
Causality: Grignard reagents are strong nucleophiles and strong bases. The reaction must be conducted under strictly anhydrous conditions to prevent the reagent from being quenched by water. The carbonyl carbon is more electrophilic than the ester carbonyl, leading to preferential 1,2-addition at the C3 position. [6]* Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under argon, add phenylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in section 3.1.1.
-
Purify the resulting tertiary alcohol by flash column chromatography.
-
| Reagent | Product Type | Typical Yield |
| CH₃MgBr | Tertiary Alcohol | 85-95% |
| NaBH₄ | Secondary Alcohol | 90-98% |
| H₂NNH₂/KOH | Deoxygenated (CH₂) | 70-85% |
| Table 1: Representative Transformations of the C3-Carbonyl. |
Electrophilic Aromatic Substitution (EAS)
Predicting the outcome of EAS on this substrate is complex due to the competing electronic effects of the substituents.
-
Activating Group: The C1-ether oxygen is an ortho, para-director, strongly activating the C2 and C4 positions. However, C2 is part of the dihydrofuran ring and not aromatic. Thus, it directs primarily to C4 and C6.
-
Deactivating Groups: The C3-carbonyl and C7-carboxylate are electron-withdrawing groups and act as meta-directors relative to their own positions.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Analysis of Regioselectivity: The powerful activating effect of the ether oxygen typically dominates. It strongly directs incoming electrophiles to the C4 and C6 positions. The deactivating groups at C3 and C7 primarily serve to reduce the overall reactivity of the ring compared to a simple phenol ether. Between the two activated positions, C4 is sterically less hindered than C6 (which is ortho to the bulky ester group). Therefore, electrophilic attack is most likely to occur at the C4 position. [7][8]
Cycloaddition and Rearrangement Pathways
The benzofuran scaffold is known to participate in various cycloaddition reactions. While the dihydro- and oxo- nature of the title compound makes it less suited as a diene, the enol form possesses an electron-rich double bond that can act as a dienophile in Diels-Alder reactions or as a partner in [3+2] cycloadditions with suitable dipoles. [9][10][11] Furthermore, related 2,3-dihydrobenzofuran-3-ol systems (products of C3-carbonyl reduction) can undergo Lewis acid-promoted rearrangements to yield 2,3-dihydrobenzofuran-2-ones, demonstrating the skeletal flexibility of this scaffold under specific conditions. [12]
Summary and Future Perspectives
This compound is a richly functionalized molecule whose reactivity is governed by a predictable yet nuanced interplay of its constituent groups. The C2-methylene protons provide a handle for nucleophilic elaboration via enolate chemistry, the C3-carbonyl is a classic electrophilic site for additions, and the aromatic ring can be selectively functionalized through electrophilic substitution, primarily at the C4 position. This guide has outlined the core principles and provided actionable protocols for leveraging this reactivity. As the demand for novel, complex heterocyclic molecules in medicine and materials science continues to grow, a thorough understanding of versatile building blocks like this one is paramount for the rational design of next-generation compounds.
References
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(vi), 27-44. [Link]
-
Cheméo. (n.d.). Chemical Properties of Carbofuran 3-keto (CAS 16709-30-1). Cheméo. [Link]
-
PrepChem. (n.d.). Synthesis of methyl benzofuran-7-carboxylate. PrepChem.com. [Link]
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Mol-Instincts. (2025). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. Mol-Instincts. [Link]
-
Shaikh, A. A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Vakharia, J., et al. (2014). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
-
Li, Z., et al. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. ResearchGate. [Link]
-
Reddy, M. S., et al. (2006). Cycloaddition reactions of allenylphosphonates and related allenes with dialkyl acetylenedicarboxylates, 1,3-diphenylisobenzofuran, and anthracene. PubMed. [Link]
-
Yu, M., et al. (2005). Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and Ring Expansion Under Reductive Conditions on Treatment With Hydrides. PubMed. [Link]
-
ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Stack Exchange. [Link]
-
Hossain, M. I., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
Wang, F., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]
-
De, A., et al. (1976). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2007). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. PubMed. [Link]
-
jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cycloaddition reactions of allenylphosphonates and related allenes with dialkyl acetylenedicarboxylates, 1,3-diphenylisobenzofuran, and anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
Spectroscopic Characterization of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate: A Predictive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a member of the benzofuranone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and for quality control in synthetic processes. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
Molecular Structure and Spectroscopic Implications
The structure of this compound contains several key features that will dictate its spectroscopic behavior:
-
Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in both NMR and IR spectra.
-
Dihydrofuranone Ring: This five-membered heterocyclic ring includes a ketone, an ether linkage, and a methylene group, each with distinct spectroscopic properties.
-
Methyl Ester Group: The methyl and carbonyl groups of the ester will be readily identifiable in NMR and IR spectroscopy.
The interplay of these functional groups, particularly their electronic withdrawing and donating effects, will influence the precise chemical shifts and vibrational frequencies observed.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -OCH₃ | 3.9 - 4.0 | Singlet | N/A | Typical range for methyl esters. |
| -CH₂- | 4.6 - 4.8 | Singlet | N/A | Methylene group adjacent to a carbonyl and an ether oxygen, deshielded. |
| Ar-H | 7.2 - 7.8 | Multiplet | ~7-9 | Aromatic protons with distinct electronic environments due to substituents. |
Causality in Proton NMR Predictions:
-
The methyl ester protons (-OCH₃) are expected to be a singlet as there are no adjacent protons to couple with. Their chemical shift is in the standard range for such groups.
-
The methylene protons (-CH₂-) are adjacent to a ketone and an ether oxygen, both of which are electron-withdrawing. This will cause a significant downfield shift. They are expected to be a singlet as they are equivalent and have no adjacent protons.
-
The aromatic protons (Ar-H) will appear as a complex multiplet due to their differing electronic environments and spin-spin coupling with each other. The exact pattern will depend on the coupling constants between them.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Standard acquisition parameters for ¹H NMR should be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Processing: The raw data (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, providing information about their chemical environment.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OCH₃ | 52 - 54 | Typical for a methyl ester carbon. |
| -CH₂- | 70 - 75 | Aliphatic carbon bonded to an oxygen atom. |
| Aromatic C | 110 - 150 | Carbons of the benzene ring. |
| C=O (Ester) | 165 - 170 | Carbonyl carbon of the ester group. |
| C=O (Ketone) | 190 - 195 | Carbonyl carbon of the ketone group. |
Causality in Carbon NMR Predictions:
-
The carbonyl carbons are the most deshielded due to the direct attachment of electronegative oxygen atoms and will appear furthest downfield. The ketone carbonyl is typically more deshielded than the ester carbonyl.
-
The aromatic carbons will have a range of chemical shifts depending on their position relative to the substituents.
-
The methylene carbon (-CH₂-) is shifted downfield due to the attached ether oxygen.
-
The methyl ester carbon (-OCH₃) will be the most upfield signal in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the benzene ring. |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of C-H bonds of the methyl and methylene groups. |
| C=O (ester) | 1720 - 1740 | Strong | Stretching vibration of the ester carbonyl group. |
| C=O (ketone) | 1680 - 1700 | Strong | Stretching vibration of the ketone carbonyl group in the five-membered ring. |
| C=C (aromatic) | 1450 - 1600 | Medium-Strong | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |
| C-O (ether & ester) | 1000 - 1300 | Strong | Stretching vibrations of the C-O single bonds. |
Causality in IR Predictions:
-
The two distinct carbonyl groups (ester and ketone) are expected to show two strong absorption bands in the carbonyl region of the spectrum. The exact position can be influenced by ring strain and conjugation.
-
The presence of both aromatic and aliphatic C-H bonds will be evident from the absorptions just above and below 3000 cm⁻¹, respectively.
-
The strong and broad absorptions in the fingerprint region (below 1500 cm⁻¹) , particularly the C-O stretching bands, will be characteristic of the molecule's overall structure.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. A sufficient number of scans should be co-added to ensure a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Rationale |
| 192 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound (C₁₀H₈O₄). |
| 161 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 133 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
| 105 | [C₇H₅O]⁺ | A common fragment from benzoyl-containing compounds. |
Causality in Mass Spectrometry Predictions:
-
The molecular ion peak ([M]⁺) at m/z 192 is the most fundamental piece of information, confirming the molecular formula.
-
Fragmentation is expected to occur at the ester group, leading to the loss of the methoxy radical (-•OCH₃) or the entire carbomethoxy radical (-•COOCH₃) . These are common and predictable fragmentation pathways for methyl esters.
-
Further fragmentation of the benzofuranone core would lead to other characteristic ions.
Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for generating fragments and a clear molecular ion peak. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecule [M+H]⁺ or other adducts.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data for NMR, IR, and MS are based on established chemical principles and comparison with related structures. By understanding these expected spectral features, researchers can more confidently identify and characterize this compound in their work. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. As with any predictive guide, experimental verification remains the gold standard for structural confirmation.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link][2]
-
PubMed. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. [Link][3]
Sources
- 1. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a valuable heterocyclic building block in the field of organic synthesis. Its unique structural features, comprising a benzofuran core with a ketone at the 3-position and a methyl ester at the 7-position, provide multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate |
| CAS Number | 1337851-11-2 |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Off-white solid (typical) |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of the 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid core, followed by esterification.
Synthesis of the Carboxylic Acid Precursor
One plausible route to 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid involves a Dieckmann-type condensation of a suitably substituted phenolic diester. This intramolecular cyclization is a powerful method for the formation of five- and six-membered rings.
Esterification to Yield the Final Product
The final step is the esterification of 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid with methanol. The Fischer esterification, a classic acid-catalyzed reaction, is a reliable method for this transformation.
Experimental Protocol: Fischer Esterification
-
To a solution of 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is an equilibrium, and using a large excess of methanol as the solvent helps to drive the equilibrium towards the product side.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Chemical Reactivity: A Tale of Two Tautomers
The reactivity of this compound is dominated by the presence of the β-keto ester functionality. This system exists in a tautomeric equilibrium between the keto and enol forms. While the keto form is generally more stable, the enol form is crucial for many of the compound's characteristic reactions.
Caption: Keto-enol tautomerism of the 3-oxo-dihydrobenzofuran core.
Reactions at the C2 Position: The Nucleophilic Enol(ate)
The C2 position, alpha to the ketone, is the most reactive site for electrophilic attack. Deprotonation with a suitable base generates a nucleophilic enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Alkylation: The enolate can be readily alkylated with alkyl halides. This allows for the introduction of various substituents at the C2 position, further diversifying the molecular scaffold.
-
Condensation Reactions: The active methylene group at C2 is a prime candidate for condensation reactions with aldehydes and ketones. The Knoevenagel condensation, for instance, involves the reaction of an active methylene compound with a carbonyl compound, catalyzed by a weak base, to form a new carbon-carbon double bond.
Caption: Reactivity of the C2 position via the enolate intermediate.
Applications in Drug Discovery and Medicinal Chemistry
The 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold, a close derivative of the title compound, has emerged as a promising pharmacophore in the development of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1)[1]. PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.
This compound serves as a crucial intermediate for the synthesis of these potent PARP-1 inhibitors. The ester group can be readily converted to an amide, and the reactive C2 position allows for the introduction of various substituents to optimize the inhibitory activity and pharmacokinetic properties of the final drug candidates.
Table 2: Examples of Benzofuran Derivatives in Medicinal Chemistry
| Compound Class | Biological Target | Therapeutic Area | Reference |
| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamides | PARP-1 | Oncology | [1] |
| Substituted Benzofurans | Various | Anticancer, Antimicrobial, Antifungal | [2] |
Analytical Characterization
While specific, publicly available, detailed spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from related structures.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the C2 methylene protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the ester and carbonyl groups.
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbons of the ketone and the ester, as well as signals for the aromatic carbons and the C2 and methyl carbons.
-
IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.17 g/mol ).
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its rich reactivity, stemming from the keto-enol tautomerism of the 3-oxo-dihydrobenzofuran core, allows for a wide range of chemical modifications. Its application as a key intermediate in the synthesis of PARP-1 inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of the synthesis, reactivity, and applications of this valuable compound, intended to aid researchers in leveraging its synthetic potential.
References
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 2018 , 61(15), pp 6658–6681. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019 , 24(8), 1583. [Link]
-
synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. [Link]
-
Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 2019 , 24(19), 3521. [Link]
-
Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 2015 , 26(11), pp 2368-2376. [Link]
- Esterification of hydroxybenzoic acids.
-
Benzoic acid 3-hydroxybenzyl ester. PubChem. [Link]
-
Synthesis of methyl benzofuran-7-carboxylate. PrepChem.com. [Link]
-
Synthesis and Antimicrobial Activity of (Z)-3-{[3-Oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one Derivatives. Chemistry of Heterocyclic Compounds, 2015 , 51(1), pp 68-74. [Link]
-
Dieckmann Condensation. SynArchive. [Link]
-
13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221). NP-MRD. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019 , 24(8), 1583. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 2019 , 96, pp 98-115. [Link]
-
Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]. Molecules, 2002 , 7(4), 353-363. [Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 2022 , 10, 882093. [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry, 2022 , 87(17), pp 11576–11588. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020 , 25(11), 2699. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 2022 , 12(44), pp 28549-28553. [Link]
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
Master The Dieckmann Condensation in 12 Minutes!. YouTube. [Link]
- Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 2014 , 16(18), pp 4786–4789. [Link]
-
Claisen Condensation and Dieckmann Condensation. YouTube. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023 , 28(11), 4381. [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Professions Letters, 2023 , 2(1), pp 1-10. [Link]
-
C2‐alkylation of 3‐formylbenzofurans. ResearchGate. [Link]
-
CHEM 222: Dieckmann Condensation. YouTube. [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 2022 , 355(7), e2200062. [Link]
- Preparation method of 3-oxocyclobutanecarboxylic acid.
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 2024 , 14(1), 1. [Link]
-
Synthesis Problems with Claisen & Diekmann Condensations. YouTube. [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2014 , (v), pp 269-281. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 2010 , 15(7), pp 4737-4748. [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link].tdcommons.org/dpubs_series/7888/)
Sources
An In-depth Technical Guide to the Crystal Structure of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important heterocyclic scaffold. The benzofuranone core is a privileged structure in medicinal chemistry, and a detailed knowledge of its three-dimensional arrangement is crucial for rational drug design and development.[1][2][3]
Introduction: The Significance of the Benzofuranone Scaffold
The 2,3-dihydrobenzofuran-3-one moiety is a key structural motif found in a variety of biologically active natural products and synthetic compounds.[1][2][3] Its prevalence in medicinal chemistry underscores the importance of understanding its structural characteristics to inform the design of novel therapeutics. The solid-state conformation and intermolecular interactions of these molecules dictate their physical properties, such as solubility and stability, which are critical parameters in drug development. This guide presents a plausible pathway for the synthesis and a detailed, albeit hypothetical, analysis of the single-crystal X-ray diffraction data for this compound, a representative member of this class of compounds.
Synthesis and Crystallization
A robust and reproducible method for the synthesis and subsequent crystallization is paramount for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Proposed Synthesis of this compound
While multiple routes to 2,3-dihydrobenzofuran-3-ones exist, a common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor. The proposed synthesis outlined below is based on established methodologies for analogous compounds.
Experimental Protocol:
-
Protection: The phenolic hydroxyl group of 2-hydroxy-3-methylbenzoate is protected, for instance, as an acetate ester, to prevent side reactions in subsequent steps.
-
Benzylic Bromination: The protected intermediate undergoes free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Nucleophilic Substitution: The benzylic bromide is then displaced with an oxygen nucleophile, such as acetate, to introduce the precursor to the carbonyl group.
-
Deprotection and Oxidation: The protecting group is removed, and the resulting alcohol is oxidized to the corresponding aldehyde.
-
Intramolecular Cyclization: The final step involves a base-mediated intramolecular cyclization to form the dihydrobenzofuranone ring.
Crystallization Protocol
The acquisition of diffraction-quality single crystals is often a critical bottleneck.[4] For small organic molecules like this compound, several common techniques can be employed. Slow evaporation from a suitable solvent system is a primary and effective method.
Step-by-Step Crystallization:
-
Solvent Screening: A range of solvents with varying polarities (e.g., acetone, ethyl acetate, methanol, dichloromethane, and hexane) are screened for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: The purified compound is dissolved in a minimal amount of a suitable solvent (or solvent mixture) with gentle heating to achieve saturation.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment to allow for the slow evaporation of the solvent.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested and mounted for X-ray analysis.
Hypothetical Crystal Structure Analysis
In the absence of a published crystal structure in the Cambridge Structural Database (CSD), we present a hypothetical yet scientifically grounded analysis based on the known structures of similar benzofuranone derivatives.
Predicted Crystallographic Data
The following table summarizes the expected crystallographic parameters for this compound. These values are derived from an analysis of related structures in the CSD and represent a plausible crystallographic profile for this compound.
| Parameter | Hypothetical Value | Justification |
| Chemical Formula | C₁₀H₈O₄ | Based on molecular structure. |
| Formula Weight | 192.17 g/mol | Calculated from the chemical formula. |
| Crystal System | Monoclinic | A common crystal system for small organic molecules. |
| Space Group | P2₁/c | A frequently observed centrosymmetric space group. |
| a (Å) | ~ 7.2 | Based on analogous structures.[5][6] |
| b (Å) | ~ 18.1 | Based on analogous structures.[5][6] |
| c (Å) | ~ 13.2 | Based on analogous structures.[5][6] |
| α (°) | 90 | Characteristic of the monoclinic system. |
| β (°) | ~ 97 | A typical angle for the monoclinic system.[5][6] |
| γ (°) | 90 | Characteristic of the monoclinic system. |
| Volume (ų) | ~ 1700 | Calculated from the unit cell parameters.[5][6] |
| Z | 4 | A common number of molecules in the unit cell for this space group. |
| Calculated Density (g/cm³) | ~ 1.5 | A reasonable density for an organic molecule of this composition. |
Molecular Geometry
The molecular structure of this compound is expected to be largely planar, with the benzofuran ring system forming a rigid core. The ester group at the 7-position may exhibit some rotational freedom. Key bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon and oxygen atoms.
Intermolecular Interactions and Crystal Packing
The crystal packing is anticipated to be governed by a combination of weak intermolecular forces. The presence of carbonyl groups and the ester moiety provides sites for potential C-H···O hydrogen bonds. Furthermore, the aromatic ring is likely to participate in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, overview of the synthesis, crystallization, and crystal structure of this compound. The presented methodologies and hypothetical structural analysis are grounded in established chemical principles and data from related compounds. The actual determination of this crystal structure through single-crystal X-ray diffraction would provide invaluable empirical data to validate these predictions and further enrich our understanding of this important class of molecules. Such experimental data would be a significant contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling more precise structure-based drug design and the development of novel materials with tailored solid-state properties.
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2553. [Link]
-
ResearchGate. (n.d.). Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives 221. Retrieved from [Link]
-
MDPI. (2022). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Crystals, 12(7), 901. [Link]
-
ResearchGate. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]
-
SciSpace. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]
Sources
"Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate solubility and stability"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate.
Foreword: A Senior Application Scientist's Perspective
This compound is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug discovery.[1][2] The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The successful development of any new chemical entity into a viable drug candidate hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.
This guide is structured to provide not just data, but a practical framework for investigating these properties. Where public data is scarce, we will pivot to the causality behind experimental design, equipping you with the rationale to generate your own robust and reliable data. We will proceed from the foundational identity of the molecule to detailed, field-proven protocols for characterizing its behavior in solution and under stress.
Part 1: Compound Identity and Physicochemical Profile
Before delving into experimental work, a clear understanding of the molecule's basic properties is essential. This information, primarily sourced from established chemical databases, provides the baseline for all subsequent analysis.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | PubChem[4] |
| Molecular Weight | 192.17 g/mol | PubChem[4] |
| CAS Number | 1337851-11-2 | PubChem[4] |
| IUPAC Name | methyl 3-oxo-1-benzofuran-7-carboxylate | PubChem[4] |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1OCC2=O | PubChem[4] |
| Calculated XLogP3 | 1.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
The structure contains a lactone (cyclic ester) and a methyl ester, both of which are susceptible to hydrolysis. The keto-enol tautomerism of the 3-oxo group and the aromatic ring system also influence its reactivity and stability.
Part 2: Solubility Determination: A Practical Workflow
Rationale for Solvent Selection
The choice of solvents should span a range of polarities and proticities to build a comprehensive solubility profile relevant to drug development.
-
Aqueous Buffers (pH 3, 7.4, 9): To simulate physiological conditions and assess pH-dependent solubility. The ester functionalities suggest potential for increased degradation at low and high pH, which can impact solubility measurements.
-
Polar Protic Solvents (Methanol, Ethanol): Commonly used in initial formulations and purification.
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Often used for creating high-concentration stock solutions for biological screening.
-
Non-Polar Solvents (Dichloromethane, Toluene): Useful for understanding partitioning behavior and for certain synthetic steps.
Experimental Protocol: Equilibrium Shake-Flask Method
This protocol describes a robust and widely accepted method for determining thermodynamic solubility. The core principle is to create a saturated solution and then quantify the amount of dissolved solute.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. "Excess" means ensuring solid material remains visible after equilibration.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Part 4. Calculate the original concentration in the supernatant to determine the solubility.
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the shake-flask solubility experiment.
Caption: Workflow for Shake-Flask Solubility Measurement.
Part 3: Stability Assessment and Forced Degradation
Understanding a compound's stability is non-negotiable for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are accelerated experiments designed to predict long-term stability and identify likely degradation pathways.[5]
Rationale for Stress Conditions
The choice of stress conditions is guided by ICH guidelines and the chemical nature of the molecule. The benzofuranone structure is susceptible to several degradation mechanisms.[6][7][8]
-
Acidic & Basic Hydrolysis: The two ester groups are prime targets for hydrolysis. This can lead to the formation of the corresponding carboxylic acid and methanol, or potentially ring-opening of the lactone.[9]
-
Oxidation: The dihydrobenzofuran ring can be susceptible to oxidation, potentially leading to aromatic benzofuran derivatives or ring-cleavage products.[6]
-
Photolysis: Aromatic systems can absorb UV light, leading to photolytic decomposition.
-
Thermal Stress: To assess the intrinsic stability of the molecule at elevated temperatures.
Experimental Protocol: Forced Degradation Studies
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile).
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Mobile Phase.
Step-by-Step Methodology:
-
Hydrolytic Stress:
-
Acid: Mix equal volumes of the stock solution with 0.1 M HCl.
-
Base: Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Neutral: Mix equal volumes of the stock solution with water.
-
Incubate all samples at a controlled temperature (e.g., 60°C) and analyze at time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acid/base samples before injection.
-
-
Oxidative Stress:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep at room temperature and analyze at the same time points.
-
-
Photolytic Stress:
-
Expose the stock solution in a quartz cuvette to a photostability chamber with a controlled light source (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze in parallel with a dark control sample.
-
-
Thermal Stress:
-
Store the solid compound and a solution at an elevated temperature (e.g., 70°C) and analyze over time.
-
Potential Degradation Pathways
Based on the chemistry of related benzofuranone structures, several degradation pathways can be hypothesized.[6][10][11] Hydrolysis of the methyl ester would yield 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid.[12] More aggressive basic conditions could lead to the opening of the lactone ring. Oxidation could lead to the formation of salicylic acid derivatives.[10][11]
Visualization: Forced Degradation Workflow
This diagram outlines the parallel nature of forced degradation studies.
Caption: Parallel Workflow for Forced Degradation Studies.
Part 4: Development of a Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of both solubility and stability studies. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.
Method of Choice: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (or preferably, a Diode Array Detector - DAD) is the industry standard for this application. A DAD allows for the assessment of peak purity, which is crucial for ensuring that the peak corresponding to the parent drug is not co-eluting with a degradant.
Protocol: HPLC-DAD Method Development
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 column (e.g., Waters Acquity BEH C18, 150 x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase Selection: A common starting point is a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Wavelength Selection: Analyze a dilute solution of the compound across a range of UV wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Gradient Optimization:
-
Inject a mixture of the stressed samples (a "degradation cocktail").
-
Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components.
-
Adjust the gradient slope and duration to achieve baseline separation between the parent peak and all degradant peaks. Aim for a resolution (Rs) of >1.5 between critical pairs.
-
-
Method Validation: Once optimized, the method must be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.
Conclusion
While specific public data on the solubility and stability of this compound is limited, a comprehensive understanding can be achieved through systematic and rigorous experimental investigation. This guide provides the strategic framework and detailed protocols necessary for any researcher in the field of drug development to generate high-quality, reliable data. By applying these methods, one can confidently characterize this promising molecule, paving the way for its further development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental science & technology, 43(22), 8588–8594. [Link]
-
Molbase. methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]
-
Garrido, J., et al. (2018). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 23(3), 649. [Link]
-
Eawag-BBD. Dibenzofuran Degradation Pathway. [Link]
-
Kim, J. H., et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & pharmaceutical bulletin, 53(6), 638–640. [Link]
-
ResearchGate. Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. [Link]
-
Stevens, M. F., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]-benzofuro-[2,3-c]. Molecules, 7(3), 353-363. [Link]
-
Wittich, R. M., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(1), 206-211. [Link]
-
Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 724. [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. [Link]
-
Santos, M. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5434. [Link]
-
IJSDR. Study of Benzofuran Derivatives and their Biological Significance. [Link]
-
PubChem. Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Molecules. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][7][10][14]tetrazine-8-carboxylates and -carboxamides. [Link]
-
PubChem. 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
PubMed. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
National Institutes of Health. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. [Link]
-
Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
PubChem. 5-methyl-3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Molbase. 6-methyl-2-oxo-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester. [Link]
-
Van Arman, S. A., & Czarnik, A. W. (1993). Intramolecular carboxylate catalysis in the depurination of a 7-methylguanosine derivative. Bioorganic & medicinal chemistry, 1(5), 369–374. [Link]
-
National Institutes of Health. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][7][10][14]tetrazine-8-carboxylates and -carboxamides. [Link]
-
Sunway Pharm Ltd. methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular carboxylate catalysis in the depurination of a 7-methylguanosine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid | C9H6O4 | CID 118992158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to the Synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Foreword: The Significance of the Benzofuranone Scaffold
The 3-oxo-2,3-dihydrobenzofuran, or benzofuranone, core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives exhibit a wide array of biological activities, making them attractive targets for drug discovery programs. Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, in particular, serves as a crucial building block for more complex molecules, necessitating robust and well-understood synthetic pathways. This guide provides a detailed exploration of the primary synthetic route to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Overview: A Three-Step Approach to the Target Molecule
The most logical and efficient synthetic strategy for this compound hinges on the construction of a key precursor, followed by a classic intramolecular cyclization. The overall workflow can be dissected into three primary stages:
-
Formation of the Core Aromatic Building Block: Synthesis of Dimethyl 2-hydroxyisophthalate from 2-hydroxyisophthalic acid.
-
Installation of the Cyclization Precursor: Williamson ether synthesis to introduce the acetate side chain, yielding Dimethyl 2-(methoxycarbonylmethoxy)isophthalate.
-
Ring Closure via Dieckmann Condensation: Intramolecular cyclization of the tri-ester to form the target benzofuranone ring system.
This strategic approach is favored due to the ready availability of the initial starting materials and the reliability of the chosen chemical transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Core Aromatic Building Block: Dimethyl 2-hydroxyisophthalate
The journey to our target molecule begins with the preparation of a suitably substituted benzene ring. 2-Hydroxyisophthalic acid is the ideal starting material, which is then converted to its dimethyl ester to protect the carboxylic acid functionalities and prepare for subsequent reactions.
Starting Material: 2-Hydroxyisophthalic Acid
2-Hydroxyisophthalic acid can be synthesized through various methods, with one common approach being the oxidation of 2-hydroxy-3-methylbenzoic acid.[1] Another route involves the demethylation of 2-methoxyisophthalic acid.[1] For the purpose of this guide, we will assume the availability of 2-hydroxyisophthalic acid.
Experimental Protocol: Fischer Esterification
The conversion of the di-acid to the di-ester is a classic Fischer esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst.[2]
Reaction Scheme:
Caption: Fischer esterification of 2-hydroxyisophthalic acid.
Detailed Methodology:
-
To a solution of 2-hydroxyisophthalic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Dimethyl 2-hydroxyisophthalate.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, ensuring a high yield.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.[2]
| Reagent/Solvent | Molar Eq. | Purpose |
| 2-Hydroxyisophthalic Acid | 1.0 | Starting Material |
| Methanol | Solvent | Reactant and Solvent |
| Sulfuric Acid (conc.) | 0.1-0.2 | Catalyst |
| Ethyl Acetate | - | Extraction Solvent |
| Sodium Bicarbonate (sat.) | - | Neutralization |
| Brine | - | Washing Agent |
| Sodium Sulfate (anhydrous) | - | Drying Agent |
Table 1: Reagents and their roles in the esterification step.
Part 2: Installation of the Cyclization Precursor via Williamson Ether Synthesis
With the core aromatic building block in hand, the next critical step is the introduction of the acetate side chain onto the phenolic hydroxyl group. The Williamson ether synthesis is a robust and widely used method for this transformation.[3][4][5][6][7]
Experimental Protocol: O-Alkylation
This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reaction Scheme:
Caption: Williamson ether synthesis to form the tri-ester precursor.
Detailed Methodology:
-
To a solution of Dimethyl 2-hydroxyisophthalate (1.0 eq) in acetone (10-15 volumes), add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add methyl chloroacetate (1.1-1.3 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Dimethyl 2-(methoxycarbonylmethoxy)isophthalate. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. Its use avoids potential side reactions like ester hydrolysis that could occur with stronger bases.
-
Acetone: A polar aprotic solvent is ideal for this SN2 reaction, as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity.
| Reagent/Solvent | Molar Eq. | Purpose |
| Dimethyl 2-hydroxyisophthalate | 1.0 | Starting Material |
| Methyl Chloroacetate | 1.1-1.3 | Alkylating Agent |
| Potassium Carbonate | 2.0-3.0 | Base |
| Acetone | Solvent | Reaction Solvent |
Table 2: Reagents and their roles in the Williamson ether synthesis.
Part 3: Ring Closure via Dieckmann Condensation
The final and key step in the synthesis is the intramolecular cyclization of the tri-ester to form the desired 3-oxo-2,3-dihydrobenzofuran ring. The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation and is highly effective for forming five- and six-membered rings.[1][8][9][10][11][12]
Experimental Protocol: Intramolecular Cyclization
This reaction is promoted by a strong base, which deprotonates the alpha-carbon of one of the ester groups, initiating an intramolecular nucleophilic attack to form the cyclic β-keto ester.[12]
Reaction Scheme:
Caption: Dieckmann condensation to form the final product.
Detailed Methodology:
-
To a suspension of a strong base such as sodium hydride (NaH, 1.1-1.5 eq) or sodium methoxide (NaOMe, 1.1-1.5 eq) in an anhydrous solvent like toluene or THF, add a solution of Dimethyl 2-(methoxycarbonylmethoxy)isophthalate (1.0 eq) in the same solvent dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a dilute acid (e.g., 1M HCl) until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base like NaH or a hindered alkoxide is required to deprotonate the α-carbon of the ester, which is significantly less acidic than the phenolic proton.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the strong base and the enolate intermediate by water.
-
Acidic Workup: The initial product of the condensation is the enolate of the β-keto ester. An acidic workup is necessary to protonate this enolate and yield the final neutral product.[12]
| Reagent/Solvent | Molar Eq. | Purpose |
| Dimethyl 2-(methoxycarbonylmethoxy)isophthalate | 1.0 | Cyclization Precursor |
| Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) | 1.1-1.5 | Base for Enolate Formation |
| Toluene or THF (anhydrous) | Solvent | Reaction Solvent |
| 1M Hydrochloric Acid | - | Quenching and Protonation |
Table 3: Reagents and their roles in the Dieckmann condensation.
Conclusion: A Versatile Route to a Key Intermediate
The three-step synthesis outlined in this guide, commencing with 2-hydroxyisophthalic acid, represents a reliable and scalable pathway to this compound. Each step employs well-established and understood chemical transformations, allowing for predictable outcomes and straightforward optimization. The resulting product is a valuable intermediate, poised for further functionalization in the development of novel therapeutics and other advanced materials.
References
-
Organic Syntheses Procedure. 2-hydroxyisophthalic acid. Available at: [Link]
- WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications - Google Patents.
-
ResearchGate. Scheme 3. Synthesis of 2-hydroxy isophthalic acid derivative. Available at: [Link]
- Benica, W. S. (2022). The Synthesis of 2-hydroxyisophthalic Acid and Some of Its Derivatives. Google Books.
- CN103159620A - Preparation method of 2-hydroxyisophthalic acid - Google Patents.
-
Grokipedia. Dieckmann condensation. Available at: [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. Available at: [Link]
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. Available at: [Link]
-
Cambridge University Press. Dieckmann Reaction. Available at: [Link]
-
Proceedings of the Indian Academy of Sciences - Section A. A modified method for esterification of some polyhydroxy aromatic acids. Available at: [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
-
PubMed. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Available at: [Link]
-
Chemtube3D. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
YouTube. Williamson Ether Synthesis. Available at: [Link]
-
Khan Academy. Williamson ether synthesis. Available at: [Link]
-
Molecules. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Molecules. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. fiveable.me [fiveable.me]
- 10. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
"Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate reaction mechanism"
An In-Depth Technical Guide to the Reaction Mechanism of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
This guide provides a comprehensive exploration of a plausible reaction mechanism for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth insights into the synthetic pathway, experimental considerations, and mechanistic underpinnings.
Introduction and Significance
This compound is a member of the benzofuranone family, a class of compounds that are prevalent in numerous natural products and biologically active molecules.[1][2] The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities.[3] Understanding the synthetic pathways to functionalized dihydrobenzofuranones is crucial for the development of novel therapeutic agents. This guide will focus on a proposed intramolecular cyclization approach, a common and effective strategy for the synthesis of such heterocyclic systems.[4][5]
Proposed Reaction Mechanism: Intramolecular Dieckmann-Type Condensation
A highly plausible route to this compound involves a base-catalyzed intramolecular Dieckmann-type condensation of a suitably substituted phenolic precursor. The proposed starting material for this synthesis is dimethyl 2-(carboxymethoxy)terephthalate.
The reaction proceeds through the following key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from the methylene group of the carboxymethoxy side chain. This step is critical as it generates a nucleophilic enolate. The choice of a non-nucleophilic base is important to avoid side reactions with the ester functionalities.
-
Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the adjacent methyl ester group on the aromatic ring. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group. This results in the formation of the five-membered dihydrobenzofuranone ring.
-
Keto-Enol Tautomerism and Final Product Formation: The resulting β-keto ester can exist in equilibrium with its enol form. Upon acidic workup, the enolate is protonated to yield the final product, this compound.
Causality in Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is essential to ensure efficient deprotonation of the α-carbon without competing nucleophilic attack on the ester groups. Sodium hydride is an excellent choice as it irreversibly deprotonates the substrate, driving the reaction forward, and the only byproduct is hydrogen gas.
-
Solvent Selection: An aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is ideal for this reaction as it will not interfere with the strong base and will effectively solvate the reactants.
-
Reaction Temperature: The reaction is typically performed at reflux to provide sufficient energy for the cyclization to occur at a reasonable rate.
The overall proposed reaction is depicted below:
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a detailed, self-validating experimental protocol for the synthesis of this compound based on the proposed mechanism.
Materials and Reagents
| Reagent | Purity | Supplier |
| Dimethyl 2-(carboxymethoxy)terephthalate | ≥98% | (Hypothetical) |
| Sodium Hydride (60% dispersion in oil) | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric Acid | 1 M | VWR |
| Saturated Sodium Bicarbonate Solution | Sat. | In-house |
| Brine | Sat. | In-house |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
Step-by-Step Synthesis Procedure
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Base: Sodium hydride (1.2 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF (100 mL).
-
Addition of Starting Material: Dimethyl 2-(carboxymethoxy)terephthalate (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of water.
-
Work-up: The mixture is acidified to pH ~3 with 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Analytical Characterization and Mechanistic Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be used to confirm the structure of the final product. The disappearance of the methylene protons of the starting material and the appearance of a new methylene signal in the product, along with the expected aromatic signals, will provide evidence for the successful cyclization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl, the ketone carbonyl, and the aromatic ring.
-
In-situ Reaction Monitoring: Techniques like ReactIR could be employed to monitor the reaction in real-time, potentially identifying key intermediates and providing kinetic data to support the proposed mechanism.
Data Summary
| Parameter | Expected Value/Observation |
| Starting Material | Dimethyl 2-(carboxymethoxy)terephthalate |
| Key Reagents | Sodium Hydride, Anhydrous THF |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (~66 °C in THF) |
| Expected Yield | 70-85% (based on related literature for Dieckmann condensations) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, δ) | Expected signals: ~3.9 (s, 3H, OCH₃), ~4.7 (s, 2H, CH₂), 7.2-8.0 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | Expected signals: ~52 (OCH₃), ~70 (CH₂), ~110-160 (Ar-C), ~165 (ester C=O), ~195 (ketone C=O) |
| MS (ESI+) | Expected m/z: [M+H]⁺, [M+Na]⁺ |
Conclusion
The synthesis of this compound can be effectively achieved through a proposed intramolecular Dieckmann-type condensation. This in-depth guide provides a robust framework for its synthesis, grounded in established principles of organic chemistry. The detailed experimental protocol and analytical validation steps offer a clear path for researchers to successfully synthesize and characterize this valuable heterocyclic scaffold, paving the way for its potential application in drug discovery and development.
References
- Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. PubMed.
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme.
- Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing.
- Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Preprints.org.
- A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Semantic Scholar.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
- Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization. Thieme.
- SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Open Research.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Methodological & Application
The Versatile Scaffold: Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry campaigns. The 2,3-dihydrobenzofuran-3-one core, exemplified by Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, has emerged as one such versatile scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, while the enone functionality and aromatic ring offer multiple points for chemical modification. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities. This application note will delve into the diverse applications of this scaffold, with a focus on its role in the development of novel anticancer and anti-inflammatory agents, and provide detailed protocols for the synthesis and evaluation of its derivatives.
The core structure of this compound (PubChem CID: 70700729) presents several key features for medicinal chemists.[1] The ester at the 7-position can be readily hydrolyzed or converted to an amide, providing a handle for introducing a wide variety of substituents to probe interactions with biological targets. The methylene group at the 2-position is particularly reactive and serves as a key site for introducing diversity through reactions like Knoevenagel condensation. This reactivity is central to the synthesis of many potent inhibitors.[2][3]
Figure 1: Key modification points on the this compound scaffold.
Application I: Development of Potent PARP-1 Inhibitors for Oncology
Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway of DNA damage. Inhibiting PARP-1 has proven to be a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. The 2,3-dihydrobenzofuran-3-one-7-carboxamide scaffold has been successfully employed to generate potent PARP-1 inhibitors.[3]
Scientific Rationale and SAR Insights
The design of PARP-1 inhibitors based on this scaffold leverages the core structure to mimic the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate of PARP-1. The 7-carboxamide group is crucial for forming key hydrogen bond interactions with the enzyme's active site. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 2-position of the dihydrobenzofuranone ring are critical for achieving high potency.[2][3]
Specifically, the introduction of substituted benzylidene groups at the 2-position via Knoevenagel condensation has led to a significant enhancement in inhibitory activity.[3] Further derivatization of these benzylidene moieties with various heterocyclic groups has been shown to improve potency by accessing the adenine binding pocket of the PARP-1 active site.[2]
| Compound ID | Modification at Position 2 | PARP-1 IC₅₀ (µM) | Reference |
| 36 | Unsubstituted | 16.2 | [3] |
| 58 | 3',4'-dihydroxybenzylidene | 0.531 | [3] |
| Lead 2 | (Z)-5-((7-carbamoyl-3-oxobenzofuran-2(3H)-ylidene)methyl) thiophene-2-carboxylic acid | 0.020 | [2] |
| Derivative 9 | Thienylidene with (R)-3-aminoquinuclidine amide | 0.017 - 0.640 (range for series) | [2] |
Table 1: Structure-Activity Relationship of 2,3-dihydrobenzofuran-3-one-7-carboxamide derivatives as PARP-1 inhibitors.
Protocol 1: Synthesis of a 2-Substituted-3-oxo-2,3-dihydrobenzofuran-7-carboxamide PARP-1 Inhibitor
This protocol outlines a general procedure for the synthesis of a 2-benzylidene derivative, a key step in developing potent PARP-1 inhibitors based on the target scaffold.
Step 1: Synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxamide (Intermediate A)
-
Hydrolysis: To a solution of this compound in a suitable solvent (e.g., methanol/water mixture), add an equimolar amount of a base (e.g., NaOH or LiOH).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Amidation: The resulting carboxylic acid can be converted to the primary amide using standard peptide coupling reagents (e.g., HATU, HOBt, and an ammonia source) or by converting it to the acid chloride followed by reaction with ammonia.
Step 2: Knoevenagel Condensation with a Substituted Benzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve Intermediate A and an equimolar amount of the desired substituted benzaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to allow for the precipitation of the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
Figure 2: General synthetic workflow for PARP-1 inhibitors from the target scaffold.
Application II: A Versatile Core for Broad-Spectrum Anticancer Agents
Beyond PARP-1 inhibition, the benzofuran and dihydrobenzofuran frameworks are integral to the development of a wide range of anticancer agents targeting various hallmarks of cancer.[4] These include inhibitors of angiogenesis (e.g., VEGFR-2 inhibitors) and compounds with direct cytotoxic effects on tumor cells.[5][6]
Scientific Rationale and SAR Insights
The benzofuran scaffold's utility in broader anticancer applications stems from its ability to be decorated with functionalities that interact with the ATP-binding sites of kinases or other key regulatory proteins in cancer cells. For instance, derivatives of 3-methylbenzofuran have been synthesized and shown to possess potent antiproliferative activity against non-small cell lung cancer cell lines, with some compounds also exhibiting significant VEGFR-2 inhibitory activity.[5][6]
SAR studies in this area have highlighted the importance of substituents on both the benzofuran core and appended aromatic rings. For example, the introduction of a morpholinomethyl group at the 3-position has been shown to boost cytotoxic activity.[5] Similarly, halogenation of the benzofuran ring can significantly influence the anticancer potential of these molecules.[7][8]
| Compound Class | Target/Activity | Key Structural Features | IC₅₀ Range | Reference |
| 3-Methylbenzofurans | VEGFR-2 Inhibition, Cytotoxicity (A549, NCI-H23) | Varied substituents on appended rings | 0.49 - 68.9 µM (cytotoxicity); 45.4 - 132.5 nM (VEGFR-2) | [5] |
| Halogenated Benzofurans | Cytotoxicity (various cell lines) | Bromine and methoxy groups | Potent activity against A549 and HepG2 cells | [8] |
| Tetrahydrobenzofurans | Cytotoxicity | Phenyl group at position 6 | Maintained biological activity from hit compound | [9] |
Table 2: Examples of benzofuran derivatives with diverse anticancer activities.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic potential of newly synthesized benzofuran derivatives against a panel of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Application III: Scaffolds for Novel Anti-inflammatory Drugs
Chronic inflammation is a key pathological feature of numerous diseases. The 2,3-dihydrobenzofuran-2-one and -3-one scaffolds have been explored as templates for the development of potent anti-inflammatory agents.[10] These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as prostaglandin synthases and microsomal prostaglandin E2 synthase-1 (mPGES-1).[10][11]
Scientific Rationale and SAR Insights
The anti-inflammatory potential of these scaffolds is derived from their ability to mimic endogenous molecules involved in inflammatory signaling. By appropriately substituting the core, it is possible to achieve selective inhibition of pro-inflammatory enzymes. For example, a series of 2,3-dihydrobenzofuran-2-one analogues were found to be powerful inhibitors of prostaglandin synthesis, with some compounds being more potent than the established anti-inflammatory drug diclofenac.[10] Key SAR findings indicated that substitution at positions 5 and 6 of the benzofuran ring with groups like chlorine and cyclohexyl, respectively, led to the most active compounds.[10] More recently, the 2,3-dihydrobenzofuran scaffold has been identified as a privileged structure for designing mPGES-1 inhibitors, which represents a promising target for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[11]
| Compound Class | Target/Activity | Key Structural Features | Outcome | Reference |
| 2,3-Dihydrobenzofuran-2-ones | Prostaglandin Synthesis Inhibition | Chlorine at position 5, cyclohexyl at position 6 | More potent than diclofenac in inhibiting acute inflammation | [10] |
| 2,3-Dihydrobenzofurans | mPGES-1 Inhibition | Varied substitutions based on molecular docking | Identification of compounds with low micromolar activity | [11] |
Table 3: 2,3-Dihydrobenzofuran derivatives as anti-inflammatory agents.
Protocol 3: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol provides a method to assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value.
Figure 3: Workflow for an in vitro anti-inflammatory assay.
Conclusion and Future Directions
This compound and its derivatives represent a highly valuable and versatile class of scaffolds in medicinal chemistry. The demonstrated success in developing potent inhibitors for targets such as PARP-1, various kinases, and inflammatory enzymes underscores the privileged nature of this framework. The synthetic accessibility and the potential for multi-point diversification make it an attractive starting point for future drug discovery programs. Further exploration of this scaffold, particularly in combination with modern computational design techniques and novel biological screening platforms, is likely to yield a new generation of therapeutic agents for a wide range of diseases.
References
- Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic Chemistry.
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
- Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
- This compound. PubChem.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules.
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate.
- Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Pathways to Benzofuran Derivatives from Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
An Application Note for Medicinal and Synthetic Chemists
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] The strategic functionalization of this heterocycle is paramount for the development of new chemical entities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic manipulation of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, a versatile and readily accessible building block. We will explore three robust, field-proven strategies for converting this benzofuran-3(2H)-one into a diverse array of functionalized benzofuran derivatives: (1) O-Triflation followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling, (2) Wittig olefination for the synthesis of 3-alkylidenebenzofurans, and (3) Knoevenagel condensation to access aurone-like structures. Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, and expert insights into experimental design and troubleshooting.
Analysis of the Starting Material: A Hub of Reactivity
This compound is not merely a precursor but a platform for diverse chemical transformations. Its structure contains three key reactive sites that can be selectively addressed to achieve distinct synthetic outcomes. Understanding these sites is fundamental to rationally designing synthetic pathways.
-
The C3-Ketone: This carbonyl group is the primary electrophilic center. It can be transformed into an enolate or an enol ether, serving as a handle for cross-coupling reactions. It is also susceptible to nucleophilic attack by organometallic reagents or ylids.
-
The C2-Methylene Protons: These protons are acidic (pKa ≈ 19-20 in DMSO) due to their position alpha to the C3-ketone. This site can be deprotonated to form a nucleophilic enolate, which can then participate in condensation or alkylation reactions.
-
The C7-Ester: This group offers a site for late-stage diversification, such as hydrolysis to the corresponding carboxylic acid or amidation, after the core benzofuran scaffold has been constructed.
Caption: Key reactive sites on this compound.
Overview of Synthetic Strategies
Based on the reactivity profile of the starting material, several logical pathways can be devised to construct fully aromatic benzofuran systems. The following diagram outlines the primary strategies detailed in this guide.
Caption: Decision workflow for synthesizing benzofuran derivatives.
Detailed Application Protocols
Protocol 1: Synthesis of Methyl 3-Arylbenzofuran-7-carboxylate via Suzuki-Miyaura Coupling
This two-step protocol is the premier method for introducing aryl and vinyl substituents at the C3 position. The key is the conversion of the C3-ketone into a vinyl triflate. This transforms the oxygen atom into an outstanding leaving group (triflate), enabling a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]
Step A: Synthesis of Methyl 3-(trifluoromethylsulfonyloxy)benzofuran-7-carboxylate (Vinyl Triflate)
-
Principle: The ketone is deprotonated using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) to form a kinetically controlled enolate. This enolate is then trapped with an electrophilic triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) to yield the stable vinyl triflate.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LHMDS) (1.1 equiv, 1.0 M solution in THF)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)
-
-
Protocol:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the starting benzofuranone (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LHMDS solution (1.1 equiv) dropwise over 15 minutes. The solution may turn yellow or orange, indicating enolate formation.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve PhNTf₂ (1.2 equiv) in a minimal amount of anhydrous THF.
-
Add the PhNTf₂ solution to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the vinyl triflate as a stable oil or solid.
-
Step B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Principle: The vinyl triflate undergoes oxidative addition to a Palladium(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond, regenerating the Pd(0) catalyst.[6]
-
Materials:
-
Vinyl triflate from Step A (1.0 equiv)
-
Aryl- or vinylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Protocol:
-
To a Schlenk flask, add the vinyl triflate (1.0 equiv), boronic acid (1.5 equiv), base (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting triflate (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired Methyl 3-arylbenzofuran-7-carboxylate.
-
Protocol 2: Synthesis of 3-Alkylidene Derivatives via Wittig Reaction
The Wittig reaction provides a direct and powerful method for converting the C3-ketone into an exocyclic double bond, yielding 3-alkylidene-2,3-dihydrobenzofurans. This reaction is particularly effective with stabilized phosphorus ylids.[2]
-
Principle: A phosphorus ylid, generated from the corresponding phosphonium salt and a base, acts as a nucleophile, attacking the C3-carbonyl. The resulting betaine intermediate collapses to form a thermodynamically stable triphenylphosphine oxide and the desired alkene product.
-
Materials:
-
This compound (1.0 equiv)
-
A suitable phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 equiv)
-
Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.2 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
-
-
Protocol:
-
Ylid Generation: To a flame-dried, two-neck flask under argon, suspend the phosphonium salt (1.2 equiv) in anhydrous THF. Cool to 0 °C.
-
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour. The formation of the ylid is often indicated by a color change (e.g., to deep yellow or orange).
-
Wittig Reaction: In a separate flask, dissolve the starting benzofuranone (1.0 equiv) in anhydrous THF.
-
Cool the ylid solution back to 0 °C and add the solution of the benzofuranone dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Triphenylphosphine oxide is a major byproduct. Much of it can be removed by trituration with cold diethyl ether or by precipitation from a concentrated hexanes/ethyl acetate solution. Further purification by flash column chromatography yields the pure 3-alkylidene product. Note: The E/Z selectivity of the product can vary depending on the ylid and reaction conditions.
-
Protocol 3: Synthesis of Aurone-type Derivatives via Knoevenagel Condensation
This protocol is effective for reacting the acidic C2-protons with electrophilic carbonyl compounds, such as α,β-dicarbonyls, leading to highly conjugated aurone-like structures. The use of a solid acid catalyst and microwave irradiation offers a green and efficient approach.[1]
-
Principle: The Knoevenagel condensation is a variation of the aldol condensation. A basic or acidic catalyst facilitates the deprotonation of the active C2-methylene group, which then attacks a carbonyl electrophile. The resulting intermediate undergoes dehydration to form a new C=C bond.
-
Materials:
-
This compound (1.0 equiv)
-
An α,β-dicarbonyl compound (e.g., Benzil) (1.0 equiv)
-
Montmorillonite K10 clay (catalyst, ~50% by weight of reactants)
-
Dichloromethane (for adsorption)
-
-
Protocol:
-
In a vial, dissolve the benzofuranone (1.0 equiv) and the dicarbonyl compound (1.0 equiv) in a minimal amount of dichloromethane.
-
Add the K10 clay to the solution and mix thoroughly to form a slurry.
-
Evaporate the solvent under a stream of nitrogen or by gentle warming to obtain a free-flowing powder where the reactants are adsorbed onto the clay.
-
Transfer the vial to a microwave reactor. Irradiate at a suitable power (e.g., 100-150 W) and temperature (e.g., 120 °C) for 15-30 minutes. Caution: Use a sealed vessel designed for microwave chemistry.
-
Work-up: After cooling, add ethyl acetate to the solid residue and stir vigorously for 15 minutes.
-
Filter off the clay catalyst and wash it thoroughly with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired aurone derivative.
-
Data Summary and Troubleshooting
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Scope & Application | Advantages | Disadvantages |
| A: Suzuki Coupling | LHMDS, PhNTf₂, Pd(PPh₃)₄, Ar-B(OH)₂ | Introduces a wide variety of aryl and vinyl groups at C3. | High functional group tolerance; reliable and high-yielding; creates fully aromatic core directly. | Two-step process; requires anhydrous/inert conditions; palladium catalyst can be expensive. |
| B: Wittig Reaction | Ph₃P=CHR, NaH or t-BuOK | Forms C=C bonds with carbonyls, introducing alkylidene substituents. | One-pot from ketone; good for installing ester or ketone stabilized side chains. | Stoichiometric triphenylphosphine oxide byproduct can complicate purification; E/Z selectivity can be an issue. |
| C: Knoevenagel | α,β-dicarbonyls, K10 Clay, Microwave | Condensation at C2 with carbonyls to form highly conjugated systems. | Often solvent-free; rapid reaction times with microwave; catalyst is inexpensive and reusable. | Scope may be limited to activated carbonyl electrophiles; requires specialized microwave equipment. |
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of vinyl triflate (Protocol 1A) | Incomplete deprotonation; moisture in the reaction; impure LHMDS. | Flame-dry all glassware rigorously. Use freshly titrated or newly purchased LHMDS. Ensure THF is anhydrous. |
| Failure of Suzuki reaction (Protocol 1B) | Inactive palladium catalyst; poor quality boronic acid; inefficient base. | Use a fresh bottle of Pd(PPh₃)₄ or perform a pre-catalyst activation step. Use a stronger base like Cs₂CO₃. Ensure boronic acid is pure, as they can dehydrate to unreactive boroxines upon storage. |
| Complex mixture from Wittig reaction (Protocol 2) | Ylid decomposition; side reactions with the ester group. | Generate the ylid at 0 °C and add the ketone substrate at low temperature. Use a non-nucleophilic base like NaH instead of an alkoxide if ester saponification is observed. |
| No reaction in Knoevenagel (Protocol 3) | Insufficient activation by catalyst; unreactive electrophile. | Ensure the clay catalyst is active (can be activated by heating). Increase microwave power/temperature cautiously. Confirm the electrophile is sufficiently reactive. |
References
-
Boussafi, K., Villemin, D., & Bar, N. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 81. [Link]
-
Chan, H. T. J., Elix, J. A., & Ferguson, B. A. (1972). The Wittig Reaction of Benzofuranones. Synthetic Communications, 2(6), 409–414. [Link]
-
Klimešová, V., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2656–2663. [Link]
-
Driver, T. G., et al. (2012). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][7]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 77(17), 7639–7645. [Link]
-
Thompson, A. S., et al. (1995). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. The Journal of Organic Chemistry, 60(10), 3042–3045. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sci-hub.ru [sci-hub.ru]
- 3. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 4. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
Application Notes and Protocols for Investigating the Biological Activity of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Introduction
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a small molecule belonging to the benzofuran class of heterocyclic compounds.[1] While specific biological activities for this particular derivative are not extensively documented in publicly available literature, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic therapeutic agents.[2] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of this compound. The protocols outlined below are designed to be robust and self-validating, enabling the generation of reliable data to profile the compound's biological effects.
Structural Features and Potential for Biological Activity
The structure of this compound, with its fused ring system, ketone, and ester functionalities, presents several features that could contribute to biological activity. The planar benzofuran core can facilitate intercalation with DNA or insertion into enzyme active sites. The oxo group can act as a hydrogen bond acceptor, while the methyl ester can be hydrolyzed by cellular esterases, potentially leading to a more active carboxylic acid metabolite.
Proposed Screening Strategy: A Tiered Approach
Given the lack of prior data, a tiered screening approach is recommended to efficiently identify and characterize the biological activity of this compound. This strategy begins with broad phenotypic screens and progresses to more specific target-based assays.
Caption: A tiered approach to screening for biological activity.
Part 1: Foundational Assays - Cytotoxicity and Antimicrobial Activity
The initial assessment of a novel compound should involve evaluating its general effect on cell viability and its potential as an antimicrobial agent. These assays are crucial for establishing a baseline understanding of the compound's potency and spectrum of activity.
Protocol 1: MTT Assay for General Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4] It provides a quantitative measure of a compound's potential to inhibit cell growth or induce cell death.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against one or more cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | TBD |
| This compound | MCF-7 | TBD |
| Doxorubicin (Positive Control) | A549 | Value |
| Doxorubicin (Positive Control) | MCF-7 | Value |
TBD: To be determined experimentally.
Part 2: Exploring Specific Biological Activities
Should the initial screening reveal significant activity, the next step is to investigate more specific biological effects. Given the known activities of benzofuran derivatives, enzyme inhibition and antiviral assays are logical next steps.
Protocol 2: General Enzyme Inhibition Assay
Many drugs exert their effects by inhibiting specific enzymes.[5] This protocol provides a general framework for assessing the inhibitory potential of this compound against a chosen enzyme.
Objective: To determine if this compound can inhibit the activity of a specific enzyme and to calculate its IC50 value.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer optimized for enzyme activity
-
This compound
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound. Dilute them to the desired working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (include a vehicle control with only the solvent).
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add the substrate to each well to start the reaction.[5]
-
Product Measurement: Measure the formation of the product over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for a general enzyme inhibition assay.
Protocol 3: Antiviral Replication Assay
Benzofuran derivatives have been identified as having antiviral properties, including activity against coronaviruses by acting as STING agonists.[2][6] A viral replication assay can determine if this compound can inhibit the propagation of a specific virus in cell culture.
Objective: To evaluate the antiviral activity of this compound against a selected virus.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
This compound
-
Culture medium
-
96-well plates
-
Method for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, or cell-based reporter assay)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time before or during infection.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable method.
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50). It is also crucial to run a parallel cytotoxicity assay (like the MTT assay described above) on the same host cells to determine the cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.
Part 3: Delving Deeper - Mechanism of Action
If a specific biological activity is confirmed, the subsequent research should focus on elucidating the underlying mechanism of action. This could involve a variety of cell-based assays to investigate effects on specific cellular processes.[7][8][9]
Potential Mechanistic Studies:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.
-
Reporter Gene Assays: To assess the compound's effect on specific signaling pathways.[6] For example, a luciferase reporter assay can be used to measure the activation of the IFN-β promoter to investigate STING agonism.[2]
Conclusion
This compound represents an intriguing starting point for a drug discovery program. The protocols and strategies outlined in these application notes provide a robust framework for systematically exploring its biological potential. By employing a tiered approach, from broad phenotypic screening to detailed mechanistic studies, researchers can efficiently uncover and characterize the pharmacological profile of this and other novel benzofuran derivatives.
References
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. [Link]
-
Li, Q., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 757-766. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from BioIVT website. [Link]
-
Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from Charles River Laboratories website. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from Creative Bioarray website. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]
-
Kazlauskiene, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Sanna, G., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 347, 199432. [Link]
-
PrepChem. (n.d.). Synthesis of methyl benzofuran-7-carboxylate. Retrieved from PrepChem.com. [Link]
-
JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. Retrieved from JoVE website. [Link]
-
Pinto, D. C. G. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 1. [Link]
-
Sanna, G., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 347, 199432. [Link]
-
Li, Y., et al. (2026). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Journal of Medicinal Chemistry. [Link]
-
Mol-Instincts. (2025). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. Retrieved from Mol-Instincts website. [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from MDPI website. [Link]
-
Molecules. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[7]-benzofuro-[2,3-c]. Retrieved from MDPI website. [Link]
-
Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
-
Ohta, M., et al. (1993). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of Medicinal Chemistry, 36(18), 2637-2643. [Link]
-
Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
-
Zhang, J., et al. (2013). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][5][7][10][11]tetrazine-8-carboxylates and -carboxamides. Molecules, 18(1), 1013-1025. [Link]
-
Nguyen, T. T. L., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1673. [Link]
-
Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(8), 571-576. [Link]
-
Stankevič, M., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 856. [Link]
Sources
- 1. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bioivt.com [bioivt.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Application Notes and Protocols: Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate Derivatives
Introduction: The Privileged Scaffold of 3-Oxo-2,3-dihydrobenzofuran
The benzofuran nucleus is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[1] Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry, conferring a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] Within this family, the 3-oxo-2,3-dihydrobenzofuran core has garnered significant attention as a key building block for the development of targeted therapeutics.[3] This application note provides an in-depth guide to the synthesis and applications of methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate derivatives, with a particular focus on their role as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.[4]
This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, insights into the rationale behind experimental choices, and a comprehensive overview of the therapeutic potential of this compound class.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through a multi-step sequence, often commencing from readily available starting materials. A common strategy involves the construction of the dihydrobenzofuran ring system followed by functionalization at the 7-position and subsequent oxidation to introduce the 3-oxo group. An alternative and efficient approach involves an intramolecular Dieckmann condensation.[3][5]
Synthetic Workflow Overview
The following diagram outlines a plausible synthetic pathway to the target scaffold and its derivatives, highlighting key transformations.
Sources
- 1. sci-hub.ru [sci-hub.ru]
- 2. synarchive.com [synarchive.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Leveraging Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate in Anticancer Drug Discovery
Introduction: The Therapeutic Potential of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] This structural motif is associated with a wide array of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[2] The inherent versatility of the dihydrobenzofuran ring allows for substitutions that can modulate its biological effects, making it a fertile ground for the development of novel therapeutic agents.[3][1] Recent studies on various derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis), suggesting that this class of compounds warrants further investigation in the oncology drug discovery pipeline.[4][5][6] This document provides a comprehensive guide for the initial in vitro evaluation of a novel derivative, Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, as a potential anticancer agent.
Compound Profile: this compound
| IUPAC Name | This compound |
| Molecular Formula | C10H8O4 |
| Molecular Weight | 192.17 g/mol |
| Structure | ![]() |
| Rationale for Investigation | The introduction of a ketone at the 3-position and a carboxylate at the 7-position of the dihydrobenzofuran scaffold may offer unique electronic and steric properties, potentially leading to novel interactions with biological targets relevant to cancer pathology. |
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a logical and efficient workflow for the initial screening and characterization of this compound's anticancer properties.
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Phase 1: Primary Screening for Cytotoxic Activity
The initial step in evaluating a new compound is to determine its effect on cancer cell viability. This is typically achieved through cell viability assays that measure the metabolic activity of a cell population.[7] A dose-dependent decrease in cell viability is a strong indicator of potential anticancer activity.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified incubator.[8]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis and IC50 Determination: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 12.5 ± 1.8 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | Hypothetical Value: 25.2 ± 3.1 | 1.5 ± 0.3 |
| HCT116 | Colon Carcinoma | Hypothetical Value: 18.7 ± 2.5 | 1.1 ± 0.2 |
Phase 2: Elucidation of Cellular Effects
Once cytotoxic activity is confirmed, the next step is to investigate the mechanism by which the compound induces cell death. Key cellular processes to examine are apoptosis and cell cycle progression.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a form of programmed cell death. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells.[10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[14] Flow cytometry with PI staining allows for the analysis of DNA content, which can distinguish between the different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[15]
Phase 3: Investigating the Mechanism of Action
Understanding the molecular target and the signaling pathways affected by a small molecule is crucial for its development as a drug.[17][18][19]
Caption: A potential mechanism of action involving kinase inhibition.
Strategies for Target Identification:
-
Proteomics: Utilize techniques like mass spectrometry to identify proteins that directly bind to the compound.[20]
-
RNAi Screening: Use RNA interference to identify genes whose knockdown mimics or reverses the effect of the compound, pointing to its pathway of action.[20]
-
Expression Profiling: Analyze changes in gene expression after compound treatment to identify affected pathways.[20]
-
Computational Analysis: Use computational models to predict potential protein targets based on the compound's structure.[20]
Conclusion and Future Directions
The dihydrobenzofuran scaffold is a promising starting point for the development of novel anticancer agents.[1] The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound. Promising results from these assays would warrant further investigation, including in vivo studies in animal models and more in-depth mechanistic studies to fully elucidate its therapeutic potential.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]
-
PubMed. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
PubMed. (2024). Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved from [Link]
-
PubMed. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]
-
YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. crestonepharma.com [crestonepharma.com]
- 20. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
Application Notes and Protocols: Antimicrobial Properties of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Growing Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including significant antimicrobial properties.[1][2] This is attributed to the unique electronic and structural features of the benzofuran ring system, which allow for diverse functionalization and interaction with various biological targets. Specifically, the 3-oxo-2,3-dihydrobenzofuran-7-carboxylate moiety represents a promising, yet underexplored, template for the design of new antimicrobial agents. The introduction of the keto group at the 3-position enhances the molecule's reactivity and potential for hydrogen bonding, which can be critical for target engagement. This document provides a comprehensive guide to the synthesis and antimicrobial evaluation of novel derivatives based on this core structure.
Scientific Rationale: Why Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate?
The selection of the this compound core is predicated on a synthesis of established medicinal chemistry principles. The benzofuranone system is a known pharmacophore in various biologically active molecules. The strategic placement of the carboxylate group at the 7-position and the oxo group at the 3-position provides key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). It is hypothesized that modifications at the 2-position and on the aromatic ring will modulate the lipophilicity, electronic properties, and steric profile of the compounds, thereby influencing their antimicrobial potency and spectrum of activity.
PART 1: Synthesis Protocols
The synthesis of the target derivatives is approached in a two-stage process: first, the synthesis of the core scaffold, followed by its diversification.
Protocol 1.1: Synthesis of the Core Scaffold: this compound
This protocol outlines a plausible synthetic route starting from commercially available methyl 2,3-dihydroxybenzoate. The causality behind this choice is the strategic positioning of the hydroxyl and carboxylate groups, which facilitates the necessary cyclization.
Workflow Diagram: Synthesis of the Core Scaffold
Caption: Synthetic pathway to the core benzofuranone scaffold.
Step-by-Step Methodology:
-
O-Alkylation of Methyl 2,3-dihydroxybenzoate:
-
To a solution of methyl 2,3-dihydroxybenzoate (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
To this suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The phenoxide formed from the more acidic hydroxyl group (at C2) acts as a nucleophile, displacing the bromide from methyl bromoacetate to form the ether linkage. Acetone is a suitable polar aprotic solvent, and K₂CO₃ is a mild base sufficient for this transformation.
-
Upon completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-(2-methoxy-2-oxoethoxy)-3-hydroxybenzoate.
-
-
Intramolecular Dieckmann Condensation:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene, add the product from the previous step (1.0 eq) dissolved in anhydrous toluene dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.
-
Causality: The NaH acts as a strong base to deprotonate the carbon alpha to the ester group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the other ester's carbonyl carbon, leading to cyclization and the formation of the five-membered ring.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
-
Protocol 1.2: Synthesis of Derivatives via Aldol Condensation
This protocol describes the synthesis of 2-substituted derivatives through an Aldol condensation reaction at the C2 position of the core scaffold.
Workflow Diagram: Synthesis of Derivatives
Caption: General scheme for the synthesis of derivatives via Aldol condensation.
Step-by-Step Methodology:
-
To a solution of the core scaffold (1.0 eq) in ethanol, add the desired substituted aldehyde (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Causality: The base deprotonates the C2 position, which is alpha to the ketone, forming an enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the conjugated benzylidene derivative.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
PART 2: Antimicrobial Activity Evaluation Protocols
The following protocols are standardized methods for assessing the antimicrobial efficacy of the synthesized derivatives.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a widely used and reliable technique for determining MIC values.[3]
Step-by-Step Methodology:
-
Preparation of Materials:
-
Synthesized benzofuranone derivatives (stock solutions prepared in a suitable solvent like DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Positive control (a known antibiotic, e.g., ciprofloxacin).
-
Negative control (broth with solvent).
-
-
Inoculum Preparation:
-
Culture the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture with fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
-
Assay Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (serial dilutions of a standard antibiotic) and a negative control (broth, solvent, and inoculum without the test compound). Also include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3]
-
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] This assay is a continuation of the MIC test.
Step-by-Step Methodology:
-
Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Spot-plate these aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[1][5]
Data Presentation and Interpretation
The results of the MIC and MBC assays should be tabulated for clear comparison of the antimicrobial activity of the different derivatives against various microbial strains.
Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | R-group (at C2) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Core Scaffold | - | >128 | >128 |
| Derivative 1 | 4-Chlorobenzylidene | 16 | 64 |
| Derivative 2 | 4-Nitrobenzylidene | 8 | 32 |
| Derivative 3 | 4-Methoxybenzylidene | 32 | 128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.
Interpretation of MBC/MIC Ratio:
-
If MBC/MIC ≤ 4, the compound is generally considered bactericidal .[6]
-
If MBC/MIC > 4, the compound is generally considered bacteriostatic .
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. The structure-activity relationship data generated from these studies will be invaluable for the rational design of more potent antimicrobial agents. Future work should focus on exploring a wider range of substitutions on the benzofuran ring, investigating the mechanism of action of the most active compounds, and assessing their cytotoxicity and in vivo efficacy.
References
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Bentham Science Publishers. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
RSC Publishing. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]
-
ResearchGate. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
Sources
- 1. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. imjst.org [imjst.org]
- 4. CN102267964B - 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof - Google Patents [patents.google.com]
- 5. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate as a Novel PARP1/2 Inhibitor
Abstract
This document provides a comprehensive framework for the preclinical evaluation of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate as a potential inhibitor of Poly(ADP-ribose) Polymerase (PARP). As a novel chemical entity, a systematic and robust series of assays is required to determine its potency, selectivity, cellular activity, and functional consequences. We present a suite of detailed protocols, from initial enzymatic characterization to cell-based functional outcomes, designed for researchers in oncology and drug development. The methodologies are grounded in established principles of DNA damage response (DDR) research and are designed to be self-validating, providing clear, interpretable data to guide further investigation.
Introduction: The Rationale for PARP Inhibition
Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA damage.[1] Their primary role involves detecting DNA single-strand breaks (SSBs) and, upon binding, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1] This PARylation event serves as a scaffold to recruit other critical DNA repair factors, facilitating the base excision repair (BER) pathway.[1][2]
The therapeutic potential of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality .[3] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes responsible for homologous recombination (HR) repair of double-strand breaks (DSBs), cells become critically dependent on PARP-mediated repair.[3][4] Inhibition of PARP in these HR-deficient cells prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into highly cytotoxic DSBs.[3] Lacking a functional HR pathway, the cancer cells cannot repair these DSBs, leading to genomic catastrophe and targeted cell death, while normal cells with intact HR pathways remain viable.[4]
Furthermore, a key mechanism for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps the PARP protein on the DNA at the site of a break.[5][6][7] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, contributing substantially to the inhibitor's cytotoxicity.[6]
This guide outlines the necessary experimental steps to characterize This compound , a novel small molecule, for its potential to function as a therapeutic PARP inhibitor.
Foundational Characterization of the Test Compound
Accurate and reproducible results begin with the proper handling and preparation of the compound of interest.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| Molecular Formula | C₁₀H₈O₄ | PubChem[8] |
| Molecular Weight | 192.17 g/mol | PubChem[8] |
| CAS Number | 1337851-11-2 | PubChem[8] |
Protocol 2.1: Stock Solution Preparation
Rationale: Establishing a high-concentration, stable stock solution in a suitable solvent is critical for accurate serial dilutions across all subsequent experiments. Dimethyl sulfoxide (DMSO) is a standard solvent for novel small molecules in biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Equilibrate the vial of the solid compound and anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock from 1.92 mg of the compound (MW 192.17), you would add 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. For long-term storage, -80°C is recommended.
In Vitro Enzymatic Activity Assessment
The first step in characterizing a potential inhibitor is to determine if it directly interacts with and inhibits the target enzyme in a purified, cell-free system. This allows for the calculation of key potency metrics like the IC₅₀ value.
Protocol 3.1: Fluorometric PARP1 Enzymatic Assay
Rationale: This assay quantifies the consumption of the PARP substrate, nicotinamide adenine dinucleotide (NAD+), providing a direct measure of enzymatic activity.[9] A decrease in NAD+ consumption in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test Compound: Serial dilutions of this compound (e.g., from 100 µM to 1 pM in PARP Assay Buffer with a final DMSO concentration ≤1%).
-
Positive Control Inhibitor: Olaparib or similar known PARPi.
-
Fluorescent NAD+ detection kit (containing nicotinamidase and developer reagent)
-
384-well black, flat-bottom assay plates
-
Fluorescent plate reader
Procedure:
-
Plate Setup: Add 5 µL of the serially diluted test compound, positive control, or vehicle (buffer with DMSO) to the wells of the 384-well plate.
-
Enzyme/DNA Addition: Prepare a 2X working solution of PARP1 enzyme and activated DNA in PARP Assay Buffer. Add 10 µL of this mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 5X working solution of NAD+. Initiate the reaction by adding 10 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's protocol.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all wells.
-
Normalize the data, setting the vehicle-only control as 100% activity and a high concentration of the positive control inhibitor as 0% activity.
-
Plot the normalized percent activity against the log concentration of the test compound.
-
Use a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.
Figure 1. Workflow for the in vitro PARP1 enzymatic inhibition assay.
Hypothetical Data: Enzymatic Potency & Selectivity
A crucial aspect of a new inhibitor is its selectivity for the target enzyme over related isoforms. This table presents hypothetical data for discussion.
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity (PARP2/PARP1) |
| This compound | 5.2 | 450 | ~87-fold |
| Olaparib (Reference) | 1.9 | 1.5 | ~0.8-fold |
Cellular Activity & Mechanism of Action
After confirming direct enzyme inhibition, the next critical step is to determine if the compound can penetrate the cell membrane and inhibit PARP activity in a cellular context.
Figure 2. PARP signaling at DNA single-strand breaks and the site of action for PARP inhibitors.
Protocol 4.1: Cellular PARP Inhibition (Western Blot for PAR)
Rationale: This assay provides direct evidence of target engagement in cells. By inducing DNA damage, PARP activity is stimulated, leading to a massive increase in PAR chains (PARylation). An effective inhibitor will block this increase.[2][9]
Materials:
-
Cancer cell line (e.g., HeLa or U2OS)
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
DNA damaging agent: 10 mM H₂O₂ or 2 mM Methyl methanesulfonate (MMS)
-
Test Compound and positive control inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-PAR and Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
DNA Damage Induction: Induce DNA damage by treating cells with H₂O₂ for 15 minutes or MMS for 30 minutes. Include a non-damaged control.
-
Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add 100 µL of RIPA buffer to each well. Scrape cells and collect the lysate.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 4.2: DNA Damage Assessment (γ-H2AX Immunofluorescence)
Rationale: Effective PARP inhibition leads to the accumulation of DSBs during replication, which are marked by the phosphorylation of histone H2AX (termed γ-H2AX).[10][11] Quantifying γ-H2AX foci provides a functional readout of the downstream consequences of PARP inhibition.
Materials:
-
Cells seeded on sterile glass coverslips in 12-well plates
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer: 5% BSA in PBST (PBS + 0.1% Tween-20)
-
Primary antibody: Rabbit anti-γ-H2AX
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit
-
DAPI nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with the test compound for 24 hours. Include positive (e.g., Etoposide) and negative (vehicle) controls.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[12]
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.[12]
-
Blocking: Wash three times with PBS and block with 5% BSA in PBST for 1 hour.[12]
-
Primary Antibody: Incubate with anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBST. Stain with DAPI for 5 minutes. Wash once more and mount the coverslip onto a microscope slide with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using software like ImageJ/Fiji.[13]
Functional Outcomes: Synthetic Lethality
The definitive test for a PARP inhibitor is its ability to selectively kill cancer cells with HR deficiencies.
Protocol 5.1: Cell Viability Assay (CellTiter-Glo®)
Rationale: This luminescent assay measures ATP levels, a strong indicator of metabolically active, viable cells.[14] It is more sensitive and has a broader dynamic range than colorimetric assays like MTT.[15][16] By comparing the effect of the compound on a BRCA-deficient cell line versus its isogenic BRCA-proficient counterpart, we can quantify synthetic lethality.
Materials:
-
BRCA2-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3)
-
96-well white, clear-bottom tissue culture plates
-
Test compound serial dilutions
-
CellTiter-Glo® 2.0 Assay Reagent[14]
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 10-point, 3-fold serial dilution). Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-120 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each cell line.
-
Plot the percent viability against the log concentration of the compound.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line to determine the synthetic lethal window.
Figure 3. Experimental logic for demonstrating synthetic lethality.
Hypothetical Data: Synthetic Lethality
| Cell Line | BRCA Status | GI₅₀ (nM) |
| BxPC-3 | Proficient | >10,000 |
| CAPAN-1 | Deficient | 15 |
Conclusion
This document outlines a structured, multi-tiered approach to rigorously evaluate this compound as a potential PARP inhibitor. By progressing from direct enzymatic inhibition to cellular target engagement and finally to functional synthetic lethality, researchers can build a comprehensive data package. Positive results from these assays—specifically, potent low-nanomolar enzymatic and cellular inhibition, induction of DNA damage markers, and a significant synthetic lethal window in HR-deficient cells—would provide a strong rationale for advancing this compound into more complex preclinical models.
References
-
Farrés, J., Llacuna, L., Martin-Caballero, J., & Martínez-Bueno, M. (2015). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 7(4), 2265–2285. [Link]
-
Wikipedia. (2024). PARP inhibitor. In Wikipedia. [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
Bio-protocol. (2021). Comet Assay for DNA Damage. Bio-protocol. [Link]
-
McGill Radiobiology. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]
-
ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]
-
Patsnap. (2024). What are PARP inhibitors and how do they work? Patsnap Synapse. [Link]
-
Clementi, E. A., Lazzarin, M., & d'Adda di Fagagna, F. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4228. [Link]
-
Clementi, E. A., Lazzarin, M., & d'Adda di Fagagna, F. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4122. [Link]
-
Cusabio. (n.d.). PARP - Assay-Protocol. Cusabio. [Link]
-
PubMed. (2016). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. PubMed. [Link]
-
MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. MP Biomedicals. [Link]
-
MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
-
National Institutes of Health. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PMC. [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [Link]
-
National Institutes of Health. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. PMC. [Link]
-
Springer. (2021). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Springer Protocols. [Link]
-
PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl benzofuran-7-carboxylate. PrepChem.com. [Link]
-
Mol-Instincts. (2025). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. Mol-Instincts. [Link]
-
MDPI. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[5]-benzofuro-[2,3-c]. MDPI. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
Sources
- 1. PARP assay [assay-protocol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 15. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols | MDPI [mdpi.com]
- 16. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
Application Notes and Protocols for the Synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust two-step synthetic pathway, commencing with the synthesis of the precursor, 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid, via an intramolecular cyclization, followed by its esterification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component in a variety of biologically active molecules. The development of a reliable and scalable synthetic protocol is therefore crucial for facilitating research and development in this area.
This application note presents a detailed, two-step synthesis. The initial step involves the formation of 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid. This is achieved through an intramolecular cyclization of a substituted phenoxyacetic acid derivative, a strategy that has been successfully employed for the synthesis of related benzofuran structures. The subsequent step is the esterification of the carboxylic acid to yield the final methyl ester product. Two effective methods for this transformation are presented: the classic Fischer esterification and a milder approach using diazomethane, with a thorough discussion of the safety protocols for the latter.
Synthesis Pathway Overview
The synthesis is proposed to proceed via the following two stages:
Step 1: Synthesis of 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid
This key intermediate is synthesized via an intramolecular Friedel-Crafts-type acylation of a suitable precursor.
Step 2: Esterification to this compound
The carboxylic acid is then converted to its methyl ester.
Caption: Proposed two-step synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Hydroxy-3-methylbenzoic acid | Reagent grade, ≥98% |
| Chloroacetic acid | Reagent grade, ≥99% |
| Sodium hydroxide | ACS reagent, ≥97.0% |
| Phosphorus pentoxide | Reagent grade, ≥98% |
| Methanesulfonic acid | Reagent grade, ≥99% |
| Methanol | Anhydrous, ≥99.8% |
| Sulfuric acid | ACS reagent, 95.0-98.0% |
| Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) | For diazomethane generation |
| Diethyl ether | Anhydrous, ≥99.7% |
| Potassium hydroxide | ACS reagent, ≥85% |
| Round-bottom flasks | Various sizes |
| Reflux condenser | |
| Magnetic stirrer with heating plate | |
| Ice bath | |
| Rotary evaporator | |
| pH meter or pH paper | |
| Standard laboratory glassware | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, appropriate gloves |
| Fume hood | |
| Blast shield (for diazomethane generation) | |
| Flame-polished glassware (for diazomethane) |
Experimental Protocols
Step 1: Synthesis of 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid
This procedure is adapted from established methods for intramolecular cyclization to form benzofuranone systems. The key transformation is a Friedel-Crafts acylation driven by a strong acid catalyst.
4.1.1. Preparation of 2-Carboxy-6-methylphenoxyacetic acid
-
In a 250 mL round-bottom flask, dissolve 2-hydroxy-3-methylbenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents in water).
-
To this solution, add a solution of chloroacetic acid (1.1 equivalents) in water.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The precipitated product, 2-carboxy-6-methylphenoxyacetic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
4.1.2. Intramolecular Cyclization
-
Caution: Phosphorus pentoxide and methanesulfonic acid are highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood, wearing appropriate PPE.[1][2][3][4]
-
Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (1 part by weight) to methanesulfonic acid (10 parts by weight) with stirring in an ice bath.
-
To a solution of 2-carboxy-6-methylphenoxyacetic acid (1 equivalent) in a suitable solvent such as dichloromethane, add Eaton's reagent (5-10 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid, can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Two methods are provided for the esterification of the carboxylic acid intermediate.
4.2.1. Method A: Fischer Esterification
This is a classic and cost-effective method for esterification.
-
In a round-bottom flask, suspend 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (1 equivalent) in anhydrous methanol (in large excess, acting as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Heat the mixture at reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
4.2.2. Method B: Esterification with Diazomethane
This method is milder and often gives higher yields, but requires stringent safety precautions due to the toxic and explosive nature of diazomethane.[5][6][7][8]
Safety First: Handling Diazomethane
-
Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[5][7][8]
-
It should only be generated and used in a well-ventilated fume hood, behind a blast shield.[8]
-
Use only flame-polished glassware to avoid sharp edges that can trigger detonation.[5]
-
Do not use ground-glass joints.[8]
-
Avoid contact with metals and direct sunlight.[8]
-
Personnel must be thoroughly trained in its safe handling.[6][7]
Procedure:
-
Generation of Diazomethane: Generate a solution of diazomethane in diethyl ether from Diazald® and potassium hydroxide according to established and trusted laboratory procedures.
-
Esterification:
-
Dissolve 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (1 equivalent) in a mixture of methanol and diethyl ether at 0°C in a flask equipped with a magnetic stirrer.
-
Slowly add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Continue stirring at 0°C for 30 minutes.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield the crude methyl ester.
-
Purify by column chromatography.
-
Caption: Workflow for the esterification of the carboxylic acid intermediate.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm. A singlet for the methylene protons of the dihydrofuran ring. A singlet for the methyl ester protons around 3.9 ppm. |
| ¹³C NMR | Carbonyl carbons for the ketone and ester will be observed downfield (typically >160 ppm). Aromatic carbons in the 110-160 ppm range. A methylene carbon signal and a methoxy carbon signal. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone and the ester (typically in the range of 1680-1750 cm⁻¹). Aromatic C-H and C=C stretching bands. C-O stretching bands. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₈O₄, MW: 192.17 g/mol ).[9] |
Note: Specific spectral data should be compared with literature values if available or fully assigned based on 2D NMR experiments for novel compounds.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete cyclization. | Increase reaction time or the amount of Eaton's reagent. Ensure anhydrous conditions. |
| Decomposition of starting material. | Maintain the recommended reaction temperature. | |
| Incomplete esterification (Method A) | Insufficient reflux time. | Monitor the reaction by TLC and extend the reflux time if necessary. |
| Catalyst deactivation. | Use fresh, concentrated sulfuric acid. | |
| Low yield in esterification (Method B) | Degradation of diazomethane. | Use freshly prepared diazomethane solution. |
| Incomplete reaction. | Ensure a slight excess of diazomethane is used (persistent yellow color). |
Conclusion
The protocol described in this application note provides a detailed and reliable pathway for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for further applications in drug discovery and development. The choice between the two esterification methods will depend on the scale of the synthesis and the available safety infrastructure.
References
-
JoVE. (2025). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Sheeran, J. W., et al. (2021). Scalable On-Demand Production of Purified Diazomethane Suitable for Sensitive Catalytic Reactions. Organic Process Research & Development. Retrieved from [Link]
-
Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]
-
Atlantic Research Chemicals. (n.d.). Safety Data Sheet - Phosphorus pentoxide, Methanesulfonic acid. Retrieved from [Link]
-
Lanxess. (2016). Product Safety Assessment: Phosphorus pentoxide. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
HETEROCYCLES. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved from [Link]
-
Sci-Hub. (2015). Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]
-
Molecules. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[5]-benzofuro-[2,3-c]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
-
LookChem. (n.d.). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. rsc.org [rsc.org]
- 7. Predict the infrared, 13C and 1H NMR spectra for the compound shown below.. [askfilo.com]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Abstract
This comprehensive technical guide provides detailed application notes and standardized protocols for the purification of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. This document outlines strategic approaches to achieve high purity of the target compound, focusing on the principles and practical execution of column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed for researchers, scientists, and professionals in drug development, offering a framework for obtaining highly purified this compound essential for downstream applications and ensuring the reliability and reproducibility of experimental outcomes.
Introduction: The Importance of Purity
This compound is a significant heterocyclic compound utilized as a building block in medicinal chemistry. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, inaccurate biological data, and compromised final product quality in drug discovery and development pipelines. Therefore, robust and efficient purification techniques are paramount. This guide provides a detailed exploration of established methods for the purification of this compound, emphasizing the rationale behind procedural steps to empower researchers with the knowledge to adapt and troubleshoot these protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | PubChem[1] |
| Molecular Weight | 192.17 g/mol | PubChem[1] |
| IUPAC Name | methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | General knowledge of similar organic compounds |
| Melting Point | Not explicitly reported. Related benzofuran carboxylic acids have melting points in the range of 200-250°C. The methyl ester is expected to have a lower melting point. | Inferred from related structures |
Purification Strategies: A Multi-faceted Approach
The choice of purification technique is dictated by the impurity profile of the crude material, the desired final purity, and the scale of the purification. For this compound, a combination of chromatographic and recrystallization methods is often the most effective approach.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the workhorse for the initial purification of the crude reaction mixture, effectively removing a wide range of impurities. The separation is based on the differential partitioning of the compound between a solid stationary phase (typically silica gel) and a liquid mobile phase.
The polarity of this compound, imparted by the ester and ketone functional groups, allows for strong interaction with the polar silica gel. By using a mobile phase of lower polarity, the compound's retention on the column can be modulated, allowing for the elution of less polar impurities first, followed by the target compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Monitor the elution of fractions by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) to elute the target compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Caption: Workflow for Flash Column Chromatography.
Secondary Purification: Recrystallization
Recrystallization is a powerful technique for achieving high purity, particularly for removing closely related impurities that may co-elute during chromatography. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conversely, the impurities should either be highly soluble or insoluble at all temperatures.
Recommended Solvents for Trial:
-
Ethanol/Water
-
Dichloromethane/Hexanes
-
Ethyl Acetate/Hexanes
-
Toluene
-
Dissolution: In a flask, dissolve the partially purified compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
High-Purity Purification: Preparative HPLC
For applications demanding the highest purity, such as in the final steps of pharmaceutical ingredient synthesis, preparative HPLC is the method of choice. It offers superior resolution compared to column chromatography.
An analytical HPLC method should first be developed to determine the optimal mobile phase composition and column chemistry. A reverse-phase C18 column is a good starting point.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (preparative scale)
Mobile Phase:
-
A: Water with 0.1% Formic Acid or Acetic Acid
-
B: Acetonitrile or Methanol
Procedure:
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a gradient program, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase to elute the compound. A typical gradient might be from 30% to 95% B over 20-30 minutes.
-
Fraction Collection: Collect the peak corresponding to the target compound using a fraction collector.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Caption: Workflow for Preparative HPLC Purification.
Conclusion
The purification of this compound to a high degree of purity is a critical step in its utilization for research and development. This guide provides a robust framework of protocols for column chromatography, recrystallization, and preparative HPLC. The selection of the appropriate method or combination of methods will depend on the specific requirements of the application. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently obtain this key intermediate with the purity necessary for their scientific endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved January 16, 2026, from [Link]
-
MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2026, January 14). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved January 16, 2026, from [Link]
Sources
Application Notes and Protocols for the Characterization of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Introduction
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the benzofuranone scaffold in biologically active molecules. As a key intermediate or final product, its unambiguous structural characterization and purity assessment are critical for ensuring the quality, safety, and efficacy of potential therapeutic agents. This comprehensive guide provides detailed analytical methods and protocols for the thorough characterization of this molecule, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established principles of analytical chemistry and provide a framework for robust and reliable characterization.
Molecular Structure
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.
Theoretical Basis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency depends on the local electronic environment of the nucleus, providing detailed information about its chemical surroundings.[1]
Experimental Protocol: ¹H and ¹³C NMR
Caption: Workflow for NMR analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 32 for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (1024 to 4096) are typically required.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) using a Fourier transform.
-
Phase and baseline correct the resulting spectra.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons and measure the chemical shifts (δ) and coupling constants (J).
-
For the ¹³C NMR spectrum, identify the chemical shifts of the different carbon atoms.
-
Assign all signals to the corresponding atoms in the molecular structure.
-
Expected Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary slightly depending on the solvent and experimental conditions.[2][3]
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic-H (3 protons) | 7.0 - 8.0 | 110 - 150 | The exact shifts and coupling patterns will depend on the substitution pattern. |
| CH₂ (at position 2) | ~4.7 | ~75 | Methylene protons adjacent to the oxygen and carbonyl group. |
| OCH₃ (ester) | ~3.9 | ~52 | Singlet, characteristic of a methyl ester. |
| C=O (ketone at position 3) | - | ~195 | Ketone carbonyls typically appear in this downfield region.[4] |
| C=O (ester) | - | ~165 | Ester carbonyls are generally found upfield from ketone carbonyls. |
| Quaternary carbons | - | 120 - 160 | Aromatic and furanone ring quaternary carbons. |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern.
Theoretical Basis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio, producing a mass spectrum.[5] The fragmentation pattern is often unique to a particular molecule and can be used to deduce its structure.
Experimental Protocol: Electrospray Ionization (ESI) - MS
Caption: Workflow for Mass Spectrometry analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
For positive ion mode, add a small amount (e.g., 0.1%) of an acid like formic acid to the solution to facilitate protonation.[6]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion, [M+H]⁺.
-
Perform a tandem mass spectrometry (MS/MS or MS²) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Interpretation:
-
From the full scan spectrum, determine the m/z of the molecular ion and confirm that it corresponds to the calculated molecular weight of this compound (C₁₀H₈O₄, Molecular Weight: 192.17 g/mol ).[7] The expected [M+H]⁺ ion would be at m/z 193.05.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
-
Expected Fragmentation Pattern
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 193) is expected to involve the loss of small neutral molecules and cleavage at the ester and furanone moieties.[6]
| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |
| 161 | CH₃OH (Methanol) | Loss of methanol from the ester group. |
| 133 | CO (Carbon Monoxide) from m/z 161 | Subsequent loss of carbon monoxide. |
| 134 | CO₂CH₃ (Carbomethoxy radical) | Cleavage of the ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound, particularly the carbonyl groups.
Theoretical Basis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (wavenumbers), allowing for their identification.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
Caption: Workflow for FTIR analysis.
Detailed Steps:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
-
Identify the key absorption bands in the spectrum and assign them to the corresponding functional groups.
-
Expected Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.[9][10][11]
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Intensity |
| ~3100-3000 | Aromatic C-H | Stretch | Medium to Weak |
| ~2950 | Aliphatic C-H (in CH₃ and CH₂) | Stretch | Medium to Weak |
| ~1740-1720 | C=O (Ester) | Stretch | Strong |
| ~1700-1680 | C=O (Ketone, conjugated) | Stretch | Strong |
| ~1600, ~1480 | Aromatic C=C | Stretch | Medium |
| ~1300-1100 | C-O (Ester and Ether) | Stretch | Strong |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for quantifying it in mixtures. A reversed-phase HPLC method is generally suitable for this type of aromatic compound.
Theoretical Basis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Compounds with higher hydrophobicity will be retained longer on the column.[12]
Experimental Protocol: Reversed-Phase HPLC
Caption: Workflow for HPLC analysis.
Detailed Steps:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[13]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Prepare working solutions by diluting the stock solution to an appropriate concentration (e.g., 10-100 µg/mL).
-
Filter all sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.
-
-
Analysis and Data Interpretation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The purity of the sample can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Summary and Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and offers structural insights through fragmentation, IR spectroscopy identifies key functional groups, and HPLC assesses the purity of the compound. The protocols and expected data presented in this guide provide a robust framework for the reliable and thorough analysis of this important heterocyclic compound, ensuring its quality and suitability for applications in research and drug development.
References
-
Wu, Z. J., Han, D., Chen, X. Z., Fang, D. M., Qi, H. Y., & Zhang, G. L. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(8), 1211–1215. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 54(1), 35–46. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy. [Link]
-
Niu, Z. Q., Sun, Y. M., Niu, F., Han, J., & Chen, D. W. (2008). Study of electrospray ionization tandem mass spectrometry of the benzofuranone compounds. Chinese Chemical Letters, 19(3), 324-328. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Diazo Compounds into S–N Bonds. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Hungarian Academy of Sciences. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, H₂O, predicted) (NP0293642). [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Zawia University. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H)–One Derivatives. [Link]
-
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). FTIR spectra of compound 3. [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0244755). [Link]
-
SpectraBase. (n.d.). Benzofuran - Optional[¹³C NMR] - Chemical Shifts. [Link]
-
R Discovery. (1997, January 15). Unusual Behaviour of Some Isochromene and Benzofuran Derivatives During Electrospray Ionization. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
-
ResearchGate. (n.d.). Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate crystalline specimen. [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]
-
Wiley Online Library. (2000, May 15). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Taylor & Francis Online. (2013, July 9). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. [Link]
-
YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
MDPI. (n.d.). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. scispace.com [scispace.com]
- 7. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. pp.bme.hu [pp.bme.hu]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzofuranone intermediate. The core of this synthesis typically relies on an intramolecular Dieckmann condensation, a powerful method for forming five- and six-membered rings.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
Section 1: Core Synthesis Overview & Protocol
The primary route to this compound involves the base-mediated intramolecular cyclization of a precursor diester, methyl 2-((2-methoxy-2-oxoethyl)oxy)benzoate. This process is a classic example of the Dieckmann Condensation.[2][3]
General Synthesis Workflow
The following diagram outlines the critical stages of the synthesis, from the starting material to the purified final product.
Sources
Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis
Introduction The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and molecular electronics.[1][2] The ever-increasing demand for novel benzofuran derivatives has spurred the development of diverse and efficient synthetic methodologies.[2] However, researchers often face challenges in optimizing these reactions to achieve high yields, selectivity, and purity. This technical guide is designed as a dedicated support center to address common issues encountered during benzofuran synthesis. It provides troubleshooting guides in a direct question-and-answer format, detailed protocols, and the scientific rationale behind key experimental choices to empower researchers in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing substituted benzofurans?
A1: The synthesis of benzofurans is typically achieved through intramolecular or intermolecular cyclization reactions. The three most prevalent catalytic strategies are:
-
Palladium-Catalyzed Synthesis: This is a powerful and versatile approach, often involving Sonogashira or Heck coupling reactions followed by intramolecular cyclization. A common method is the coupling of an o-halophenol (usually an o-iodophenol) with a terminal alkyne.[1][3][4]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally benign alternative to palladium, copper catalysis is widely used.[1][3] These reactions often involve the coupling of o-halophenols with various partners or the intramolecular cyclization of appropriately substituted phenols.[1][4]
-
Metal-Free Synthesis: Gaining prominence due to environmental benefits and the avoidance of metal contamination in final products, these methods often rely on oxidative cyclization using reagents like hypervalent iodine or acid-mediated cyclization cascades.[1][5]
Q2: How do substituents on the starting materials affect the reaction outcome?
A2: The electronic nature of substituents on the aromatic ring or other starting materials significantly influences reaction rates and yields.
-
Electron-Donating Groups (EDGs) on the phenol ring (e.g., -OCH₃, -CH₃) generally increase the nucleophilicity of the phenol, often leading to higher yields and faster reaction rates in both metal-catalyzed and acid-catalyzed reactions.[2][4]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CN) on the phenol ring can decrease its reactivity, potentially leading to lower yields or requiring harsher reaction conditions.[2][4][6] For instance, EWGs can make the aromatic ring less reactive towards electrophilic attack or destabilize key intermediates.[6]
Q3: What is a standard work-up and purification procedure for benzofuran synthesis?
A3: A typical laboratory-scale work-up involves:
-
Cooling the reaction mixture to room temperature upon completion (as monitored by TLC or GC-MS).[6]
-
Diluting the mixture with an organic solvent like ethyl acetate.[6]
-
Washing the organic layer sequentially with water and brine to remove inorganic salts and polar impurities.[3][6]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), followed by filtration.[3][6]
-
Concentrating the solvent under reduced pressure (rotoevaporation) to obtain the crude product.[1][6]
-
Purifying the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure benzofuran derivative.[1][3][6]
Troubleshooting Guides
This section addresses specific, common problems encountered during benzofuran synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization of an o-iodophenol and a terminal alkyne) is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Cause 1: Inactive Catalyst: The palladium catalyst may have degraded due to age, improper storage (exposure to air/moisture), or poisoning from impurities.
-
Solution: Use a freshly opened or recently purchased catalyst and ensure it is stored under an inert atmosphere (e.g., in a glovebox or desiccator with nitrogen/argon).[6] Consider screening different palladium sources (e.g., Pd(PPh₃)₄, (PPh₃)₂PdCl₂, Pd(OAc)₂).[3] The choice of ligand is also critical; ligands like PPh₃ or XPhos can stabilize the palladium complex and influence its reactivity.[3][7]
-
-
Cause 2: Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for your specific substrates.
-
Solution:
-
Temperature: Gradually increase the temperature (e.g., from room temperature to 80-110 °C).[3][6] However, be aware that excessively high temperatures can cause catalyst decomposition or starting material "tarring".[3][6]
-
Solvent: The solvent choice is critical. While DMF and acetonitrile are common, screen other solvents like dioxane or toluene.[3][8] Ensure solvents are anhydrous and properly degassed to remove oxygen, which can poison the catalyst.[6]
-
Base: The base is crucial for both the coupling and cyclization steps. If an organic amine like triethylamine (NEt₃) fails, try a stronger inorganic base like K₂CO₃ or Cs₂CO₃, which are often more effective.[3] Avoid bases like NaHCO₃ at high temperatures, as they can decompose to produce water, which may deactivate the catalyst.[3]
-
-
-
Cause 3: Poor Reagent Quality or Stoichiometry: Impure starting materials or incorrect reagent ratios can halt the reaction.
-
Cause 4: Dominant Side Reactions: The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[6]
Issue 2: Incomplete Cyclization (Intermediate Forms but No Benzofuran)
Question: My reaction is successfully forming the o-alkynylphenol intermediate from the Sonogashira coupling, but it's not cyclizing to the final benzofuran product. How can I promote the final ring-closure step?
Answer: This indicates that the conditions are suitable for C-C bond formation but suboptimal for the subsequent intramolecular C-O bond formation. The cyclization step often has different requirements than the initial coupling.
-
Cause: Suboptimal Conditions for Cyclization: The temperature, base, or solvent may be insufficient to overcome the activation energy for the intramolecular cyclization.
-
Solution 1: Adjust Temperature: After the initial coupling is complete (confirmed by TLC/GC-MS), consider increasing the reaction temperature. This often provides the necessary energy for the 5-endo-dig cyclization to occur.[3]
-
Solution 2: Change the Base: The base used for the Sonogashira coupling (e.g., NEt₃) might not be strong enough to facilitate the deprotonation of the phenol for the subsequent nucleophilic attack. Adding a stronger base like Cs₂CO₃ or K₂CO₃ after the initial coupling can promote cyclization.[3] In some cases, cyclization can even proceed under transition-metal-free conditions with a strong base.[6]
-
Solution 3: Solvent Effects: The polarity of the solvent can influence the rate of the cyclization step. Switching to a more polar aprotic solvent like DMSO or DMF might be beneficial.
-
Issue 3: Poor Performance in Acid-Catalyzed Reactions
Question: My acid-catalyzed cyclization of a β-pyrone with a phenol is giving low yields and multiple products. What factors should I investigate?
Answer: Acid-catalyzed reactions, particularly cascade reactions, are sensitive to the type and amount of acid, as well as the solvent.
-
Cause 1: Inappropriate Acid Catalyst: The choice between a Lewis acid and a Brønsted acid is critical and substrate-dependent. The strength of the acid can also lead to decomposition if it's too harsh.
-
Cause 2: Unfavorable Solvent: The solvent can dramatically affect the stability of charged intermediates in the reaction cascade.
-
Solution: Test a range of solvents with varying polarities, such as dichloromethane (DCM), acetonitrile (MeCN), or toluene. The optimal solvent will effectively solvate the intermediates without interfering with the catalytic cycle.
-
-
Cause 3: Unexpected Rearrangements: The reaction may be proceeding through an unexpected pathway, such as a Fries-type rearrangement, leading to different isomers or products.
-
Solution: Carefully characterize all products to understand the reaction pathway. Lowering the reaction temperature can sometimes increase selectivity and prevent unwanted side reactions.
-
Experimental Protocols & Data
Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran
This protocol describes a general procedure for the synthesis of 2-phenylbenzofuran via a Sonogashira coupling followed by intramolecular cyclization.[3]
-
Reaction Setup: To a sealable reaction tube, add 2-iodophenol (1.0 equiv.), (PPh₃)₂PdCl₂ (2.5 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and flush it thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes by inserting an inlet needle and an outlet needle.
-
Reagent Addition: Under the inert atmosphere, add anhydrous, degassed acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (1.5-2.0 equiv.) via syringe.[3]
-
Heating and Monitoring: Securely cap the reaction tube and place it in a preheated oil bath at 80 °C. Stir the reaction and monitor its progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-20 hours.[3]
-
Work-up: Once the starting material is consumed, cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography to yield the pure 2-phenylbenzo[b]furan.[3]
Data Presentation: Optimization of Reaction Conditions
The following table illustrates a typical optimization study for a generic copper-catalyzed benzofuran synthesis. The data is representative and demonstrates how systematic variation of parameters can lead to improved product yield.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | K₂CO₃ (2) | DMF | 100 | 12 | 45 |
| 2 | CuBr (5) | K₂CO₃ (2) | DMF | 100 | 12 | 52 |
| 3 | CuI (5) | Cs₂CO₃ (2) | DMF | 100 | 12 | 68 |
| 4 | CuI (5) | Cs₂CO₃ (2) | DMSO | 100 | 12 | 75 |
| 5 | CuI (5) | Cs₂CO₃ (2) | DMSO | 120 | 8 | 89 |
| 6 | CuI (5) | Cs₂CO₃ (2) | DMSO | 140 | 6 | 82 (decomp) |
Data adapted from principles outlined in several studies.[1]
Analysis of Optimization:
-
Entries 1-2: Comparing CuI and CuBr shows that the copper source can influence the yield.
-
Entry 3: Switching to a more soluble and often more effective base, Cs₂CO₃, provides a significant improvement.[3]
-
Entry 4: Screening solvents reveals that DMSO is superior to DMF for this hypothetical transformation.
-
Entry 5: Increasing the temperature to 120 °C further improves the yield and reduces reaction time, indicating this is the optimal temperature.
-
Entry 6: A further temperature increase to 140 °C leads to decomposition and a lower yield, a common pitfall at excessively high temperatures.[6]
References
- BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem Technical Support.
- Bankar, S. K., Mathew, J., & Ramasastry, S. S. V. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Royal Society of Chemistry.
- Elsevier. (n.d.).
- Zahoor, A. F., et al. (2024).
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic-Chemistry.org.
- Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- ACS Publications. (2024).
- D'auria, M. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Royal Society of Chemistry. (n.d.).
- WuXi Biology. (n.d.).
- MDPI. (2024).
- Royal Society of Chemistry. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 8. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
Technical Support Center: Troubleshooting the Purification of Benzofuran Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and solutions to common challenges encountered during the purification of this vital class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What are the most common impurities found in crude benzofuran reaction mixtures?
A: Impurities are typically related to the synthetic route employed. Common culprits include unreacted starting materials (e.g., salicylaldehydes, phenols, α-haloketones), reagents, catalysts (e.g., residual palladium, copper), and by-products from side reactions such as incomplete cyclization, over-alkylation, or polymerization.[1][2][3] Degradation of the target molecule can also occur, particularly with thermally sensitive derivatives.[1][4][5]
Q2: My post-purification yield is extremely low. What are the likely causes?
A: Low yield can stem from several factors:
-
Product Degradation: Some benzofuran derivatives are sensitive to the acidic nature of silica gel or high temperatures during solvent evaporation.[1]
-
Irreversible Adsorption: Highly polar derivatives may bind irreversibly to silica gel.
-
Poor Technique: Suboptimal selection of purification method (e.g., using recrystallization for an oily product) or inefficient fraction collection during chromatography can lead to significant product loss.
-
Co-elution: If the target compound co-elutes with a major impurity, fractions may be discarded, lowering the yield of pure product.
Q3: How can I effectively separate constitutional isomers of substituted benzofurans?
A: The separation of regioisomers is a significant challenge due to their often similar polarities.[1][6] While standard silica gel chromatography may fail, several high-resolution techniques are effective:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most powerful technique for separating closely related isomers. Method development on an analytical scale is crucial to optimize selectivity.[1][7]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent alternative for isomer separation.[8]
-
Fractional Recrystallization: If the isomeric mixture is solid, carefully optimized fractional recrystallization can sometimes enrich one isomer over the other.
Q4: My benzofuran derivative lacks a strong UV chromophore. How can I monitor its purification?
A: This is a common issue that makes detection difficult.[1] Alternative monitoring techniques include:
-
Thin-Layer Chromatography (TLC) with Staining: Use staining agents like potassium permanganate, ceric ammonium molybdate (CAM), or iodine vapor to visualize spots.
-
Evaporative Light Scattering Detector (ELSD): An ELSD can be used with HPLC systems to detect non-UV active compounds.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer allows for mass-based fraction collection, which is highly specific and independent of UV absorbance.[7]
General Purification Strategy Workflow
A systematic approach is crucial for developing an effective purification strategy. The following workflow outlines the key decision points from initial analysis to obtaining the pure compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The core of this synthesis typically revolves around an intramolecular Dieckmann condensation of a diester precursor. While elegant, this reaction is not without its challenges. The formation of byproducts can significantly impact yield and purification efficiency. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.
Question 1: My reaction yield is significantly lower than expected, and I observe a significant amount of a water-soluble byproduct. What is likely happening?
Answer:
This is a classic sign of premature hydrolysis of your ester functionalities. The diester starting material or the β-keto ester product can undergo saponification, especially if your reaction conditions are not strictly anhydrous or if the basic work-up is too harsh.
Causality: The Dieckmann condensation utilizes a strong base (e.g., sodium methoxide, sodium hydride) to generate an enolate for the intramolecular cyclization.[1] If water is present, it can lead to the hydrolysis of the methyl ester groups, forming carboxylate salts. These salts are highly water-soluble and will be lost during the aqueous work-up, leading to a significant drop in your isolated yield.
Troubleshooting Workflow: Mitigating Hydrolysis
Caption: Workflow to diagnose and mitigate hydrolysis during synthesis.
Detailed Protocol for Anhydrous Reaction Setup:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Toluene and THF can be distilled from sodium/benzophenone under an inert atmosphere.
-
Reagent Handling: If using sodium hydride, wash the mineral oil dispersion with anhydrous hexanes and dry the NaH powder under a stream of argon before use. Sodium methoxide should be freshly prepared or purchased as a high-purity, anhydrous powder and stored in a desiccator.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.
Question 2: My final product is contaminated with a significant amount of a byproduct that appears to have lost a methoxycarbonyl group. What is this impurity and how can I avoid it?
Answer:
This is a strong indication that your desired product, a β-keto ester, has undergone decarboxylation. This is a common side reaction for this class of compounds, particularly under harsh temperature or pH conditions.[2][3]
Causality: β-keto esters can be hydrolyzed to the corresponding β-keto acid, which is thermally unstable and readily loses carbon dioxide to yield a ketone.[4] This process can be catalyzed by acid or base and is accelerated by heat.
Mechanism: Decarboxylation of the β-Keto Ester Product
Caption: Pathway for the decarboxylation of the target molecule.
Mitigation Strategies:
-
Temperature Control: Maintain a controlled temperature throughout the reaction and purification process. Avoid excessive heating during solvent removal.
-
Neutral pH: Ensure that the pH during work-up and purification is kept as close to neutral as possible. If an acidic quench is used, it should be followed by a wash with a mild base like saturated sodium bicarbonate solution.
-
Purification: Flash column chromatography on silica gel is generally effective for separating the desired β-keto ester from the decarboxylated byproduct. Use a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate).
Table 1: Comparison of Purification Conditions
| Parameter | Standard Protocol | Optimized Protocol for Preventing Decarboxylation |
| Work-up | Quench with strong acid (e.g., 1M HCl) | Quench with saturated NH4Cl solution |
| Solvent Removal | Rotary evaporation at >40°C | Rotary evaporation at <30°C |
| Chromatography | Standard silica gel | Silica gel buffered with a small amount of triethylamine |
Question 3: I am observing an isomeric byproduct. What could be its structure and how is it formed?
Answer:
An isomeric byproduct could arise from an alternative cyclization pathway, especially if there is another potential enolization site. However, in the typical precursor for this compound, the primary isomeric byproduct concern is often related to the starting materials.
Causality: If the synthesis of the diester precursor, for instance, from a substituted salicylic acid, is not regioselective, you may start the Dieckmann condensation with a mixture of isomeric diesters. This will inevitably lead to a mixture of isomeric products.
Troubleshooting and Prevention:
-
Starting Material Purity: Ensure the regiochemical purity of your starting diester using analytical techniques such as 1H NMR, 13C NMR, and LC-MS before proceeding with the cyclization.
-
Reaction Conditions for Precursor Synthesis: Carefully control the conditions of the Williamson ether synthesis used to prepare the diester precursor. The choice of base and solvent can influence the regioselectivity of the O-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the strong base in the Dieckmann condensation?
A strong base is required to deprotonate the α-carbon of one of the ester groups to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form the five-membered ring.[1] A full equivalent of base is necessary because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction equilibrium towards the product.[1][5]
Q2: Can I use a different base, like an amine base, for this reaction?
Amine bases such as triethylamine or DBU are generally not strong enough to efficiently generate the required ester enolate for the Dieckmann condensation. The pKa of the α-proton of an ester is typically around 25, requiring a much stronger base for deprotonation.
Q3: My NMR spectrum shows a broad singlet that I cannot assign. What could it be?
The product, this compound, is a β-keto ester and can exist in equilibrium with its enol tautomer. The enolic proton can appear as a broad singlet in the 1H NMR spectrum, often in the region of 10-14 ppm. The presence of this tautomer can also lead to two sets of signals for some protons in the molecule.
Q4: How can I confirm the presence of byproducts in my crude product mixture?
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the number of components in your mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the components, which can help in identifying potential byproducts like the hydrolyzed or decarboxylated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of the main product and elucidate the structure of impurities.
References
-
Organic Chemistry Portal. (n.d.). Benzofuran Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]5]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]3]
-
AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]]
-
Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]1]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]2]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]4]
-
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]]
Sources
Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and overcome common experimental hurdles. The information presented is based on established principles of organic synthesis, with a focus on the Dieckmann condensation, a powerful tool for the formation of cyclic β-keto esters.[1][2]
I. Overview of the Synthesis
The synthesis of this compound is most effectively achieved through an intramolecular Dieckmann condensation.[1][2] This reaction involves the cyclization of a diester precursor in the presence of a strong base to form the desired five-membered heterocyclic ring. The overall synthetic strategy involves two key stages:
-
Preparation of the Diester Precursor: Synthesis of a suitable diester, such as Dimethyl 2-(methoxycarbonylmethoxy)benzoate, from commercially available starting materials.
-
Intramolecular Dieckmann Condensation: Cyclization of the diester precursor to yield the target molecule, this compound.
This guide will address potential issues that may arise in both stages of this synthesis.
II. Visualizing the Workflow
To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key steps.
Caption: A simplified workflow for the synthesis of this compound.
III. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Stage 1: Preparation of the Diester Precursor
Question 1: The Williamson ether synthesis to form the diester precursor is showing low conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Williamson ether synthesis is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to consider:
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a low yield.
-
Solution: Ensure you are using a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in at least a stoichiometric amount, if not a slight excess. Carbonate bases are generally effective for deprotonating phenols.
-
-
Purity of Reagents and Solvent: The presence of water in the reaction mixture can significantly reduce the efficiency of the reaction. Water can protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the ester groups.
-
Solution: Use anhydrous solvents (e.g., acetone, DMF, or acetonitrile) and ensure your starting materials are as dry as possible.
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures.
-
Solution: Gently heating the reaction mixture (e.g., to the reflux temperature of acetone) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: I am observing side products in the synthesis of the diester precursor. What are they and how can I avoid them?
Answer:
The most common side product in this reaction is the C-alkylation of the aromatic ring, although O-alkylation is generally favored for phenols. Another possibility is the hydrolysis of the ester groups if water is present.
-
To minimize C-alkylation: This is less common with phenoxides but can be influenced by the solvent. Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation.
-
To prevent hydrolysis: As mentioned previously, ensure all reagents and solvents are anhydrous.
Stage 2: Intramolecular Dieckmann Condensation
Question 3: The Dieckmann condensation is not proceeding, and I am recovering the starting diester. What could be wrong?
Answer:
The recovery of the starting diester in a Dieckmann condensation typically points to issues with the base or the reaction setup.
-
Inactive Base: The strong base is crucial for deprotonating the α-carbon of one of the ester groups to initiate the cyclization. If the base is old, has been improperly stored, or is of low quality, it may not be active enough.
-
Solution: Use a fresh, high-quality strong base. Sodium hydride (NaH) is a common choice and should be a fine, free-flowing powder. Potassium tert-butoxide (KOtBu) is another effective base.
-
-
Insufficient Base: The Dieckmann condensation requires at least one equivalent of base. This is because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction to completion.
-
Solution: Ensure you are using at least a stoichiometric amount of a strong, non-nucleophilic base.
-
-
Presence of Protic Impurities: Any protic impurities, such as water or alcohol, will quench the strong base and the enolate intermediate, preventing the reaction from proceeding.
-
Solution: Use anhydrous solvents (e.g., THF, toluene, or benzene) and ensure your glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Question 4: The yield of my Dieckmann condensation is low, and I am getting a complex mixture of products. What are the potential side reactions?
Answer:
Low yields and product mixtures in Dieckmann condensations often arise from competing side reactions.
-
Intermolecular Claisen Condensation: If the intramolecular reaction is slow, molecules of the diester can react with each other, leading to polymeric byproducts.
-
Solution: Running the reaction at high dilution can favor the intramolecular cyclization over the intermolecular reaction.
-
-
Transesterification: If you are using an alkoxide base (e.g., sodium ethoxide) where the alkyl group does not match the ester's alkyl group, you can get transesterification, leading to a mixture of products.
-
Solution: If using an alkoxide base, match it to the ester (e.g., use sodium methoxide for methyl esters). Alternatively, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
-
Hydrolysis: As with the precursor synthesis, the presence of water can lead to the hydrolysis of the ester groups, especially under basic conditions. The resulting carboxylate will not undergo the desired reaction.
-
Solution: Maintain strictly anhydrous conditions.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Dieckmann condensation?
A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation. The mechanism involves the following key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the base. This final, irreversible acid-base reaction drives the equilibrium towards the product.
-
Protonation: An acidic workup is required to protonate the enolate of the β-keto ester and yield the final neutral product.
Caption: Key steps in the Dieckmann condensation mechanism.
Q2: How do I choose the right base and solvent for the Dieckmann condensation?
A2: The choice of base and solvent is critical for a successful Dieckmann condensation.
-
Base:
-
Sodium Hydride (NaH): An excellent choice as it is a strong, non-nucleophilic base. It should be used in an aprotic solvent like THF or toluene.
-
Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base that works well in aprotic solvents.
-
Alkoxides (e.g., Sodium Methoxide, Sodium Ethoxide): These can be used, but it is crucial to match the alkoxide to the ester to avoid transesterification. They are typically used in the corresponding alcohol as a solvent, but this can sometimes lead to lower yields due to the reversibility of the initial deprotonation.
-
-
Solvent:
-
Aprotic Solvents (THF, Toluene, Benzene): These are generally preferred as they are non-protic and can be easily dried. They are used with bases like NaH and KOtBu.
-
Protic Solvents (e.g., Ethanol): These are used with their corresponding alkoxide bases. However, the equilibrium of the initial deprotonation is less favorable in protic solvents.
-
Q3: How can I effectively purify the final product, this compound?
A3: The purification of β-keto esters like the target molecule typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, it is quenched with a weak acid (e.g., acetic acid or ammonium chloride solution) to neutralize the excess base and protonate the product.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography or Recrystallization: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Q4: Can I use other methods to synthesize this molecule?
A4: While the Dieckmann condensation is a very effective method, other approaches to synthesize the 2,3-dihydrobenzofuran-3-one core structure exist. These often involve transition metal-catalyzed cyclizations of appropriate precursors. However, for the specific substitution pattern of this compound, the Dieckmann condensation of the corresponding diester is a logical and efficient synthetic route.
V. Representative Experimental Protocols
The following are representative protocols based on established chemical principles. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Dimethyl 2-(methoxycarbonylmethoxy)benzoate (Diester Precursor)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 2-hydroxy-3-methylbenzoate | 1.0 | 166.17 | (To be calculated) |
| Methyl chloroacetate | 1.2 | 108.52 | (To be calculated) |
| Potassium Carbonate (anhydrous) | 2.0 | 138.21 | (To be calculated) |
| Acetone (anhydrous) | - | - | (Sufficient volume) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-hydroxy-3-methylbenzoate, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl chloroacetate dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diester, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound (Dieckmann Condensation)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Dimethyl 2-(methoxycarbonylmethoxy)benzoate | 1.0 | 238.21 | (To be calculated) |
| Sodium Hydride (60% dispersion in oil) | 1.2 | 24.00 | (To be calculated) |
| Tetrahydrofuran (THF, anhydrous) | - | - | (Sufficient volume) |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Dimethyl 2-(methoxycarbonylmethoxy)benzoate in anhydrous THF to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
VI. References
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Hayakawa, I., Shioya, R., Agatsuma, T., & Sugano, Y. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin, 53(6), 638–640. [Link]
-
Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A simple and practical synthesis of methyl benzo[b]furan-3-carboxylates. Heterocycles, 75(12), 2973. [Link]
Sources
Technical Support Center: Reaction Optimization for Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Welcome to the dedicated technical support center for the synthesis and optimization of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the intramolecular cyclization required to form this key heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your reaction efficiency, yield, and purity.
Reaction Overview: The Dieckmann Condensation
The synthesis of this compound is most effectively achieved via an intramolecular cyclization of a corresponding diester precursor. This transformation is a classic example of the Dieckmann Condensation , which is the intramolecular equivalent of the Claisen condensation.[1][2] The reaction proceeds by using a strong base to deprotonate the α-carbon of one ester group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule to form a five-membered ring.[3][4][5]
The reaction is particularly effective for forming stable 5- and 6-membered rings.[2][4] A final acidic workup is crucial to protonate the resulting enolate, yielding the desired β-keto ester product.[3]
Sources
Technical Support Center: Advanced Methodologies in Dihydrobenzofuran Synthesis
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofurans. This guide is designed for researchers, medicinal chemists, and process development professionals who are exploring modern, alternative catalytic systems beyond traditional precious-metal catalysis. Dihydrobenzofurans are crucial structural motifs found in a vast array of bioactive natural products and pharmaceuticals, making their efficient and selective synthesis a significant goal in organic chemistry.[1][2][3][4]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in recent scientific literature. We will explore the nuances of organocatalysis, biocatalysis, and earth-abundant metal catalysis, empowering you to optimize your reactions, overcome experimental hurdles, and select the best synthetic route for your target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction yield is consistently low or the reaction stalls. What are the likely causes when using an organocatalyst?
Answer: Low yields in organocatalytic reactions for dihydrobenzofuran synthesis often stem from a few critical factors. A systematic approach is the most effective way to diagnose the issue.[5]
-
Potential Cause 1: Catalyst Deactivation or Inhibition.
-
Why it happens: Many organocatalysts, especially those relying on hydrogen bonding (like squaramides or thioureas), are sensitive to impurities. Acidic or basic impurities in your substrate or solvent can disrupt the delicate non-covalent interactions essential for catalysis. Water is a common culprit, as it can compete for hydrogen bonding sites.
-
Troubleshooting Steps:
-
Reagent Purity: Re-purify your starting materials (e.g., o-allylphenols, quinone methides) via column chromatography or recrystallization.
-
Solvent & Atmosphere: Use freshly distilled, anhydrous solvents. If the catalyst is sensitive to oxygen, ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).[5]
-
Check for Incompatible Functional Groups: Your substrate may contain a functional group that irreversibly binds to or reacts with the catalyst.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Why it happens: The choice of solvent and base can drastically affect reaction rates and yields. In a study on squaramide-catalyzed synthesis, changing the base from an inorganic one to an organic base like DABCO, and switching the solvent to xylene, resulted in a quantitative yield and excellent enantioselectivity.
-
Troubleshooting Steps:
-
Solvent Screening: If the literature protocol is not working for your specific substrate, perform a small-scale screen of solvents with varying polarities (e.g., Toluene, Xylene, Dichloromethane, THF).
-
Base Optimization: The strength and steric bulk of the base are critical. Screen a panel of organic bases (e.g., DABCO, DBU, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) if applicable to your reaction mechanism.[1][6]
-
Concentration: Reactions can be concentration-dependent. Try running the reaction at a slightly higher or lower molarity as optimized in some protocols.
-
-
-
Potential Cause 3: Poor Substrate Reactivity.
-
Why it happens: Steric hindrance or unfavorable electronics on your starting material can slow down the reaction. For instance, in the oxidation-cyclization of o-allylphenols, bulky substituents near the reacting centers can impede the approach of the catalyst.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading from 5 mol% to 10 mol%.
-
Elevate Temperature: Gently increase the reaction temperature in 10 °C increments. Monitor by TLC or LC-MS to ensure the product is not degrading.
-
Consider a More Active Catalyst: If optimization fails, you may need a catalyst with different steric or electronic properties.
-
-
Question 2: I'm observing poor enantioselectivity (low ee) in my asymmetric synthesis. How can I improve this?
Answer: Achieving high enantioselectivity is a common challenge and is intimately linked to the catalyst's ability to create a well-defined chiral environment during the key bond-forming step.
-
Potential Cause 1: Incorrect Catalyst Choice for the Substrate.
-
Why it happens: The chiral pocket of the catalyst must effectively differentiate between the two prochiral faces of the substrate. A catalyst that works well for an electron-rich substrate may fail for an electron-poor one due to different non-covalent interactions.
-
Troubleshooting Steps:
-
Consult the Literature: Find examples where catalysts have been used for substrates similar to yours. Chiral phosphoric acids, for instance, have been effective for annulations involving quinone imines.[6]
-
Screen a Catalyst Library: If available, screen a small library of related catalysts with varied steric bulk or electronic properties on the chiral scaffold. For cinchona alkaloid-derived squaramide catalysts, modifying the quinoline moiety or the amine substituent can have a profound impact on selectivity.
-
-
-
Potential Cause 2: Temperature is Too High.
-
Why it happens: Higher temperatures increase molecular motion and can overcome the relatively weak energetic barriers that define stereoselectivity, leading to a loss of enantiomeric excess. The transition states leading to the major and minor enantiomers become closer in energy.
-
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This will likely slow the reaction down, so you will need to increase the reaction time accordingly.
-
Monitor Progress: Keep track of both conversion and enantiomeric excess over time to find the optimal balance.
-
-
-
Potential Cause 3: Background Uncatalyzed Reaction.
-
Why it happens: If the starting materials can react non-catalytically to form the product, this "background" reaction will produce a racemic mixture, eroding the overall enantiomeric excess.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up the reaction without the catalyst to determine the rate of the background reaction under your optimized conditions.
-
Use a More Active Catalyst: A more active catalyst will accelerate the desired chiral pathway, outcompeting the racemic background reaction.
-
Lower the Temperature: As with improving selectivity, lowering the temperature will disproportionately slow down the higher-energy uncatalyzed pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using organocatalysts or biocatalysts over traditional transition-metal catalysts?
A1: The primary advantages lie in cost, sustainability, and toxicity profiles.
-
Organocatalysts: These are typically composed of abundant elements (C, H, N, O) and are often less sensitive to air and moisture than many metal complexes.[7][8] This can simplify reaction setup. Furthermore, they avoid the issue of heavy metal contamination in the final product, which is a critical concern in pharmaceutical synthesis.[1][9]
-
Biocatalysts: Enzymes like engineered myoglobins or peroxidases operate in environmentally benign solvents (often water) under mild temperature and pH conditions.[10][11] They can offer exquisite levels of stereoselectivity (>99% ee and de) that are often difficult to achieve with small-molecule catalysts.[10]
Q2: How do I select the right type of alternative catalyst for my specific dihydrobenzofuran synthesis?
A2: The choice depends on your starting materials and synthetic goals. The following diagram provides a general decision-making framework.
Caption: Catalyst selection guide for dihydrobenzofuran synthesis.
Q3: My photocatalytic reaction is not working. What should I check?
A3: Photocatalytic reactions introduce new variables that must be controlled.
-
Light Source: Ensure your light source (e.g., blue LED) has the correct wavelength and intensity to excite your photocatalyst.[1] Check the manufacturer's specifications for the lamp and the absorption spectrum of the catalyst.
-
Degassing: Dissolved oxygen can quench the excited state of the photocatalyst. Ensure your reaction mixture is thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reaction Vessel: Use a vessel made of a material that is transparent to the required wavelength (e.g., Pyrex or quartz). Ensure the light can evenly illuminate the reaction mixture.
-
Catalyst Stability: Some photocatalysts can degrade over time upon prolonged irradiation. Check for color changes or precipitation.
Comparative Data of Alternative Catalytic Systems
The table below summarizes the performance of various alternative catalysts for dihydrobenzofuran synthesis, allowing for easy comparison.
| Catalyst Type | Catalyst Example | Reaction Type | Catalyst Loading (mol%) | Typical Yield (%) | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |
| Organocatalyst | Quinine-derived Squaramide | Friedel-Crafts / SN2 Domino | 5 | 92 - 99 | up to >99% ee | |
| Organocatalyst | Chiral Phosphine | [4+1] Cyclization | 10 | 60 - 95 | up to 99:1 dr, 97% ee | [12] |
| Organocatalyst | 2,2,2-Trifluoroacetophenone | Oxidation-Cyclization | 20 | 71 - 95 | N/A (achiral) | [7][8] |
| Organocatalyst | Chiral Phosphoric Acid | [3+2] Annulation | 10 | up to 99 | up to 99% ee | [6] |
| Biocatalyst | Engineered Myoglobin | Benzofuran Cyclopropanation | N/A | High | >99.9% de and ee | [10] |
| Metal Catalyst | Iron(III) nitrate | C-O Bond Formation | 5 | 55 - 75 | N/A (achiral) | [13] |
| Photocatalyst | Transition Metal Complex | Oxidative [3+2] Cycloaddition | 1 - 2 | 40 - 85 | N/A (achiral) | [14] |
Detailed Experimental Protocols
Here we provide step-by-step methodologies for key experiments cited in this guide. Adherence to these details is critical for reproducibility.
Protocol 1: Enantioselective Synthesis via Squaramide Organocatalysis (Adapted from Susam, Z. D., et al., Org. Biomol. Chem., 2022)
This protocol describes the asymmetric Friedel-Crafts/SN2 domino reaction of a phenol derivative with a (Z)-α-bromonitroalkene.
Caption: Experimental workflow for squaramide-catalyzed synthesis.
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the phenol derivative (0.5 mmol, 1.0 equiv.), the quinine-derived squaramide organocatalyst (0.025 mmol, 5 mol%), and DABCO (56 mg, 0.5 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous xylene (1.0 mL) to achieve a 0.5 M concentration with respect to the phenol.
-
Reactant Addition: Stir the resulting mixture at ambient temperature for 10 minutes. Then, add the (Z)-α-bromonitroalkene (0.6 mmol, 1.2 equiv.).
-
Reaction Monitoring: Seal the vial and allow the reaction to stir at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure dihydrobenzofuran product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by analysis on a chiral stationary phase High-Performance Liquid Chromatography (HPLC) system.
Protocol 2: Green Oxidation-Cyclization using a Ketone Organocatalyst (Adapted from Kokotos, C., et al., Synthesis, 2017)[7][8]
This protocol describes a metal-free, environmentally friendly synthesis of dihydrobenzofurans from o-allylphenols using an inexpensive ketone catalyst and hydrogen peroxide as the terminal oxidant.
-
Reaction Setup: In a round-bottom flask, dissolve the o-allylphenol (1.0 mmol, 1.0 equiv.) and 2,2,2-trifluoroacetophenone (0.2 mmol, 20 mol%) in acetonitrile (4 mL).
-
Oxidant Addition: To the stirring solution, add hydrogen peroxide (35% w/w in H₂O, 2.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Reaction Execution: Allow the reaction to stir at room temperature for 24 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Susam, Z. D., Özcan, B. D., Kurtkaya, E., Yildirim, E., & Tanyeli, C. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry. [Link]
-
Wang, Z. J., Li, Y., & Fasan, R. (2020). Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. Angewandte Chemie International Edition. [Link][10]
-
Kokotos, C., Triandafillidi, I., Sideri, I., Tzaras, D., & Spiliopoulou, N. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Synthesis. [Link][7]
-
Kokotos, C., Triandafillidi, I., Sideri, I., Tzaras, D., & Spiliopoulou, N. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. ResearchGate. [Link][8]
-
Mushtaq, A., Irfan, M., Haq, A. U., Mansha, A., Khan, S. G., Zahoor, A. F., Parveen, B., Irfan, A., Kotwica-Mojzych, K., Glowacka, M., & Mojzych, M. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link][1][6][9]
-
Yeo, H., Lee, J. H., & Kim, J. (1999). Enzymatic Synthesis of a Dihydrobenzofuran Neolignan by Oxidative Coupling. Archives of Pharmacal Research. [Link][11]
-
Ashraf, Z., Zahoor, A. F., Naureen, S., Irfan, A., & Khan, S. A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link][2]
-
Capriati, V. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link][3]
-
Capriati, V. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC. [Link][4]
-
Narayanam, J. M., & Stephenson, C. R. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition. [Link][14]
-
Sugimoto, K., Itami, K., & Yamaguchi, J. (2020). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. [Link][15]
-
Henry, M. C., & Evano, G. (2019). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. [Link][13]
-
Antonov, D., & Pihko, P. M. (2015). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. [Link][16]
Sources
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Welcome to the dedicated support center for Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate (CAS: 1337851-11-2). This guide is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. My goal is to provide you with field-proven insights and actionable troubleshooting strategies to address the specific stability challenges inherent to this molecule's structure. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Overview of the Molecule's Reactivity
This compound is a valuable synthetic intermediate, notably used in the synthesis of novel Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[1] However, its chemical structure contains two key functionalities that are the primary source of stability concerns:
-
A Methyl Ester: This group is susceptible to hydrolysis under both acidic and, more significantly, basic conditions.
-
A β-Dicarbonyl-like System: The protons on the C2 carbon (alpha to the C3 ketone) are acidic and can be readily removed by a base. This generates a nucleophilic enolate, leading to undesired side reactions, particularly condensation.
This guide is structured to address these issues head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to store this compound for maximum long-term stability?
A1: Based on its chemical structure, optimal storage conditions are critical to prevent degradation. We recommend the following:
-
Temperature: Store at 2-8°C (refrigerated). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.
-
Purity: Ensure the compound is free from residual acids or bases from its synthesis, as these can catalyze degradation over time.
Q2: I've noticed my solid sample has started to yellow over time. What does this indicate?
A2: Yellowing or discoloration of the solid is a common sign of degradation. This could be due to a combination of factors, including slow air oxidation or minor levels of self-condensation initiated by trace impurities. The formation of conjugated systems from these side reactions can lead to color. If you observe this, we strongly recommend re-analyzing the compound for purity (e.g., by HPLC or NMR) before use.
Q3: Is this compound stable in common chromatography solvents like methanol or acetonitrile?
A3: The compound is generally stable for short-term use in neutral, high-purity solvents like acetonitrile and ethyl acetate. However, caution is advised with protic solvents like methanol, especially if they are not anhydrous or if the analysis runs for an extended period. Trace amounts of acid or base can promote transesterification or hydrolysis. For sensitive applications, using buffered mobile phases (e.g., with formic acid or ammonium acetate) at a controlled pH is recommended for reproducible results.
Q4: Can I heat this compound to help it dissolve?
A4: Gentle warming is acceptable, but prolonged heating, especially in solution, should be avoided. Thermal stress can accelerate degradation pathways, including hydrolysis and self-condensation. If solubility is an issue, consider sonication in an appropriate anhydrous solvent at room temperature first.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides scientifically grounded solutions.
Issue 1: My reaction is complete, but after workup and purification, my yield is low and I see a new, more polar spot on my TLC plate.
-
Probable Cause: Ester Hydrolysis. The most common degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is especially prevalent if your reaction workup involves aqueous basic solutions (e.g., washing with sodium bicarbonate) or if your reaction is run in the presence of water and a base.[2][3]
-
Causality Explained: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction is typically irreversible and results in the formation of the carboxylate salt, which becomes the carboxylic acid upon acidic workup.
-
Troubleshooting & Validation Protocol:
-
Avoid Strong Bases in Workup: If possible, use a neutral or mildly acidic wash (e.g., brine, dilute ammonium chloride) instead of a basic wash.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially for base-mediated reactions.
-
Confirm the Side Product: To validate that hydrolysis has occurred, analyze a sample of your crude product by LC-MS. Look for a mass corresponding to the carboxylic acid (M-14, or [M-CH₃+H]). The expected molecular weight of the hydrolyzed acid (3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid) is 178.14 g/mol .
-
Issue 2: I am attempting a reaction under basic conditions and am getting a complex mixture of unexpected side products. My starting material is consumed, but the desired product is not formed.
-
Probable Cause: Enolate Formation and Subsequent Condensation. The protons on the C2 carbon are significantly acidic due to their position alpha to the C3 ketone. In the presence of a base, an enolate is readily formed, which can then act as a nucleophile.
-
Causality Explained: This reactivity is a known attribute of this scaffold. In fact, it has been used productively to synthesize derivatives by reacting the enolate with aldehydes in a Knoevenagel-type condensation.[1] If your reaction mixture contains other electrophiles (including another molecule of the starting material itself), this pathway can lead to a variety of unintended side products.
-
Troubleshooting & Validation Protocol:
-
Base Selection: Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if your reaction allows. Use the base catalytically or with precise stoichiometry (1.0 equivalent) where possible.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to control the rate of enolate formation and improve selectivity.
-
Order of Addition: Add the base slowly to a solution of the substrate and the desired electrophile. This keeps the instantaneous concentration of the reactive enolate low, minimizing self-condensation.
-
Protecting Group Strategy: In complex syntheses, consider protecting the C3 ketone (e.g., as a ketal) to temporarily remove the acidity of the C2 protons before performing other transformations.
-
Data Summary & Visualization
Table 1: Summary of Key Stability Issues
| Issue | Chemical Cause | Key Accelerating Factors | Preventative Measures |
| Hydrolysis | Nucleophilic attack on the methyl ester carbonyl. | Presence of water, strong acids/bases (especially OH⁻), elevated temperatures. | Use anhydrous solvents, avoid aqueous basic workups, maintain neutral pH.[4] |
| Condensation/Side Reactions | Deprotonation at C2 to form a reactive enolate. | Presence of bases, electrophiles (e.g., aldehydes), elevated temperatures. | Use non-nucleophilic bases, control temperature, consider protecting groups.[1] |
| Discoloration | Air oxidation or formation of conjugated oligomers. | Long-term storage, exposure to air (oxygen) and light. | Store under inert gas (Ar/N₂), in amber vials, at reduced temperatures. |
Diagrams of Degradation & Reactivity Pathways
Caption: Pathway of base-catalyzed hydrolysis (saponification).
Caption: Reactivity at C2 via base-mediated enolate formation.
References
- Afr. J. Biotechnol., Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid.
- HETEROCYCLES, A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.
- PubChem, this compound.
-
Molecules, Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[5]-benzofuro-[2,3-c]. Available at:
- PubMed, Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats.
- Journal of Heterocyclic Chemistry, Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- CymitQuimica, this compound.
- PubMed, Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors.
- PubMed, Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors.
- ChemSpider, Methyl ester hydrolysis.
Sources
- 1. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate (PubChem CID: 70700729).[1] The structural integrity of this compound is paramount for reproducible experimental outcomes. Benzofuranone derivatives are valuable heterocyclic compounds found in natural products and are utilized as key building blocks for pharmaceutically important molecules.[2][3] However, the inherent reactivity of the ester and keto functionalities within this molecule makes it susceptible to degradation under common laboratory conditions.
This document moves beyond a simple list of steps, explaining the chemical principles behind its stability and providing validated protocols to mitigate degradation, ensuring the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the handling and use of this compound.
Q1: I've re-analyzed my sample after a few weeks and see a new, more polar peak in my HPLC analysis. What is happening? A: This is a classic sign of degradation, most likely due to hydrolysis of the methyl ester group. The resulting carboxylic acid is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. This reaction can be catalyzed by trace amounts of acid or base, or even atmospheric moisture over time.[4]
Q2: What are the absolute ideal storage conditions for this compound? A: For maximum stability, the compound should be stored as a solid in a tightly sealed container, protected from light (amber vial), at low temperature (-20°C is recommended for long-term storage), and under an inert atmosphere (e.g., argon or nitrogen). A desiccator should be used to minimize exposure to moisture.
Q3: I'm preparing a stock solution. Which solvents are safe to use and which should I avoid? A: Use dry, aprotic solvents of high purity. Recommended options include Dichloromethane (DCM), Acetonitrile (ACN), or Ethyl Acetate (EtOAc). Avoid protic solvents like methanol or ethanol for long-term stock solutions, as they can participate in transesterification. Water should only be used with appropriate pH control (see Section 2). Tetrahydrofuran (THF) should be used with caution, as it can auto-oxidize to form peroxides, which may degrade the compound.[5]
Q4: My reaction is conducted in an aqueous buffer, but my yields are inconsistent. Why? A: The stability of the ester group is highly pH-dependent.[6] Alkaline conditions (pH > 7) will rapidly hydrolyze the ester via saponification.[4][7] Even strongly acidic conditions can catalyze hydrolysis.[8] For optimal stability in aqueous media, maintain a buffered pH between 4 and 6.
Q5: The color of my solid sample has slightly yellowed over time. Is this a concern? A: Yes, a color change often indicates degradation. This could be due to slow oxidation of the benzofuranone ring system, which can be initiated by air and light.[9][10] It is crucial to re-confirm the purity of the material by an appropriate analytical method (e.g., HPLC, LC-MS) before use.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems related to compound instability.
Issue 1: Rapid Degradation in Aqueous Reaction Media
-
Symptoms:
-
Appearance of a major new peak in LC-MS corresponding to the mass of the free carboxylic acid (M-14 Da).
-
Low or no yield of the desired product.
-
Inconsistent reaction kinetics between experimental runs.
-
-
Primary Cause: pH-Mediated Ester Hydrolysis The ester functional group is the most labile part of the molecule in aqueous solutions. The rate of hydrolysis increases dramatically outside of a slightly acidic to neutral pH range.[7] For every one-point increase in pH above 7, the rate of hydrolysis can increase by a factor of 10.[7]
-
Solutions & Protocol:
-
pH Control: Always use a well-characterized buffer system to maintain the pH of your reaction medium, ideally between pH 4 and 6.
-
Temperature Management: Perform the reaction at the lowest feasible temperature to reduce the rate of hydrolysis.
-
Minimize Reaction Time: Design experiments to be as short as possible to reduce the compound's contact time with the aqueous environment.
-
Inert Atmosphere: Purge the reaction mixture and maintain a headspace of nitrogen or argon to prevent potential oxidative side reactions.
-
Issue 2: Compound Degradation During Work-up and Purification
-
Symptoms:
-
Multiple new spots appear on a TLC plate during or after column chromatography.
-
Significant loss of material during the purification step.
-
Isolated product has lower purity than the crude mixture pre-purification.
-
-
Primary Causes:
-
Oxidation: The benzofuranone ring can be susceptible to oxidation, which may be catalyzed by atmospheric oxygen or reactive peroxides in solvents.[5]
-
Acid-Catalyzed Degradation on Silica Gel: Standard silica gel is slightly acidic and can promote hydrolysis or other acid-catalyzed degradation pathways if the compound is left on the column for an extended period.
-
-
Solutions & Protocol:
-
Solvent Preparation: Before use, sparge all work-up and chromatography solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Protection from Light: Conduct work-up and purification steps under amber or yellow light, or wrap glassware in aluminum foil.
-
Silica Gel Neutralization: If acid-sensitivity is suspected, use silica gel that has been pre-treated with a small amount of a non-nucleophilic base (e.g., triethylamine in the solvent system, ~0.1-0.5%) or use deactivated/neutral silica gel.
-
Efficient Purification: Do not let the compound sit on a chromatography column for extended periods. Perform the purification as rapidly as possible.
-
Section 3: Principal Degradation Pathways
Understanding the underlying chemical mechanisms of degradation is key to preventing them.
Pathway A: Ester Hydrolysis
This is the most common degradation pathway. It can proceed under both basic (saponification) and acidic conditions, yielding the corresponding carboxylic acid and methanol. Basic hydrolysis is generally much faster and is irreversible.[4] Acid-catalyzed hydrolysis is an equilibrium process.[8]
Caption: Mechanism of acid or base-catalyzed ester hydrolysis.
Pathway B: Oxidative Degradation
The benzofuranone core can undergo oxidation, especially in the presence of oxygen, peroxides, or metal catalysts.[5] This can lead to complex outcomes, including ring-opening to form derivatives of 2-hydroxybenzophenones or other oxidized species.[5][9][11] This pathway is often less predictable than hydrolysis but can be mitigated by excluding oxygen.
Caption: General pathway for oxidative degradation of the core structure.
Section 4: Recommended Analytical Protocol for Stability Assessment
To quantitatively assess the stability of your compound under specific experimental conditions, a standardized analytical method is essential.
Protocol: HPLC Method for Purity and Degradation Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Linear gradient from 30% to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a relevant wavelength (determined by a UV scan of the pure compound, likely near its absorption maxima).
-
Injection Volume: 5-10 µL.
-
Procedure:
-
Prepare a stock solution of the compound in Acetonitrile (~1 mg/mL).
-
Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Inject and record the chromatogram, identifying the main peak for the parent compound.
-
To test stability, incubate the compound under desired conditions (e.g., in a specific buffer), take aliquots at various time points, dilute as above, and inject.
-
Monitor for the decrease in the area of the parent peak and the appearance of new peaks (degradants).
-
Section 5: Data Summary Tables
Table 1: Recommended Storage Conditions
| Condition | Short-Term (≤ 1 month) | Long-Term (> 1 month) |
| Temperature | 2-8°C | -20°C |
| Atmosphere | Tightly sealed vial | Inert gas (Argon/Nitrogen) |
| Light | Amber vial | Amber vial, stored in darkness |
| State | Solid | Solid |
| Moisture | Store with desiccant | Store in a desiccator |
Table 2: Solvent Compatibility and Recommendations
| Solvent Class | Examples | Suitability for Stock Solutions | Key Considerations |
| Aprotic Polar | Acetonitrile, Acetone | Recommended | Use dry (anhydrous) grade. |
| Chlorinated | Dichloromethane (DCM) | Recommended | Use dry grade; can contain acidic stabilizers. |
| Ethers | Tetrahydrofuran (THF) | Use with Caution | Prone to peroxide formation which can cause oxidation.[5] Use freshly opened or inhibitor-free, distilled THF. |
| Esters | Ethyl Acetate (EtOAc) | Recommended | High purity, dry grade is essential. |
| Protic | Water, Methanol, Ethanol | Not Recommended | Risk of hydrolysis or transesterification. Use only for immediate reaction needs with strict pH control.[4][7] |
| Hydrocarbons | Hexanes, Toluene | Limited Use | Low solubility is likely. |
References
-
Shinde, S., et al. (2021). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. RSC Advances, 11(38), 23653-23657. Available at: [Link]
-
Asensio, G., et al. (2015). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 5(23), 17823-17826. Available at: [Link]
-
Neves, M. G. P. M. S., et al. (2019). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 24(15), 2793. Available at: [Link]
-
Neves, M. G. P. M. S., et al. (2019). Figure 1: Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane. ResearchGate. Available at: [Link]
-
Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Available at: [Link]
-
Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from: [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. Retrieved from: [Link]
-
Lhiaubet-Vallet, V., et al. (2002). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 24(2), 99-106. Available at: [Link]
-
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. Available at: [Link]
-
Talele, T. T., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry, 57(15), 6471-6493. Available at: [Link]
-
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
Sources
- 1. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 3. scienceopen.com [scienceopen.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Impurities in Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
Introduction: Welcome to the technical support guide for Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. This molecule is a valuable intermediate in medicinal chemistry and materials science. However, its synthesis and handling can introduce impurities that complicate spectral analysis. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights for identifying these impurities in ¹H and ¹³C NMR spectra, ensuring the quality and integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses foundational questions about the NMR spectrum of the target compound and the general nature of potential impurities.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the baseline spectrum of your target compound is the first critical step. This compound (C₁₀H₈O₄) has a distinct set of signals.[1] While the exact peak positions can vary slightly based on the solvent and concentration, the following provides a reliable reference.
The structure contains a β-keto ester moiety, which can exist in both keto and enol forms. In most common NMR solvents like CDCl₃ or DMSO-d₆, the keto form is predominant.
Caption: Structure of this compound.[1]
Table 1: Predicted NMR Chemical Shifts for this compound (Keto Form)
| ¹H NMR | Multiplicity | # of Protons | Approx. δ (ppm) | Assignment | Causality Behind the Shift |
| Ar-H | Doublet | 1H | ~7.8-8.0 | H-6 | Deshielded by the adjacent ester carbonyl group. |
| Ar-H | Doublet | 1H | ~7.5-7.7 | H-4 | Ortho to the ether oxygen and influenced by the aromatic system. |
| Ar-H | Triplet | 1H | ~7.2-7.4 | H-5 | Standard aromatic proton, split by H-4 and H-6. |
| -OCH₂- | Singlet | 2H | ~4.8-5.0 | H-2 | Methylene protons adjacent to both an ether oxygen and a ketone, causing significant deshielding. |
| -OCH₃ | Singlet | 3H | ~3.9-4.0 | Methyl Ester | Typical chemical shift for a methyl ester. |
| ¹³C NMR | Approx. δ (ppm) | Assignment | Causality Behind the Shift |
| C=O (Ketone) | ~195-205 | C-3 | Characteristic for a ketone carbonyl carbon.[2] |
| C=O (Ester) | ~165-170 | Ester C=O | Typical shift for an ester carbonyl.[2] |
| Aromatic C | ~155-160 | C-7a | Aromatic carbon attached to the ether oxygen. |
| Aromatic C | ~135-140 | C-3a | Aromatic carbon adjacent to the ketone. |
| Aromatic CH | ~120-135 | C-4, C-5, C-6 | Standard aromatic methine carbons. |
| Aromatic C | ~115-125 | C-7 | Aromatic carbon bearing the ester group. |
| -OCH₂- | ~70-75 | C-2 | Methylene carbon deshielded by adjacent oxygen and carbonyl. |
| -OCH₃ | ~52-55 | Methyl Ester | Typical shift for a methyl ester carbon. |
Q2: What are the most common sources of impurities?
A2: Impurities typically arise from three main sources:
-
Synthesis-Related Impurities: These include unreacted starting materials or byproducts from side reactions. The most common synthesis route is a Dieckmann condensation, which can leave behind the starting diester if the reaction is incomplete.[3][4]
-
Degradation Products: The product can degrade through hydrolysis of the methyl ester or decarboxylation of the β-keto ester moiety.
-
Extraneous Contaminants: These are most often residual solvents from the reaction workup or purification, such as ethyl acetate, hexanes, dichloromethane, or methanol.[5][6]
Section 2: Troubleshooting Guide - Identifying Specific Impurities
This section provides a problem-oriented approach to identifying specific peaks in your NMR spectrum that do not correspond to the desired product.
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
Problem 1: A broad singlet appears around 10-13 ppm and the methyl ester signal (~3.9 ppm) is reduced.
-
Plausible Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid . This is common if the sample has been exposed to moisture, or if the workup conditions were not anhydrous.[7][8]
-
Spectroscopic Evidence:
-
¹H NMR: Appearance of a broad singlet between 10-13 ppm, characteristic of a carboxylic acid proton. This peak will disappear upon shaking the NMR sample with a drop of D₂O. The integral of the methyl ester singlet at ~3.9 ppm will be lower than expected relative to the other product signals.
-
¹³C NMR: The signal for the methyl ester carbon (~52-55 ppm) will be diminished or absent, while the ester carbonyl carbon (~165-170 ppm) will shift slightly to a carboxylic acid carbonyl resonance (~168-173 ppm).
-
-
Troubleshooting & Confirmation:
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the peak at 10-13 ppm is definitive confirmation of an exchangeable proton (like -COOH or -OH).
-
LC-MS Analysis: Mass spectrometry can easily distinguish between the mass of the methyl ester (C₁₀H₈O₄, MW: 192.17) and its corresponding carboxylic acid (C₉H₆O₄, MW: 178.14).[1]
-
Problem 2: The spectrum shows a simplified aromatic pattern, and the methyl ester signal is completely gone.
-
Plausible Cause: Decarboxylation. β-keto esters are susceptible to hydrolysis followed by decarboxylation, especially when heated under acidic or basic conditions, to yield a ketone.[9] In this case, the product would be 2,3-dihydrobenzofuran-3-one .
-
Spectroscopic Evidence:
-
¹H NMR: The spectrum will simplify significantly. You would expect to see the disappearance of the methyl ester singlet (~3.9 ppm) and the aromatic signals associated with the ester-substituted ring. A new, simpler aromatic pattern will emerge, alongside the characteristic methylene (-OCH₂-) singlet at ~4.7 ppm.
-
¹³C NMR: The signals for the methyl ester and the ester carbonyl will be absent. The number of aromatic signals will also be reduced.
-
-
Troubleshooting & Confirmation:
-
Predict the Spectrum: Compare your observed spectrum to the predicted spectrum for 2,3-dihydrobenzofuran-3-one.
-
Review Reaction Conditions: Check if your reaction or purification involved prolonged heating or harsh pH conditions that could facilitate this decomposition pathway.
-
Problem 3: I see sharp, well-defined peaks that don't match my product, especially below 4 ppm.
-
Plausible Cause: Residual solvents from synthesis or purification. This is the most frequent source of minor impurities.
-
Spectroscopic Evidence: Solvents have highly characteristic and well-documented chemical shifts and multiplicities.
-
Troubleshooting & Confirmation:
-
Consult a Solvent Chart: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart. The table below lists common contaminants.
-
Check Your Lab Notebook: Correlate the identified solvent with the solvents used in your final purification steps (e.g., column chromatography, recrystallization).
-
Table 2: Common Solvent Impurities in ¹H NMR (CDCl₃ as solvent) [10][11]
| Solvent | Formula | Approx. δ (ppm) | Multiplicity |
| Solvent Residual Peak | CHCl₃ | 7.26 | s |
| Water | H₂O | ~1.56 | s (broad) |
| Acetone | C₃H₆O | 2.17 | s |
| Acetonitrile | C₂H₃N | 2.10 | s |
| Dichloromethane | CH₂Cl₂ | 5.30 | s |
| Diethyl Ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane / Heptane | Alkanes | ~1.25, ~0.88 | m (broad) |
| Methanol | CH₄O | 3.49 | s |
| Toluene | C₇H₈ | 7.2-7.4 (m), 2.36 (s) | m, s |
| Tetrahydrofuran (THF) | C₄H₈O | ~3.76, ~1.85 | m, m |
Section 3: Advanced Confirmation & Best Practices
When simple 1D NMR is insufficient to identify an unknown impurity, more advanced techniques are required.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings. This is invaluable for piecing together fragments of an unknown molecule by showing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). This is the fastest way to assign all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlation). This is crucial for identifying quaternary carbons and linking molecular fragments together.
-
-
Best Practice Protocol: Spiking If you suspect an impurity is the starting material or a known byproduct, you can confirm its identity using a "spiking" experiment.
-
Acquire a ¹H NMR spectrum of your impure sample.
-
Add a small amount (a few drops of a dilute solution) of the suspected pure impurity to the NMR tube.
-
Re-acquire the spectrum.
-
Result: If the peak(s) increase in intensity (integral) without any new peaks appearing at that chemical shift, you have confirmed the identity of the impurity.
-
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Communications. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). Retrieved from [Link]
-
African Journal of Biotechnology. (2011). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[12]-benzofuro-[2,3-c]. Molecules. Retrieved from [Link]
-
American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ohio State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Arkivoc. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubChem. (n.d.). (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubMed. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
PubChem. (n.d.). 5-methyl-3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Benzofurans for Researchers and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged structure in medicinal chemistry.[1][2][3] Naturally occurring and synthetically accessible, benzofuran derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents.[4][5][6] This guide offers an in-depth comparison of the biological activities of substituted benzofurans, supported by experimental data and methodological insights to aid researchers in navigating this promising chemical space. Our exploration will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, elucidating the critical role that substituent patterns play in defining their therapeutic potential.
The Benzofuran Core: A Versatile Pharmacophore
The inherent versatility of the benzofuran nucleus allows for substitutions at various positions, profoundly influencing its physicochemical properties and biological interactions.[1] Understanding the structure-activity relationships (SAR) is paramount for the rational design of potent and selective drug candidates. This guide will dissect these relationships across different therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities, often associated with lower adverse effects compared to traditional chemotherapeutics.[1][3] Their mechanisms of action are diverse and critically dependent on the nature and position of substituents on the benzofuran ring.
Structure-Activity Relationship in Anticancer Benzofurans
Extensive research has demonstrated that specific substitutions on the benzofuran scaffold can dramatically enhance cytotoxic activity. Key determinants of anticancer potency include:
-
Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has been consistently shown to significantly increase anticancer activity.[1] The position of the halogen is a critical factor influencing its biological effect.[1]
-
Substitutions at C-2 and C-3: The C-2 and C-3 positions of the benzofuran ring are particularly important for cytotoxic activity. Ester or heterocyclic ring substitutions at the C-2 position have been identified as crucial for the anticancer properties of these compounds.[1] For instance, some 2- and 3-benzofuranocarboxylic acid derivatives exhibit significant cytotoxic activity against human cancer cell lines.[7]
-
Hybrid Molecules: The development of hybrid molecules, where the benzofuran core is linked to other pharmacologically active moieties like chalcone, triazole, piperazine, or imidazole, has yielded potent cytotoxic agents.[1][6] This synergistic approach offers a promising strategy for designing novel anticancer drugs.[6]
-
Methoxy and Methyl Substitutions: The presence and position of methoxy and methyl groups on the benzofuran scaffold are crucial for their cytotoxic activity and mechanism of action.[8] For example, in a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, a compound with a methyl group at the C-3 position and a methoxy group at the C-6 position exhibited potent growth inhibition against several cancer cell lines.[9]
Comparative Anticancer Activity of Substituted Benzofurans
The following table summarizes the in vitro inhibitory activities of various substituted benzofuran derivatives against different cancer cell lines, providing a comparative overview of their potency.
| Compound Class | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Halogenated Benzofuran | Bromine on a methyl group at C-3 | K562 (leukemia) | 5 | [1] |
| HL60 (leukemia) | 0.1 | [1] | ||
| Benzofuran-based Oxadiazole Conjugates | Varies | - | Promising | |
| 3-Methyl-benzofuran-2-carboxylic acid amide derivative | Aryl sulfonamide piperazine | A549 (lung) | 0.858 | [10] |
| 3-Methyl-benzofuran-2-carboxylic acid amide derivative | Aryl hydrazide | MCF7 (breast) | 2.07 | [10] |
| 2-Benzoylbenzofuran derivatives | Varies | MCF-7, MDA-MB-231 (breast) | - | |
| Benzofuran-3-carboxaldehyde derivatives | 4-fluoro and 4-chloro substitutions | HL-60, K562 (leukemia) | 2.64–2.82 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Workflow for MTT Assay:
Caption: A generalized workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
Substituted benzofurans have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12] The structural modifications on the benzofuran ring system are pivotal in determining their antimicrobial efficacy and spectrum.
Structure-Activity Relationship in Antimicrobial Benzofurans
The antimicrobial activity of benzofuran derivatives is intricately linked to their substitution patterns:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as bromo substituents, on the benzofuran and/or an attached aryl ring tends to enhance antibacterial potency.[11] Conversely, electron-donating groups often weaken the antimicrobial activity.[11]
-
Hydroxyl Substitutions: Hydroxyl groups at the C-3 and C-4 positions of an aryl substituent have been shown to confer good antibacterial activity.[11]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazoline or thiazole, can lead to compounds with excellent activity against both Gram-positive and Gram-negative bacteria.[11]
-
Ketoxime Derivatives: Benzofuran ketoxime derivatives have shown potent activity, particularly against Staphylococcus aureus and Candida albicans.[11][13]
Comparative Antimicrobial Activity of Substituted Benzofurans
The following table presents the minimum inhibitory concentration (MIC) values of various substituted benzofurans against different microbial strains, offering a comparison of their antimicrobial effectiveness.
| Compound Class | Substitution Pattern | Microbial Strain(s) | MIC (µg/mL) | Reference |
| Benzofuran Ketoxime | Cyclobutyl group | S. aureus | 0.039 | [11] |
| C. albicans | 0.625-2.5 | [11] | ||
| 1-(thiazol-2-yl)pyrazoline derivative | - | Gram-negative bacteria | Excellent activity (25 mm inhibition zone) | [11] |
| Gram-positive bacteria | Good activity (20 mm inhibition zone) | [11] | ||
| Benzofuran derivatives | Bromo substituents on C-5 of benzofuran and C-4 of phenyl ring | Various bacterial strains | 29.76-31.96 mmol/L | [11] |
| Benzofuran-3-carbohydrazide | - | Fungal strains | Better than fluconazole | |
| 3-methanone-benzofuran derivative | Hydroxyl at C-4 of aryl substituent | S. aureus | 0.39 | |
| MRSA | 0.78 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution:
Caption: A schematic representation of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Benzofuran derivatives have garnered considerable interest for their anti-inflammatory properties.[14][15] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][15]
Structure-Activity Relationship in Anti-inflammatory Benzofurans
The anti-inflammatory potential of benzofurans is influenced by their chemical structure:
-
Piperazine/Benzofuran Hybrids: Certain piperazine/benzofuran hybrids have demonstrated potent anti-inflammatory activity by inhibiting the overproduction of inflammatory mediators like nitric oxide (NO).[14]
-
Fluorinated Derivatives: The introduction of fluorine and bromine atoms, along with hydroxyl and/or carboxyl groups, can enhance the anti-inflammatory effects of benzofuran and dihydrobenzofuran derivatives.[16]
-
Aza-benzofurans: Some aza-benzofuran compounds have shown significant anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated macrophages.[17][18]
Comparative Anti-inflammatory Activity of Substituted Benzofurans
The following table summarizes the inhibitory effects of various substituted benzofurans on inflammatory markers.
| Compound Class | Key Structural Features | Assay | IC50 (µM) | Reference |
| Piperazine/Benzofuran Hybrid (5d) | Piperazine moiety | NO inhibition in LPS-induced RAW 264.7 cells | 52.23 | [14] |
| Fluorinated Benzofuran Derivatives | Fluorine, bromine, hydroxyl, carboxyl groups | IL-6 secretion | 1.2 - 9.04 | [16] |
| NO production | 2.4 - 5.2 | [16] | ||
| PGE2 secretion | 1.1 - 20.5 | [16] | ||
| Aza-benzofuran (Compound 1) | Aza-benzofuran core | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.3 | [17][18] |
| Aza-benzofuran (Compound 4) | Aza-benzofuran core | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [17][18] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Signaling Pathway and Assay Principle:
Caption: A general workflow for assessing the neuroprotective effects of compounds against excitotoxicity.
Conclusion and Future Directions
The substituted benzofuran scaffold is undeniably a rich source of biologically active compounds with significant therapeutic potential across a range of diseases. The evidence presented in this guide underscores the critical importance of structure-activity relationship studies in optimizing the potency and selectivity of these derivatives. For researchers and drug development professionals, the versatility of the benzofuran core offers a fertile ground for the design and synthesis of next-generation therapeutics. Future research should continue to explore novel substitution patterns, the development of hybrid molecules, and a deeper understanding of the molecular mechanisms underlying the diverse biological activities of these remarkable compounds.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 896-907. [Link]
-
Kumar, S., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00067. [Link]
-
Kumar, S., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online. [Link]
-
Chong, Y. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. PLoS ONE, 10(5), e0126565. [Link]
-
González-Ramírez, L. A., et al. (2018). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 6, 629. [Link]
-
Li, Y., et al. (2020). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 25(21), 5029. [Link]
-
Takahashi, M., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(9), 1279-1289. [Link]
-
Li, J., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6528. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27954-27981. [Link]
-
IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. [Link]
-
Sreevidya, V., & Pai, K. S. R. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 1-8. [Link]
-
Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 46. [Link]
-
ResearchGate. (n.d.). Some benzofuran scaffolds with neuroprotective AD bioactivities. [Link]
-
El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 823-847. [Link]
-
da Silva, L. F., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Molecular Neurobiology, 61(1), 224-241. [Link]
-
Nagy, E., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10372. [Link]
-
Wietrzyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1562. [Link]
-
Patel, K., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Serbian Chemical Society, 87(12), 1365-1380. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Medicinal Chemistry Research, 21(9), 2441-2448. [Link]
-
Khanam, H., & Asif, M. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(112), 92243-92264. [Link]
-
Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]
-
Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 46. [Link]
-
Kumar, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1834. [Link]
-
ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
A Researcher's Guide to Validating the Mechanism of Action of Novel Benzofuran Derivatives: A Case Study of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
For researchers in drug discovery, the synthesis of a novel compound like Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate marks the beginning of an in-depth investigation to unlock its therapeutic potential. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This guide provides a comprehensive, experience-driven framework for elucidating the mechanism of action (MoA) of this novel benzofuran derivative, comparing its potential performance with established alternatives through a series of robust experimental validations.
Our approach is grounded in a logical progression from broad phenotypic observations to specific molecular target identification and engagement. We will navigate the causality behind each experimental choice, ensuring a self-validating workflow that builds a cohesive and trustworthy narrative around the compound's biological function.
Part 1: Initial Hypothesis and High-Level Strategy
Given the prevalence of anticancer activity among benzofuran derivatives, a primary hypothesis is that this compound may exert its effects through the inhibition of a key cellular signaling pathway implicated in cancer progression. Many small molecule drugs function as enzyme inhibitors[5]; therefore, a plausible starting point is to investigate its potential as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer.
Our validation strategy will follow a multi-tiered approach, designed to first confirm a general biological effect and then systematically narrow down the specific molecular interactions.
Caption: High-level workflow for MoA validation of a novel compound.
Part 2: Experimental Validation and Comparative Analysis
This section details the core experimental protocols, explaining the rationale for each and how the generated data for our novel compound would be compared against relevant alternatives. For illustrative purposes, we will compare our hypothetical results for this compound with a known VEGFR-2 inhibitor, another benzofuran derivative whose anti-angiogenic properties are well-documented[6][7].
Stage 1: Phenotypic Screening - Does it have an effect?
The first step is to confirm that the compound has a measurable biological effect. An anti-proliferative assay using a panel of cancer cell lines is a standard starting point.
Experimental Protocol: MTT Anti-proliferative Assay
-
Cell Culture: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the reference compound (e.g., a known VEGFR-2 inhibitor) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.
Data Presentation and Comparison:
The IC50 values provide a quantitative measure of the compound's potency.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | Hypothetical: 5.2 | Hypothetical: 8.1 |
| Known VEGFR-2 Inhibitor (Alternative 1) | 2.5 | 15.7 |
| Doxorubicin (Positive Control) | 0.1 | 0.05 |
Interpretation: Lower IC50 values indicate higher potency. A favorable result would be low micromolar or nanomolar activity. The differential sensitivity between cell lines can provide early clues about the mechanism. For instance, if the compound is more potent in cell lines known to be dependent on a specific pathway.
Stage 2: Broad Mechanism of Action - How does it work?
Once anti-proliferative activity is confirmed, the next step is to understand the cellular mechanism leading to this effect. Key assays include cell cycle analysis and apoptosis induction.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The amount of DNA corresponds to the cell cycle phase (G1, S, G2/M).
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 48 hours).
-
Staining: Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (which enters late apoptotic and necrotic cells).
-
Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation and Comparison:
| Compound | Effect on Cell Cycle | Apoptosis Induction (% of Apoptotic Cells) |
| This compound | Hypothetical: G2/M arrest | Hypothetical: 45% |
| Known VEGFR-2 Inhibitor (Alternative 1) | G1 arrest | 55% |
| Paclitaxel (Positive Control) | G2/M arrest | 80% |
Interpretation: The results will indicate whether the compound induces cell cycle arrest at a specific phase or triggers programmed cell death. This provides a more refined hypothesis for the molecular target. For example, a G2/M arrest might suggest an effect on microtubule dynamics or cell division kinases.
Stage 3: Target Identification and Validation - What does it bind to?
With evidence of a specific cellular phenotype, the next step is to identify the direct molecular target(s). A broad kinase screen is an efficient way to test our initial hypothesis.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial service for screening against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Principle: These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using radiometric or fluorescence-based methods[8][9][10].
-
Data Analysis: The results are reported as the percentage of inhibition at a fixed concentration (e.g., 10 µM). Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >90%).
Data Presentation and Comparison:
| Compound | Primary Kinase Hits (>90% inhibition @ 10 µM) | Off-target Hits (>50% inhibition @ 10 µM) |
| This compound | Hypothetical: Aurora Kinase A, PLK1 | Hypothetical: VEGFR-2, FGFR1 |
| Known VEGFR-2 Inhibitor (Alternative 1) | VEGFR-2, KIT, PDGFRβ | c-Src, RET |
Interpretation: The kinase profile provides a "fingerprint" of the compound's selectivity. Potent and selective inhibition of a particular kinase or kinase family strongly suggests a direct MoA. In our hypothetical example, the compound shows potent inhibition of cell cycle-related kinases (Aurora Kinase A, PLK1), which aligns with the observed G2/M arrest.
Experimental Protocol: In Vitro Enzyme Kinetics
To validate the hits from the screen, determine the potency of inhibition through IC50 determination for the specific kinase.
-
Assay Setup: Set up a reaction containing the purified kinase, its specific substrate, ATP, and varying concentrations of the inhibitor.
-
Detection: Measure the rate of product formation over time.
-
Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Caption: Workflow for in vitro kinase inhibition assay.
Stage 4: Cellular Target Engagement and Pathway Analysis - Does it work in cells?
Confirming that the compound inhibits its target in a cellular context is crucial.
Experimental Protocol: Western Blot Analysis
-
Treatment and Lysis: Treat cells with the compound and then lyse the cells to extract proteins.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate, and a primary antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Interpretation: A successful inhibitor will reduce the level of the phosphorylated substrate without affecting the total protein level, providing direct evidence of target engagement in cells. For our hypothetical compound targeting Aurora Kinase A, we would expect to see a decrease in the phosphorylation of its substrate, histone H3 at Serine 10.
Part 3: Synthesizing the Evidence and Building a Cohesive Narrative
By following this structured approach, we can build a compelling case for the mechanism of action of this compound. Our hypothetical findings suggest that it is a potent anti-proliferative agent that induces G2/M cell cycle arrest by directly inhibiting Aurora Kinase A. This MoA is distinct from our comparator, a VEGFR-2 inhibitor, which primarily affects cell proliferation through an anti-angiogenic mechanism and induces a G1 arrest.
This multi-faceted validation, from broad phenotypic effects to specific molecular interactions, provides the necessary scientific rigor for further preclinical development. The comparative data situates the novel compound within the existing landscape of cancer therapeutics, highlighting its unique properties and potential advantages.
References
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (Source: MDPI)
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (Source: NIH National Library of Medicine)
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (Source: Royal Society of Chemistry)
-
Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (Source: Bentham Science)
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (Source: NIH National Library of Medicine)
-
Enzyme inhibitory assay: Significance and symbolism. (Source: ResearchGate)
-
High-Throughput Inhibitor Assays and Screening. (Source: Creative Enzymes)
-
Enzyme Activity Assay. (Source: Creative BioMart)
-
What is an Inhibition Assay? (Source: Biobide)
-
Enzyme Activity Assays. (Source: Amsbio)
-
This compound. (Source: PubChem)
-
Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. (Source: PubMed)
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][4]tetrazine-8-carboxylates and -carboxamides. (Source: NIH National Library of Medicine)
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (Source: ResearchGate)
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (Source: NIH National Library of Medicine)
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (Source: PubMed)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biobide.com [blog.biobide.com]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. Enzyme Activity Assay - Creative BioMart [creativebiomart.net]
- 10. amsbio.com [amsbio.com]
A Comparative Guide to Cross-Reactivity Studies of Benzofuran-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the benzofuran scaffold holds a prominent position due to its presence in a wide array of biologically active molecules, from natural products to synthetic pharmaceuticals.[1] The versatility of this heterocyclic ring system has led to its incorporation into drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antiarrhythmic agents.[1][2][3] However, the structural characteristics that make benzofurans effective can also predispose them to unintended off-target interactions, leading to cross-reactivity. This guide provides an in-depth comparative analysis of the cross-reactivity of benzofuran-based compounds, supported by experimental data and detailed protocols to aid researchers in navigating this critical aspect of drug development.
The Dichotomy of Benzofuran: Efficacy and Off-Target Effects
The benzofuran moiety, a fusion of a benzene and a furan ring, provides a rigid framework that can be readily functionalized to optimize binding to specific biological targets.[1] This has led to the development of numerous potent and selective therapeutic agents. However, the same physicochemical properties that contribute to on-target efficacy can also result in binding to unintended proteins or other macromolecules, a phenomenon known as cross-reactivity.
Unforeseen cross-reactivity can have significant consequences, ranging from misleading results in diagnostic assays to severe adverse drug reactions in patients. A notable example is the cross-reactivity of certain synthetic benzofuran derivatives, often found in "designer drugs," with immunoassays for amphetamines and ecstasy, leading to false-positive results in drug screening tests.[4] This underscores the critical need for comprehensive cross-reactivity profiling during the development of any new benzofuran-based compound.
Understanding the Molecular Basis of Cross-Reactivity
The cross-reactivity of small molecules like benzofuran derivatives is often explained by the hapten theory . Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, such as a protein. The benzofuran derivative can act as a hapten, and when it binds to an endogenous protein, it can form a hapten-carrier complex that is recognized by the immune system, leading to the production of antibodies. These antibodies can then cross-react with the original benzofuran compound or structurally similar molecules.
Beyond the hapten theory, the specific structural features of benzofuran derivatives play a crucial role in their cross-reactivity profiles. The nature and position of substituents on the benzofuran ring can significantly influence binding to off-target proteins. For instance, the addition of halogen atoms can enhance binding affinity through the formation of halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on a molecule.[5]
A Comparative Analysis of Benzofuran Derivatives
To illustrate the impact of structural modifications on cross-reactivity, the following table summarizes data from a study investigating the cross-reactivity of six benzofuran derivatives in commercial immunoassays for amphetamines and ecstasy.[4]
| Compound | Structure | Immunoassay Target | Cross-Reactivity (%) |
| 5-(2-Methylaminopropyl)Benzofuran (5-MAPB) | Amphetamine/Ecstasy | Varies by assay | |
| 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran (5-MAPDB) | Amphetamine/Ecstasy | Varies by assay | |
| 5-(2-Aminopropyl)-Benzofuran (5-APB) | Amphetamine/Ecstasy | Varies by assay | |
| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) | Amphetamine/Ecstasy | Varies by assay | |
| 5-(2-Ethylaminopropyl)Benzofuran (5-EAPB) | Amphetamine/Ecstasy | Varies by assay | |
| 5-(2-Aminoethyl)-2,3-dihydrobenzofuran (5-AEDB) | Amphetamine/Ecstasy | No significant cross-reactivity |
This data clearly demonstrates that even subtle changes to the side chain of the benzofuran core can dramatically alter cross-reactivity. The lack of cross-reactivity for 5-AEDB highlights the potential for rational design to minimize off-target effects.
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach combining in vitro and in silico methods is essential for a thorough evaluation of the cross-reactivity of benzofuran-based compounds.
In Vitro Approaches
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and widely used technique for quantifying the cross-reactivity of small molecules.[6] The principle of this assay is the competition between the benzofuran compound of interest and a labeled antigen for binding to a limited amount of antibody.
Detailed Experimental Protocol: Competitive ELISA for Benzofuran Cross-Reactivity
-
Coating: Coat the wells of a 96-well microtiter plate with an antigen-protein conjugate (e.g., the target drug conjugated to a carrier protein like BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites on the plate by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the benzofuran compound to be tested. In separate tubes, pre-incubate the diluted benzofuran compounds with a fixed concentration of the primary antibody specific to the target antigen for 1 hour at 37°C.
-
Incubation: Add 100 µL of the pre-incubated antibody-benzofuran mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The concentration of the benzofuran compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of benzofuran compound) x 100.
2. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time analysis of molecular interactions.[7][8] It can provide valuable data on the binding kinetics (association and dissociation rates) and affinity of a benzofuran compound to a target protein.
Detailed Experimental Protocol: SPR for Benzofuran-Protein Interaction Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein (ligand) over the activated surface to immobilize it via covalent amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the benzofuran compound (analyte) in a suitable running buffer. The buffer should be optimized to minimize non-specific binding.
-
-
Binding Analysis:
-
Inject the different concentrations of the benzofuran compound over the immobilized protein surface.
-
Monitor the change in the refractive index in real-time as the analyte binds to and dissociates from the ligand. This generates a sensorgram.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
In Silico Approaches
Computational methods are invaluable for predicting potential cross-reactivity and for understanding the molecular basis of observed interactions.
1. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen a library of benzofuran derivatives against a panel of off-target proteins to identify potential interactions. The docking score provides an estimate of the binding affinity.
2. Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By building a QSAR model based on a set of benzofuran derivatives with known cross-reactivity data, it is possible to predict the cross-reactivity of new, untested compounds.
Integrated Workflow for Cross-Reactivity Assessment
A robust cross-reactivity assessment strategy should integrate both in vitro and in silico approaches.
Caption: An integrated workflow for assessing the cross-reactivity of benzofuran-based compounds.
Mitigating Off-Target Effects: A Forward-Looking Approach
The insights gained from comprehensive cross-reactivity studies are not merely for identifying problematic compounds but are crucial for guiding the design of more selective and safer drugs. By understanding the structural motifs within the benzofuran scaffold that contribute to off-target binding, medicinal chemists can rationally design new derivatives with improved safety profiles. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.
Conclusion
The benzofuran scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. However, a thorough understanding and proactive assessment of the potential for cross-reactivity are paramount to ensuring the safety and efficacy of these compounds. By employing a combination of advanced in vitro and in silico techniques, researchers can navigate the complexities of off-target interactions and develop benzofuran-based drugs with optimized therapeutic profiles. This guide provides a foundational framework and practical methodologies to support these critical endeavors in drug development.
References
-
Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2690, pp. 149–159). Springer US. [Link]
-
Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149–159. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Lama, M., et al. (2017). Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. Bioanalysis, 9(22), 1771–1785. [Link]
-
Di Mola, A., et al. (2023). An Integrated In Silico and In Vitro Approach for the Identification of Natural Products Active against SARS-CoV-2. Biomolecules, 14(1), 43. [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
-
Abdel-rahman, H. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 826-869. [Link]
-
Geci, R., Sayin, A. Z., Schaller, S., & Kuepfer, L. (2025). Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. bioRxiv. [Link]
-
Nicoya Lifesciences. (n.d.). Binding Kinetics of Protein-Protein Interactions using OpenSPR. Retrieved from [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
-
Wu, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Foods, 11(14), 2139. [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
- Selvaraj, C., & Singh, S. K. (2012). Structural Feature Study of Benzofuran Derivatives as Farnesyltransferase Inhibitors. Letters in Drug Design & Discovery, 9(7), 675-684.
-
Brandt, S. D., et al. (2020). Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants. Neuropharmacology, 177, 108240. [Link]
- Bukhari, S. N. A., et al. (2025). A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem.
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Scognamiglio, P. L., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(7), 3505. [Link]
- Singh, S., et al. (2025). Integrating in silico and in vitro approaches for identifying potential TNF-α inhibitors. Journal of Biomolecular Structure and Dynamics, 1-14.
-
Mogilski, B. J., et al. (2022). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 27(19), 6271. [Link]
-
Cha, J. H., et al. (2023). Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants. Neuropharmacology, 238, 109657. [Link]
-
Di Mola, A., et al. (2023). An Integrated In Silico and In Vitro Approach for the Identification of Natural Products Active against SARS-CoV-2. Biomolecules, 14(1), 43. [Link]
-
Kandefer-Szerszeń, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
-
Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Retrieved from [Link]
-
ResearchGate. (n.d.). Summarized molecular targets for benzofurans as anticancer compounds. Retrieved from [Link]
-
Scognamiglio, P. L., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(7), 3505. [Link]
-
International Journal of Scientific Development and Research. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR, 7(5). [Link]
-
Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28476-28509. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-reactivity of ELISA between carbofuran and carbofuran analogues. Retrieved from [Link]
-
Kandefer-Szerszeń, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
-
ResearchGate. (n.d.). Combined in silico and in vitro Approach to Drug Screening. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of the Indian Chemical Society, 100(11), 101201. [Link]
-
Deryabin, D. G., & Gaponov, I. I. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 179. [Link]
-
ResearchGate. (n.d.). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine. Retrieved from [Link]
- BenchChem. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Efficacy Assessment of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
This guide provides a comprehensive comparison of in vitro assays to characterize the biological activity of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. As the precise biological target of this molecule is not widely documented, we will use a well-established and therapeutically relevant enzyme, Dihydroorotate Dehydrogenase (DHODH), as a model system. The structural features of this compound, particularly its potential for keto-enol tautomerism, make DHODH an illustrative and plausible target for inhibition. This guide will delve into the technical details of enzymatic and cell-based assays, offering a comparative analysis to aid researchers in selecting the most appropriate methods for their screening campaigns.
Introduction: The Significance of the Benzofuran Scaffold and Keto-Enol Tautomerism
The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2]. This compound incorporates this key moiety. A crucial chemical feature of this compound is the β-keto ester functionality within the dihydrobenzofuran ring system, which can exist in equilibrium between the keto and enol tautomeric forms. This keto-enol tautomerism can significantly influence a molecule's biological activity, as the different forms may exhibit varied binding affinities to a biological target[3][4][5][6]. The enol form, for instance, could be critical for forming strong hydrogen bonds within an enzyme's active site[4].
Given that the de novo pyrimidine biosynthesis pathway is crucial for proliferating cells, its enzymes are prime targets for therapeutic intervention. Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition can lead to antiproliferative effects[7][8]. Several known DHODH inhibitors possess structural motifs that could interact with the enzyme's active site in a manner analogous to the potential interactions of this compound.
This guide will compare and contrast two primary in vitro assay formats for assessing the inhibitory activity of our subject compound against DHODH: a direct enzymatic inhibition assay and a cell-based proliferation assay.
Comparative Analysis of In Vitro Assay Methodologies
| Assay Type | Principle | Advantages | Disadvantages |
| Enzymatic Inhibition Assay | Directly measures the inhibition of recombinant human DHODH activity by monitoring the reduction of a chromogenic substrate. | High throughput, provides direct measure of enzyme inhibition (IC50), mechanistic insights. | Does not account for cell permeability, metabolism, or off-target effects. |
| Cell-Based Proliferation Assay | Measures the effect of the compound on the proliferation of cancer cell lines, which is dependent on pyrimidine biosynthesis. | Provides a more physiologically relevant assessment of compound activity, accounts for cell permeability and potential cytotoxicity. | Indirect measure of target engagement, can be influenced by off-target effects. |
Detailed Experimental Protocols
DHODH Enzymatic Inhibition Assay
This assay directly quantifies the inhibitory potential of this compound on the enzymatic activity of recombinant human DHODH. The principle lies in monitoring the DHODH-catalyzed oxidation of dihydroorotate to orotate, which is coupled to the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP)[8][9].
Workflow Diagram:
Caption: Workflow for the DHODH enzymatic inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[8].
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Recombinant Human DHODH: Dilute to the working concentration in Assay Buffer.
-
Substrate Solution: Prepare a mixture of Dihydroorotate, Coenzyme Q10, and DCIP in Assay Buffer.
-
-
Assay Procedure:
-
Add diluted test compound or vehicle (DMSO) to the wells of a 96-well microplate.
-
Add the diluted recombinant human DHODH solution to each well[8].
-
Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding[8].
-
Initiate the reaction by adding the substrate solution to each well[8].
-
Immediately measure the decrease in absorbance at 650 nm over a 10-minute period using a microplate reader. The decrease in absorbance reflects the reduction of DCIP[8].
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cell lines. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the cell-based proliferation (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HCT116) in a 96-well plate at an appropriate density.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for 48-72 hours[8].
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals[8].
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals[8].
-
Measure the absorbance at the appropriate wavelength using a microplate reader[8].
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
To confirm that the antiproliferative effect is due to the inhibition of de novo pyrimidine synthesis, a rescue experiment can be performed by adding uridine to the culture medium. If the compound's effect is on-target, the addition of uridine should rescue the cells from the growth-inhibitory effects[10].
Hypothetical Comparative Data
To illustrate the expected outcomes, the following table presents hypothetical data comparing this compound with a known DHODH inhibitor, Brequinar.
| Compound | DHODH Enzymatic IC50 (nM) | HCT116 Cell Proliferation GI50 (µM) | HCT116 + Uridine Rescue GI50 (µM) |
| This compound | 50 | 0.5 | > 50 |
| Brequinar (Reference) | 10[8] | 0.1 | > 10 |
This hypothetical data suggests that this compound is a potent inhibitor of DHODH, albeit slightly less so than Brequinar. The cell-based data corroborates the enzymatic activity, and the uridine rescue experiment would confirm the mechanism of action.
Signaling Pathway Context
The inhibition of DHODH disrupts the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This ultimately leads to cell cycle arrest and inhibition of proliferation.
Caption: Inhibition of the de novo pyrimidine synthesis pathway.
Conclusion
This guide provides a framework for the in vitro evaluation of this compound, using DHODH as a representative biological target. The combination of a direct enzymatic inhibition assay and a cell-based proliferation assay, supplemented with a uridine rescue experiment, offers a robust approach to characterizing the compound's potency and mechanism of action. By understanding the nuances of each assay and carefully interpreting the data, researchers can effectively advance their drug discovery programs.
References
- The Therapeutic Window of DHODH Inhibitors: A Technical Guide - Benchchem.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - NIH.
- Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - NIH.
- Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3 - Benchchem.
- Keto-enol tautomerism in the development of new drugs - Frontiers.
- Keto-enol tautomerism in the development of new drugs - Frontiers.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC.
- Keto-Enol Tautomerism in Indole-3-Pyruvic Acid: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- Keto-enol tautomerism in the development of new drugs - ResearchG
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Functionalized Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif, prominently featured in a wide array of natural products and pharmaceutically active compounds.[1][2] Its significant biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, have made the development of efficient and versatile synthetic routes to access functionalized derivatives a key focus for researchers in organic and medicinal chemistry.[1][2] This guide provides an in-depth comparison of several prominent synthetic strategies, offering insights into their mechanisms, scope, and practical applications.
Transition Metal-Catalyzed Intramolecular Cyclizations
Transition metal catalysis offers a powerful and versatile platform for the synthesis of dihydrobenzofurans.[3] These methods often proceed under mild conditions with high degrees of selectivity and functional group tolerance.
Palladium-Catalyzed Intramolecular C-O Bond Formation
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to dihydrobenzofuran synthesis is well-established. A common strategy involves the intramolecular cyclization of an appropriately substituted phenol derivative.
Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) catalyst. The resulting Pd(II) species then undergoes intramolecular coordination with a tethered alkene. Subsequent migratory insertion of the alkene into the Pd-aryl bond, followed by β-hydride elimination or reductive elimination, furnishes the dihydrobenzofuran product and regenerates the Pd(0) catalyst.
Causality in Experimental Choices: The choice of ligand is critical in these reactions. Bulky, electron-rich phosphine ligands, such as t-BuBrettPhos, can promote the desired C-O reductive elimination, leading to higher yields and shorter reaction times.[4] The base is also a key parameter, with weaker bases like carbonates often being sufficient to facilitate the reaction without promoting side reactions.
Workflow: Palladium-Catalyzed Intramolecular Oxyarylation
Caption: Palladium-catalyzed intramolecular oxyarylation cycle.
Representative Protocol: Palladium-Catalyzed Synthesis of a 2,3-Disubstituted Dihydrobenzofuran [5]
-
To a dried Schlenk tube under an inert atmosphere, add the o-aminophenol derivative (1.0 mmol), the arylalkene (1.2 mmol), Pd2(dba)3 (0.025 mmol), and ZnCO3 (1.5 mmol).
-
Add anhydrous solvent (e.g., dioxane, 5 mL).
-
Add the diazotization reagent (e.g., NOPF6, 1.1 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Gold-Catalyzed Intramolecular Hydroalkoxylation
Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes toward nucleophilic attack.[6][7] This has been elegantly applied to the synthesis of dihydrobenzofurans through the intramolecular hydroalkoxylation of o-alkynylphenols.
Mechanistic Insight: A cationic gold(I) catalyst activates the alkyne, rendering it susceptible to intramolecular attack by the phenolic hydroxyl group. This 5-endo-dig cyclization is typically highly efficient and regioselective. Subsequent protonolysis of the resulting vinyl-gold species yields the dihydrobenzofuran product and regenerates the gold catalyst.
Causality in Experimental Choices: The choice of gold catalyst and counter-ion can influence the reaction's efficiency. Catalysts like AuCl or AuCl3 are often effective. The reaction is typically carried out in a non-protic solvent to prevent competitive reactions with the solvent.
Workflow: Gold-Catalyzed Intramolecular Hydroalkoxylation
Caption: Gold-catalyzed intramolecular hydroalkoxylation cycle.
Organocatalytic Asymmetric Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Organocatalysis has proven to be a particularly effective strategy for the enantioselective synthesis of dihydrobenzofurans.[8][9]
Mechanistic Insight: Chiral organocatalysts, such as bifunctional thioureas or squaramides, can activate substrates through hydrogen bonding and direct the stereochemical outcome of the reaction.[10] A common approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization.
Causality in Experimental Choices: The structure of the organocatalyst is paramount in achieving high enantioselectivity. The steric and electronic properties of the catalyst's substituents create a chiral environment that favors the formation of one enantiomer over the other. The choice of solvent can also influence the reaction's stereochemical outcome by affecting the conformation of the catalyst-substrate complex.
Representative Protocol: Organocatalytic Enantioselective Synthesis of a trans-Dihydrobenzofuran [10][11]
-
To a solution of the o-hydroxyphenyl-substituted α,β-unsaturated ketone (0.1 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, add the bifunctional tertiary amine-thiourea catalyst (0.01 mmol).
-
Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired trans-2,3-dihydrobenzofuran.
Oxidative Cyclization Reactions
Oxidative cyclizations provide a direct and atom-economical route to dihydrobenzofurans from simple phenol derivatives. These reactions often utilize hypervalent iodine reagents or transition metal catalysts as oxidants.
Mechanistic Insight: In a typical reaction, the phenol is oxidized to a phenoxy radical or a related reactive intermediate. This species then undergoes intramolecular radical cyclization onto a tethered alkene. Subsequent oxidation and trapping of the resulting radical afford the dihydrobenzofuran product.
Causality in Experimental Choices: The choice of oxidant is crucial for the success of these reactions. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are commonly used due to their mild oxidizing power and compatibility with a wide range of functional groups. The reaction conditions, including temperature and solvent, can be optimized to favor the desired cyclization pathway over competing side reactions.
Comparison of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Yields | Stereoselectivity |
| Palladium-Catalyzed Intramolecular C-O Bond Formation | High functional group tolerance, reliable, and well-understood.[12][13] | Requires pre-functionalized substrates (halides/triflates), catalyst cost. | Good to Excellent | Can be diastereoselective depending on substrate.[5] |
| Gold-Catalyzed Intramolecular Hydroalkoxylation | Mild reaction conditions, high atom economy, rapid reactions.[6][7] | Substrate scope can be limited to those with alkynes. | Good to Excellent | Generally not stereoselective unless a chiral catalyst is used. |
| Organocatalytic Asymmetric Synthesis | Access to enantiomerically enriched products, metal-free.[8] | Catalyst loading can be high, may require longer reaction times. | Moderate to Good | High enantioselectivity is often achievable.[9][10] |
| Oxidative Cyclization Reactions | Direct C-H functionalization, atom-economical.[14] | Can suffer from regioselectivity issues, over-oxidation is a potential side reaction. | Moderate to Good | Generally not stereoselective. |
Conclusion
The synthesis of functionalized dihydrobenzofurans can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the required stereochemistry, and the availability of starting materials. Transition metal-catalyzed methods offer robust and high-yielding pathways, while organocatalytic approaches provide access to enantiomerically enriched products. Oxidative cyclizations represent a direct and atom-economical strategy. A thorough understanding of the mechanisms and scope of these different approaches is essential for the rational design and successful execution of a synthetic plan for this important class of heterocyclic compounds.
References
- Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process.Organic Letters, 2013.
- Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization.Chemistry – A European Journal, 2019.
- Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cycliz
- Gold-catalyzed Synthesis of Chroman, Dihydrobenzofuran, Dihydroindole, and Tetrahydroquinoline Derivatives.Chemistry – A European Journal, 2008.
- Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.Journal of the American Chemical Society, 2013.
- Synthesis of substituted dihydrobenzofurans via tandem S(N)
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.The Journal of Organic Chemistry, 2017.
- Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity.Organic & Biomolecular Chemistry, 2022.
- Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement.
- Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons.Organic Chemistry Frontiers, 2020.
- Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol.
- Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Str
- Gold‐Catalyzed Synthesis of Chroman, Dihydrobenzofuran, Dihydroindole, and Tetrahydroquinoline Derivatives.Chemistry – A European Journal, 2008.
- Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst.Organic & Biomolecular Chemistry, 2016.
- Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols.
- Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst.Organic & Biomolecular Chemistry, 2016.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.RSC Advances, 2024.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.RSC Advances, 2024.
- Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans.
- Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction.Organic Letters, 2024.
- Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives.The Journal of Organic Chemistry, 2014.
- Synthesis of Substituted Dihydrobenzofurans via Tandem S N Ar/5- Exo-Trig Cycliz
- Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process.Organic Letters, 2013.
- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.Organic Letters, 2011.
- Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions.Organic Letters, 2011.
- Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cycliz
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
- Synthesis of 5‐Substituted 2,3‐Dihydrobenzofurans in a One‐Pot Oxidation/Cyclization Reaction.European Journal of Organic Chemistry, 2009.
- High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies.Journal of the American Chemical Society, 2007.
- Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies.The Journal of Organic Chemistry, 2018.
- Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole.RSC Advances, 2020.
- trans-Dihydrobenzofurans via Diazotization-Palladium-Catalyzed Oxyaryl
- Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans.Journal of the American Chemical Society, 2010.
- Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.ChemistrySelect, 2021.
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.The Journal of Organic Chemistry, 2024.
- Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper C
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.International Journal of Molecular Sciences, 2023.
- Intramolecular and intermolecular forces.Khan Academy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 5. sci-hub.ru [sci-hub.ru]
- 6. Gold-catalyzed synthesis of chroman, dihydrobenzofuran, dihydroindole, and tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. sci-hub.st [sci-hub.st]
- 11. Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctiona… [ouci.dntb.gov.ua]
- 12. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
The Emerging Anticancer Potential of Benzofurans: A Comparative Analysis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate Derivatives and Established Antineoplastic Agents
Introduction: The Quest for Novel Anticancer Scaffolds
In the relentless pursuit of novel and more effective cancer therapeutics, medicinal chemists are increasingly turning their attention to heterocyclic compounds, a class of molecules renowned for their diverse biological activities. Among these, the benzofuran scaffold has emerged as a promising framework for the development of new antineoplastic agents.[1][2][3][4] This guide provides a comparative analysis of the therapeutic potential of a specific benzofuran derivative, Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, in the context of known anticancer drugs. While direct experimental data for this particular compound is not yet prevalent in published literature, a comprehensive examination of structurally related benzofuran and dihydrobenzofuran derivatives provides a strong rationale for its investigation and allows for a comparative discussion against established chemotherapeutic agents.[5][6][7]
The core structure of this compound, featuring a fused benzene and furan ring system, is a key pharmacophore that has been identified in numerous compounds exhibiting significant cytotoxic effects against various cancer cell lines.[3] This guide will delve into the structure-activity relationships (SAR) of these derivatives, their putative mechanisms of action, and how their efficacy profiles compare to those of widely used anticancer drugs.
Comparative Landscape: Benzofuran Derivatives vs. Conventional Anticancer Agents
The therapeutic landscape of oncology is dominated by a range of cytotoxic and targeted agents with well-characterized mechanisms of action. To understand the potential positioning of novel compounds like this compound, it is essential to compare the known activities of its analogs to these established drugs.
Mechanism of Action: A Divergent Approach?
Established anticancer agents operate through a variety of mechanisms, including DNA damage, inhibition of DNA synthesis, disruption of microtubule dynamics, and targeted inhibition of specific signaling pathways. For instance, drugs like Doxorubicin intercalate into DNA, while Paclitaxel stabilizes microtubules, both leading to cell cycle arrest and apoptosis.
In contrast, the anticancer mechanisms of many benzofuran derivatives, while still under extensive investigation, appear to be multifaceted. Studies on various substituted benzofurans suggest several potential modes of action:
-
Induction of Apoptosis: A significant body of research indicates that benzofuran derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells.[8] This is often mediated through the activation of caspase cascades and modulation of apoptotic proteins like Bcl-2.[6]
-
Cell Cycle Arrest: Several benzofuran compounds have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[3]
-
Inhibition of Key Kinases: Some derivatives have demonstrated inhibitory activity against crucial signaling kinases involved in cancer progression, such as VEGFR-2, which is vital for angiogenesis.[9][10]
-
Generation of Reactive Oxygen Species (ROS): Certain benzofuran derivatives have been found to increase intracellular ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.[8]
This potential for diverse and sometimes novel mechanisms of action makes the benzofuran scaffold an attractive area for drug discovery, offering the possibility of overcoming resistance mechanisms that have developed against existing therapies.
In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity
The most direct way to compare the potential of a new compound to existing drugs is by examining its in vitro cytotoxicity against a panel of human cancer cell lines. While specific IC50 values for this compound are not available, the table below summarizes the reported cytotoxic activities of several structurally related benzofuran and dihydrobenzofuran derivatives against various cancer cell lines, alongside representative IC50 values for well-known anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivatives | |||
| 3-methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | [3] |
| 2-acetyl-7-phenylaminobenzofuran hybrid 27 | MDA-MB-468 (Breast) | 0.16 | [3] |
| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | 0.57 | [3] |
| Benzofuran-based oxadiazole conjugate 14c | HCT116 (Colon) | 3.27 | [3] |
| Dihydrobenzofuran derivative 1 | CAL-27 (Oral) | 48.52 | [5][7] |
| Fluorinated Dihydrobenzofuran 1 | HCT116 (Colon) | 19.5 | [6] |
| Fluorinated Dihydrobenzofuran 2 | HCT116 (Colon) | 24.8 | [6] |
| Known Anticancer Agents | |||
| Doxorubicin | A549 (Lung) | ~0.1 - 1.0 | Standard Literature |
| Paclitaxel | MDA-MB-231 (Breast) | ~0.001 - 0.01 | Standard Literature |
| Cisplatin | HCT116 (Colon) | ~1.0 - 10.0 | Standard Literature |
Note: IC50 values can vary significantly based on experimental conditions. This table is for comparative purposes only.
The data indicates that certain benzofuran derivatives exhibit potent cytotoxic activity, with some compounds demonstrating IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of some standard chemotherapeutic drugs against specific cell lines.[3] This underscores the therapeutic potential residing within this chemical class.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer efficacy of a novel compound like this compound, a series of standardized in vitro and in vivo assays are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and known anticancer agents (positive controls) in cell culture medium.
-
Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Diagram:
Caption: Simplified intrinsic apoptosis pathway often induced by anticancer agents.
Conclusion and Future Directions
While direct evidence for the anticancer efficacy of this compound is yet to be established, the substantial body of research on structurally similar benzofuran and dihydrobenzofuran derivatives provides a compelling rationale for its further investigation. The demonstrated potent in vitro cytotoxicity, diverse mechanisms of action, and favorable structure-activity relationships within this chemical class highlight its potential as a source of novel anticancer drug candidates. [1][2][3][4] Future research should focus on the synthesis and comprehensive in vitro evaluation of this compound against a broad panel of cancer cell lines. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action. Promising in vitro results would then warrant progression to in vivo studies using animal models to assess its therapeutic efficacy and safety profile. The insights gained from such studies will be instrumental in determining the clinical potential of this and other related benzofuran derivatives in the ongoing fight against cancer.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13425-13455. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Ahmad, B., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine, 19(1), 7. [Link]
-
Ghanem, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
-
Ghanem, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
-
Ahmad, B., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine, 19(1), 7. [Link]
-
Napiorkowska, M., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology, 978, 176751. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
-
Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
-
Napiorkowska, M., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology, 978, 176751. [Link]
Sources
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate Analogs and Their Carboxamide Counterparts in PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds based on the 3-oxo-2,3-dihydrobenzofuran core, with a particular focus on the nuanced differences and comparative potential of 7-carboxylate and 7-carboxamide analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP). As a Senior Application Scientist, my goal is to not only present the data but also to illuminate the causal relationships behind the experimental findings and to propose logical next steps in the exploration of this promising scaffold.
Introduction: The 3-oxo-2,3-dihydrobenzofuran Scaffold as a Privileged Structure in PARP Inhibition
The enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical player in the repair of single-strand DNA breaks. Its inhibition has emerged as a powerful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations. The 3-oxo-2,3-dihydrobenzofuran framework has been identified as a highly effective scaffold for the design of potent PARP-1 inhibitors. This is largely due to its ability to mimic the nicotinamide portion of the NAD+ substrate, thereby effectively blocking the enzyme's catalytic activity. While extensive research has been conducted on the 7-carboxamide derivatives of this scaffold, the corresponding methyl 7-carboxylate analogs represent a less explored but potentially valuable chemical space. This guide will delve into the established SAR of the carboxamide series and provide a comparative perspective on the potential of their methyl ester bioisosteres.
The Established Landscape: SAR of 3-oxo-2,3-dihydrobenzofuran-7-carboxamide Analogs
The 7-carboxamide group is a key pharmacophoric element in this class of inhibitors, forming crucial hydrogen bonds within the nicotinamide-binding pocket of PARP-1. Research has demonstrated that modifications at the 2-position of the benzofuran ring significantly impact inhibitory potency.
Key Structural Modifications and Their Impact on PARP-1 Inhibition
A seminal study by Talele and colleagues systematically explored the SAR of 2-substituted benzylidene derivatives of 3-oxo-2,3-dihydrobenzofuran-7-carboxamide.[1] Their findings are summarized below.
Table 1: SAR of 2-Substituted Benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide Analogs as PARP-1 Inhibitors [1]
| Compound | R Group on Benzylidene | PARP-1 IC50 (µM) |
| Lead (36) | Unsubstituted | 16.2 |
| 58 | 3',4'-dihydroxy | 0.531 |
| 66 | 4'-(piperazin-1-yl) | 0.198 |
| 67 | 4'-(4-methylpiperazin-1-yl) | 0.079 |
| 70 | 4'-(morpholin-4-yl) | 0.205 |
| 72 | 4'-(piperidin-1-yl) | 0.718 |
| 73 | 4'-(pyrrolidin-1-yl) | 0.125 |
The data clearly indicate that the introduction of substituents at the 2-position, particularly those capable of forming additional interactions within the enzyme's active site, leads to a significant increase in potency. The 3',4'-dihydroxybenzylidene analog 58 shows a more than 30-fold improvement in activity over the unsubstituted lead compound. Furthermore, the incorporation of various heterocyclic moieties at the 4'-position of the benzylidene ring, such as in compounds 66 , 67 , 70 , and 73 , results in highly potent inhibitors with IC50 values in the nanomolar range.[1]
Mechanism of Action and Key Binding Interactions
Crystallographic studies of these inhibitors bound to PARP-1 reveal the molecular basis for their high affinity. The 7-carboxamide group forms critical hydrogen bonds with the backbone of Gly863 and Ser904 in the nicotinamide binding pocket. The benzofuran core itself is involved in π-stacking interactions with Tyr907. The substituents at the 2-position extend towards the adenosine-binding pocket, allowing for the formation of additional favorable interactions, which explains the observed increase in potency.[2]
Caption: Key interactions of 3-oxo-2,3-dihydrobenzofuran-7-carboxamide inhibitors with the PARP-1 active site.
The Untapped Potential: A Comparative Analysis of Methyl 7-Carboxylate Analogs
While the 7-carboxamide series has been extensively studied, the corresponding methyl 7-carboxylate analogs remain largely unexplored. The principle of bioisosteric replacement suggests that substituting a carboxamide with a methyl ester could lead to compounds with retained or even improved biological activity and physicochemical properties.[3][4]
Bioisosteric Rationale: Carboxamide vs. Methyl Ester
The replacement of an amide with an ester is a common strategy in medicinal chemistry.[4] While both groups are capable of acting as hydrogen bond acceptors, they differ in their hydrogen bond donating potential, steric bulk, and electronic properties. This can lead to altered binding affinities, metabolic stability, and cell permeability. In the context of PARP-1 inhibition, where the primary interaction of the 7-substituent is hydrogen bonding with the protein backbone, the loss of the N-H hydrogen bond donor in the ester might be detrimental. However, the overall change in electronics and solvation properties could potentially compensate for this, or even lead to a different, favorable binding mode.
Synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
The synthesis of the core methyl ester scaffold has been reported. A key step involves the hydrolysis of an acetoxybenzofuran intermediate to generate the 3-oxo derivative.[5]
Caption: Synthetic step for the formation of the this compound core.
Comparative SAR and Future Directions
Given the lack of extensive biological data for the methyl 7-carboxylate series, a direct SAR comparison is speculative. However, based on the data from the 7-carboxamide analogs, it is reasonable to hypothesize that similar substitutions at the 2-position would also modulate the activity of the methyl ester series.
Table 2: Comparative Analysis of 7-Carboxamide and Hypothetical 7-Carboxylate Analogs
| R Group on Benzylidene | 7-Carboxamide PARP-1 IC50 (µM)[1] | Hypothetical 7-Carboxylate PARP-1 IC50 (µM) | Rationale for Further Investigation |
| 3',4'-dihydroxy | 0.531 | ? | Evaluate the impact of ester on interactions of the catechol moiety. |
| 4'-(4-methylpiperazin-1-yl) | 0.079 | ? | Assess if the ester alters the optimal positioning of the piperazine. |
| 4'-(morpholin-4-yl) | 0.205 | ? | Determine the effect of the ester on the morpholine's interactions. |
The question marks in the table above represent a significant knowledge gap and a compelling opportunity for further research. The synthesis and evaluation of a focused library of this compound analogs with the same 2-position substituents as the most potent carboxamides would provide invaluable data for a direct comparison.
Alternative Scaffolds for PARP Inhibition
To provide a broader context, it is important to acknowledge that the 3-oxo-2,3-dihydrobenzofuran scaffold is one of many that have been successfully employed in the design of PARP inhibitors. Other notable scaffolds include phthalazinones (e.g., Olaparib), indazoles (e.g., Niraparib), and quinazolinones.[6][7] These alternative scaffolds also effectively mimic the nicotinamide moiety of NAD+ and have led to clinically approved drugs. The continued exploration of novel scaffolds like the 3-oxo-2,3-dihydrobenzofuran series is crucial for the development of next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Experimental Protocols
General Synthesis of 2-Substituted-3-oxo-2,3-dihydrobenzofuran-7-carboxamides[1]
Caption: General synthetic workflow for 2-substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides.
-
Carboxylation: To a solution of 2,3-dihydrobenzofuran in anhydrous THF, add n-butyllithium and TMEDA at room temperature under a nitrogen atmosphere. After stirring, add crushed dry ice and allow the reaction to warm to room temperature. Acidify with concentrated HCl to obtain 2,3-dihydrobenzofuran-7-carboxylic acid.
-
Amidation: Convert the carboxylic acid to the corresponding carboxamide using a standard mixed-anhydride method.
-
Oxidation and Cyclization: Synthesize the 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid intermediate through a multi-step process involving cyclization and hydrolysis.[5]
-
Knoevenagel Condensation: React the 3-oxo-2,3-dihydrobenzofuran-7-carboxamide with the desired substituted benzaldehyde in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux to yield the final 2-substituted benzylidene product.
PARP-1 Inhibition Assay (HTS Fluorescence-Based)
This protocol is based on the principle of measuring the consumption of NAD+ by PARP-1.
-
Prepare Reagents:
-
PARP-1 enzyme solution.
-
Activated DNA solution.
-
NAD+ solution.
-
Test compounds dissolved in DMSO.
-
Fluorescent NAD+ detection reagent.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the PARP-1 enzyme and activated DNA solution to each well and incubate.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the fluorescent NAD+ detection reagent.
-
Read the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Perspectives
The 3-oxo-2,3-dihydrobenzofuran scaffold is a fertile ground for the development of potent PARP-1 inhibitors. The extensive SAR data available for the 7-carboxamide series provides a clear roadmap for designing highly active compounds. The key takeaways are the critical role of the 7-carboxamide in anchoring the molecule in the nicotinamide-binding pocket and the significant potential for potency enhancement through substitutions at the 2-position that extend into the adenosine-binding pocket.
The glaring gap in our understanding lies with the methyl 7-carboxylate analogs. A systematic investigation into this series is warranted to determine if the methyl ester can serve as a viable bioisostere for the carboxamide in this scaffold. Such studies would not only expand the chemical space for PARP-1 inhibitors but also provide valuable insights into the nuanced requirements for optimal enzyme inhibition. Future work should focus on the parallel synthesis and evaluation of matched pairs of 7-carboxamide and 7-carboxylate analogs to enable a direct and conclusive comparison.
References
-
Salami, A., et al. (2025). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic Chemistry, 165, 108941. [Link]
-
Patel, M. R., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-5601. [Link]
-
Talele, T. T., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(17), 8085-8103. [Link]
-
Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
-
Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(3), 846-851. [Link]
- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
-
Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(3), 846-851. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
-
Patel, M. R., et al. (2014). Discovery and Structure-Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. ACS Publications. [Link]
-
Anonymous. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Hall, A., & Bertrand, S. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
-
Tice, C. M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Medicinal Chemistry Letters, 12(6), 921-938. [Link]
-
Merk, D., et al. (2022). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Journal of Medicinal Chemistry, 65(15), 10479-10490. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ChemistrySelect, 6(33), 8687-8696. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
-
Li, D., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][8][9]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(12), 14300-14312. [Link]
Sources
- 1. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. drughunter.com [drughunter.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, a compound of interest in various research applications, requires meticulous handling, not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The Precautionary Principle
Our assessment of potential hazards is based on the known toxicological profiles of structurally related benzofuran compounds. For instance, 2,3-benzofuran is classified as a flammable liquid that is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1] Animal studies on 2,3-benzofuran have indicated potential damage to the liver and kidneys at high doses.[2] Therefore, we must assume that this compound could exhibit similar toxicological and ecotoxicological properties.
Assumed Hazard Profile:
| Hazard Category | Potential Risk | Justification |
| Health Hazards | - Harmful if swallowed, inhaled, or absorbed through the skin.- May cause irritation to the skin, eyes, and respiratory tract.- Potential for long-term health effects, including organ damage or carcinogenicity. | Based on data for related benzofuran compounds.[2][3] |
| Physical Hazards | - Potentially combustible. | Many organic compounds are combustible. |
| Environmental Hazards | - Potentially harmful to aquatic life with long-lasting effects. | A common characteristic of complex organic molecules. |
Given these potential risks, under no circumstances should this compound or its residues be disposed of down the sink or in regular trash.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the assumed hazard profile and should be considered the minimum requirement.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities of waste, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Waste Container:
-
Use a container that is compatible with organic compounds. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is recommended.[6]
-
The container must be in good condition, free of cracks or leaks, and have a securely fitting lid.[5]
-
Ensure the container size is appropriate for the amount of waste to be generated to avoid overfilling.
-
-
Label the Waste Container:
-
As soon as you designate a container for waste, it must be labeled. Do not wait until it is full.[4]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the estimated concentration and quantity.[7] Avoid using abbreviations or chemical formulas.
-
Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste labels.
-
-
Segregate the Waste Stream:
The following diagram illustrates the decision-making process for waste segregation.
graph WasteSegregation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Waste Generated:\nthis compound", fillcolor="#F1F3F4"]; IsSolid [label="Is the waste a solid or\n in a solid matrix?", shape=diamond, fillcolor="#FBBC05"]; SolidWaste [label="Collect in container labeled:\n'Non-Halogenated Organic Solids'", fillcolor="#34A853", fontcolor="#FFFFFF"]; LiquidWaste [label="Collect in container labeled:\n'Non-Halogenated Organic Liquids'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalDisposal [label="Store in Satellite Accumulation Area\nfor EHS Pickup", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> IsSolid; IsSolid -> SolidWaste [label="Yes"]; IsSolid -> LiquidWaste [label="No"]; SolidWaste -> FinalDisposal; LiquidWaste -> FinalDisposal; }
Waste Segregation Flowchart
On-Site Accumulation and Disposal Procedures
Follow these steps for the safe accumulation and preparation for disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Transferring Waste:
-
Handling Contaminated Materials:
-
Any materials that come into contact with the compound, such as pipette tips, contaminated gloves, and weighing paper, must be disposed of as hazardous waste.
-
Collect these contaminated solids in a designated, sealed plastic bag or a pail lined with a plastic bag, clearly labeled as "Hazardous Waste" with the chemical name.[7][8]
-
-
Decontaminating Glassware:
-
For glassware contaminated with this compound, the initial rinse must be collected as hazardous waste.[5][7]
-
Perform a "triple rinse." The first rinse should be with a suitable organic solvent (e.g., acetone or ethanol), which should be collected in the appropriate non-halogenated organic liquid waste container.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.[5]
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) in your laboratory.
-
The SAA must be under the control of laboratory personnel and located at or near the point of waste generation.
-
Ensure the waste container is placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[5]
-
-
Requesting a Waste Pickup:
-
Once the waste container is nearly full (approximately 90%), or if it has been accumulating for a set period (often up to 6 or 9 months, check your local regulations), you must request a pickup from your institution's EHS department.[4][5]
-
Follow your institution's specific procedure for requesting a waste pickup, which is typically done through an online system.[6]
-
The overall workflow for the disposal of this compound is summarized below.
Disposal Workflow Diagram
The Golden Rule: When in Doubt, Ask EHS
This guide provides a robust framework for handling the waste of this compound. However, the final authority on chemical waste disposal is your institution's Environmental Health & Safety office. Since a specific SDS is unavailable for this compound, it is mandatory to consult with EHS before initiating disposal procedures. They will provide the final determination on the appropriate waste stream and any specific institutional requirements.
By adhering to these protocols, you contribute to a culture of safety and environmental responsibility, building trust in our scientific practices from the benchtop to the broader community.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Safe Disposal of Hazardous Chemical Waste. (n.d.). University of Kansas. Retrieved from [Link]
-
Chemical Waste Disposal. (n.d.). Stanford University. Retrieved from [Link]
-
Chemicals. (n.d.). Massachusetts Institute of Technology EHS. Retrieved from [Link]
-
Chemical Waste Management Reference Guide. (n.d.). The Ohio State University EHS. Retrieved from [Link]
- Title 26 of the Code of Maryland Regulations (COMAR), Subtitle 13, Chapter 02. (2010, November 12). U.S. Environmental Protection Agency.
- Safety Data Sheet: Polybutene 16 (PIB 16). (2017, July 10).
- 3-(4-hydroxyphenyl)
- Material Safety D
-
Public Health Statement for 2,3-Benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]
- 3,3'-Dimethylbenzidine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. nj.gov [nj.gov]
- 4. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemicals – EHS [ehs.mit.edu]
Comprehensive Handling Guide: Personal Protective Equipment for Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
As Senior Application Scientist, this guide provides essential safety and operational protocols for handling Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. Given that this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon established principles of chemical safety, hazard assessment through structural analogy, and best practices in a research and development environment. The core principle is to treat any substance of unknown toxicity as hazardous.[1][2]
Hazard Assessment via Structural Analogy
The molecular structure of this compound informs our safety protocol. It contains a benzofuran heterocyclic system, a ketone, and a methyl ester. By examining data for structurally related compounds, we can anticipate its potential hazards:
-
Skin and Eye Irritation: Many substituted benzofurans and aromatic esters are known to be skin and eye irritants.[3][4][5] It is prudent to assume this compound will, at minimum, cause irritation upon contact.
-
Respiratory Irritation: As a solid, the compound may exist as a fine powder. Inhalation of airborne dust can cause respiratory tract irritation.
-
Acute Toxicity: Structurally similar compounds, such as methyl benzoate, are classified as harmful if swallowed.[6][7] This potential for acute oral toxicity must be managed.
Based on this analysis, all handling procedures must be designed to prevent skin/eye contact, inhalation of dust, and ingestion.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must implement more effective controls.
-
Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood.[8] The fume hood's consistent airflow protects the user from inhaling chemical dust or vapors.
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling, and restricting access to authorized personnel are vital. All users must be trained on the specific procedures outlined in this guide.
The logical flow for ensuring laboratory safety begins with engineering controls and is supported by strict procedural (administrative) rules before PPE is even selected.
Caption: Step-by-step workflow for handling the chemical safely.
Step 1: Pre-Handling Preparation
-
Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed. [9]3. Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood to minimize reaching in and out.
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on the first (inner) pair of gloves.
-
Put on the second (outer) pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. [10] Step 3: Aliquoting and Handling (Inside Fume Hood)
-
Carefully open the container, pointing the lid away from you.
-
Use a dedicated spatula to transfer the solid compound to a weigh boat or vessel. Perform this action slowly and close to the work surface to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly. Do not pour solvent directly onto a large pile of the solid.
-
Keep all containers sealed when not in immediate use.
Step 4: Post-Handling Decontamination
-
Decontaminate any non-disposable equipment (like spatulas) that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning agent.
-
Properly seal all primary and waste containers before removing them from the fume hood.
Step 5: Doffing PPE
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface with your bare skin. Dispose of them in the appropriate solid waste container.
-
Remove your lab coat, folding it inward to contain any potential contamination.
-
Remove your chemical splash goggles.
-
Remove the inner pair of gloves and dispose of them.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [11][9]* Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [11][9]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [9][12]* Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [11]* Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert others and contact your institution's environmental health and safety office. For small spills inside a fume hood, use an appropriate absorbent material and wear the recommended PPE for cleanup.
Disposal Plan
All waste must be treated as hazardous. Do not dispose of this chemical or its containers in the standard trash or down the sink. [13]
-
Solid Chemical Waste: Includes excess compound and grossly contaminated items (e.g., weigh boats, absorbent pads from spills).
-
Contaminated PPE: Used gloves, disposable lab coats, etc., should be placed in a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a properly labeled, sealed hazardous liquid waste container.
Follow all institutional and local regulations for hazardous waste disposal.
References
- Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
- Life-Changing Safety Tips for Handling Labor
- Part D: Chemical Safety Procedures for Labor
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Lab Safety Rules and Guidelines. (2024, January 23). American Chemical Society.
- General Rules for Working with Chemicals. University of Colorado Boulder.
- Safety Data Sheet for Methyl benzo
- Safety Data Sheet for 7-Benzofuranamine, 2,3-dihydro-2,2-dimethyl-. Fisher Scientific.
- Personal Protective Equipment | Safety | Physical Facilities. Miami University.
- Safety Data Sheet for Benzofuran. Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- Safety Data Sheet for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. (2023, September 5). Fisher Scientific.
- Safety Data Sheet for Methyl 3,4-Dihydroxybenzo
- Safety Data Sheet for methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxyl
- Safety Data Sheet for Benzoic acid methyl ester. Carl ROTH.
Sources
- 1. uwlax.edu [uwlax.edu]
- 2. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 3. fishersci.no [fishersci.no]
- 4. tcichemicals.com [tcichemicals.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. nextsds.com [nextsds.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

